(4-Aminophenyl)dimethylphosphine oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-dimethylphosphorylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHARHHSJWGEMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609198 | |
| Record name | 4-(Dimethylphosphoryl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737751-54-1 | |
| Record name | 4-(Dimethylphosphoryl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylphosphoryl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of (4-Aminophenyl)dimethylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Foreword
(4-Aminophenyl)dimethylphosphine oxide, a molecule of interest in medicinal chemistry and materials science, presents a unique combination of a polar phosphine oxide group and a nucleophilic amino-functionalized aromatic ring. Understanding its fundamental physical properties is paramount for its effective application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of these properties, offering both established data and predictive insights based on analogous structures. Furthermore, it details the experimental methodologies required for the precise determination of these characteristics, empowering researchers to generate critical data for their specific applications.
Core Molecular and Physical Characteristics
This compound, also known as 4-(dimethylphosphoryl)aniline, is a crystalline solid under standard conditions. Its core identifiers and fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 737751-54-1 | [1][2][3][4] |
| Molecular Formula | C₈H₁₂NOP | [1][2][3][4] |
| Molecular Weight | 169.16 g/mol | [1][2][3][4] |
| Appearance | White to off-white crystalline solid (predicted) | General chemical knowledge |
| Storage | Recommended storage at 2-8°C, sealed and dry | [4] |
Thermal Properties: Melting Point and Thermal Stability
Thermal stability is a critical parameter for assessing the compound's suitability in various processing conditions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating these properties.
Experimental Protocol: Determination of Melting Point and Thermal Decomposition via DSC/TGA
This protocol outlines the simultaneous determination of melting point and thermal decomposition profile using a combined DSC/TGA instrument.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into an aluminum TGA pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC/TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
DSC: The melting point is determined as the onset or peak of the endothermic event on the DSC curve.
-
TGA: The onset of decomposition is identified as the temperature at which significant weight loss begins. The percentage of weight loss at different temperature intervals provides information about the decomposition pattern.
-
References
(4-Aminophenyl)dimethylphosphine oxide molecular weight
An In-Depth Technical Guide to (4-Aminophenyl)dimethylphosphine Oxide: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile building block gaining significant traction in the field of medicinal chemistry. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, characterization, and its strategic application in modern drug design, supported by established experimental insights and protocols.
Introduction: The Emerging Role of the Dimethylphosphine Oxide Moiety
For many years, organophosphorus compounds were often sidelined in drug discovery programs, largely due to concerns over toxicity and poor bioavailability. However, this perception has been challenged by the successful development and approval of drugs like Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor.[1][2] The key to Brigatinib's success story lies in the strategic incorporation of a dimethylphosphine oxide (DMPO) group.[2]
This compound, also known as 4-(dimethylphosphoryl)aniline, is a primary amine-substituted building block that provides a direct route to introduce this valuable DMPO moiety. The P=O bond of the phosphine oxide acts as a potent hydrogen bond acceptor, while the tetrahedral phosphorus center allows for three-dimensional vector expansion, offering unique structural possibilities.[2] Furthermore, the DMPO group has been shown to enhance aqueous solubility and improve metabolic stability, addressing key ADME (Absorption, Distribution, Metabolism, and Excretion) challenges in drug development.[1][2] This guide explores the fundamental characteristics and applications of this high-value compound.
Physicochemical and Structural Properties
This compound is a crystalline solid at room temperature. Its key properties are summarized below, providing a foundational dataset for its use in synthesis and formulation.
| Property | Value | Reference(s) |
| Molecular Weight | 169.16 g/mol | [3][4][5] |
| Molecular Formula | C₈H₁₂NOP | [3][4][5] |
| CAS Number | 737751-54-1 | [3][5][6] |
| Common Synonyms | 4-(Dimethylphosphoryl)aniline; Dimethyl(4-aminophenyl)phosphine oxide | [5] |
| Appearance | White to off-white solid/crystal | [7] |
| Storage Conditions | 2-8°C, sealed in a dry, dark environment | [5][6] |
| Purity (Typical) | ≥97% | [3] |
Synthesis and Characterization
The synthesis of this compound and related building blocks is critical for its application in medicinal chemistry. While various specific routes exist, a common and scalable approach involves the palladium-catalyzed cross-coupling of dimethylphosphine oxide with a protected 4-haloaniline derivative, followed by deprotection.
Generalized Synthetic Workflow
The synthesis can be conceptualized as a two-step process, designed to ensure high yield and purity. The choice of protecting group for the aniline is crucial to prevent side reactions during the coupling step.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol describes a representative synthesis. Note: This is an illustrative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
tert-butyl (4-bromophenyl)carbamate
-
Dimethylphosphine oxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add tert-butyl (4-bromophenyl)carbamate (1.0 eq), dimethylphosphine oxide (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane via syringe.
-
Coupling Reaction: Heat the reaction mixture to 100°C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification (Protected Intermediate): Purify the crude residue by column chromatography on silica gel to obtain tert-butyl (4-(dimethylphosphoryl)phenyl)carbamate.
-
Deprotection: Dissolve the purified intermediate in dichloromethane. Add trifluoroacetic acid (5-10 eq) dropwise at 0°C.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by LC-MS).
-
Final Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization if necessary.
Characterization
The structural integrity of the synthesized compound must be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the methyl protons on the phosphorus atom (a doublet due to P-H coupling) and aromatic protons.
-
³¹P NMR: A single peak confirms the presence of the phosphine oxide. The chemical shift provides information about the electronic environment of the phosphorus atom.[7]
-
¹³C NMR: Signals for the methyl carbons and aromatic carbons, with characteristic splitting patterns for carbons coupled to the phosphorus atom.[7]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (169.16) should be observed.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the P=O stretch is a key diagnostic feature.
Applications in Drug Development
The primary value of this compound lies in its utility as a building block for introducing the DMPO moiety into drug candidates, particularly kinase inhibitors.
Role as a Hydrogen Bond Acceptor in Kinase Inhibition
The phosphine oxide group is a superior hydrogen bond acceptor compared to many common functional groups. This allows it to form strong, stable interactions with key amino acid residues (e.g., the hinge region) in the ATP-binding pocket of kinases. The recent success of Brigatinib highlights this principle, where the DMPO group was instrumental in achieving high potency and selectivity.[2]
A patent application further demonstrates this potential by describing phosphine oxide derivatives, synthesized from precursors like this compound, as potent inhibitors of Focal Adhesion Kinase (FAK), a target in cancer therapy.[8]
Caption: Role of the DMPO group as a key hydrogen bond acceptor in a kinase active site.
Improvement of ADME Properties
Introducing the polar DMPO group can significantly alter a molecule's physicochemical profile. Key benefits include:
-
Increased Solubility: The polarity of the P=O bond enhances aqueous solubility, which is often a major hurdle for poorly soluble drug candidates.[2]
-
Reduced Lipophilicity: The introduction of phosphine oxides can lower the LogD, which may lead to improved metabolic stability and a more favorable pharmacokinetic profile.[2]
-
Metabolic Stability: The P-C bonds are generally robust and resistant to metabolic cleavage, making the DMPO group a stable anchor point in a molecule.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
-
GHS Hazards: The compound is classified as causing serious eye irritation, being harmful if inhaled, and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just another chemical building block; it is a strategic tool for the modern medicinal chemist. Its ability to introduce the functionally advantageous dimethylphosphine oxide group allows for the rational design of potent and selective inhibitors, particularly in the kinase space. By serving as a strong hydrogen bond acceptor and simultaneously improving critical ADME properties, it provides a validated pathway to overcome common drug development challenges. As the demand for novel therapeutics with optimized properties continues to grow, the application of this compound and related reagents is poised to become increasingly central to the discovery of next-generation medicines.
References
- 1. enamine.net [enamine.net]
- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 3. 737751-54-1 | this compound - Moldb [moldb.com]
- 4. This compound - CAS:737751-54-1 - Abovchem [abovchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 737751-54-1|this compound|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Thermal Stability of (4-Aminophenyl)dimethylphosphine Oxide
Introduction
(4-Aminophenyl)dimethylphosphine oxide, a bifunctional organophosphorus compound featuring both a reactive amine group and a polar phosphine oxide moiety, is a molecule of significant interest in materials science and medicinal chemistry.[1][2] Its structure suggests potential applications as a monomer for specialty polymers, a ligand in catalysis, or a building block in the synthesis of pharmacologically active agents.[2] In all these applications, understanding the material's thermal stability is paramount. This guide provides a comprehensive overview of the methodologies used to assess the thermal stability of this compound, interprets potential findings, and discusses the likely degradation pathways.
The Critical Role of Thermal Stability
Thermal stability dictates the processing, storage, and application limits of a chemical compound. For this compound, a thorough understanding of its behavior at elevated temperatures is crucial for:
-
Polymerization Reactions: When used as a monomer, it must withstand the temperatures required for polymerization without undergoing premature decomposition.
-
Melt Processing: For thermoplastic applications, the material must be stable above its melting point.
-
Pharmaceutical Formulation: In drug development, thermal stability is a key factor in determining shelf-life and storage conditions.[3]
-
Safety: Understanding the onset of decomposition and the nature of the off-gases is critical for safe handling and processing on an industrial scale.
Assessing Thermal Stability: Key Methodologies
A multi-faceted approach is necessary to fully characterize the thermal stability of this compound. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres provides insights into the decomposition mechanism.
-
Temperature Program: Heat the sample from ambient temperature to 600-800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the mass loss (%) versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[6]
-
Instrument Preparation: Calibrate the DSC instrument using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Atmosphere: Typically nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heat from ambient to a temperature above the expected melting point at a rate of 10 °C/min to observe the melting endotherm.
-
Cool the sample at 10 °C/min to observe any crystallization.
-
Reheat the sample at 10 °C/min to observe the glass transition (if amorphous) and decomposition exotherm at higher temperatures.
-
-
-
Data Analysis: Plot the heat flow (mW) versus temperature. Endothermic events (like melting) point down, while exothermic events (like decomposition) point up.
Interpreting the Thermal Data
While specific data for this compound is not publicly available, we can predict its thermal behavior based on related structures.
Expected TGA and DSC Results
| Parameter | Expected Value/Observation | Significance |
| Melting Point (Tm) | Observed as an endotherm in DSC | Indicates the transition from solid to liquid phase. |
| Onset of Decomposition (Td) | Typically defined as the temperature at 5% weight loss in TGA. | Represents the initial temperature at which the material begins to degrade. |
| Peak Decomposition Temp (Tmax) | The peak of the DTG curve. | The temperature at which the maximum rate of decomposition occurs. |
| Char Yield | The percentage of residual mass at the end of the TGA run in an inert atmosphere. | A higher char yield, often associated with phosphorus-containing compounds, can indicate flame retardant properties.[7] |
| Decomposition Exotherm | Observed as a broad exotherm in DSC at high temperatures. | Indicates that the decomposition process releases heat. |
Proposed Thermal Decomposition Mechanism
The thermal decomposition of this compound is likely a complex process involving the degradation of both the aromatic amine and the dimethylphosphine oxide moieties.
In an inert atmosphere, the initial decomposition steps may involve the cleavage of the P-C and C-N bonds. The presence of phosphorus often leads to the formation of a thermally stable char layer, which can inhibit further decomposition.[7]
In an oxidative atmosphere, the decomposition is expected to occur at lower temperatures and be more exothermic. The amine group can be readily oxidized, and the phosphine oxide can catalyze further oxidative degradation.
Diagram: Proposed Thermal Analysis Workflow
Caption: Workflow for assessing the thermal stability of this compound.
Conclusion
References
- 1. enamine.net [enamine.net]
- 2. This compound hydrochloride [myskinrecipes.com]
- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural Analysis of (4-Aminophenyl)dimethylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Aminophenyl)dimethylphosphine oxide is a versatile organophosphorus compound featuring a nucleophilic amino group, a polar phosphine oxide moiety, and an aromatic ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and as a ligand in catalysis.[1][2] Accurate and unambiguous structural determination is paramount for its application in these fields. This guide presents a multi-technique, orthogonal approach to the structural elucidation of this compound, detailing the experimental protocols and data interpretation necessary for confident characterization.
Introduction: The Need for a Multi-Faceted Analytical Approach
Figure 1. Chemical structure of this compound.
The Orthogonal Workflow for Structural Elucidation
A robust analytical strategy relies on cross-validation between different methods. Our recommended workflow integrates Mass Spectrometry for molecular formula confirmation with various spectroscopic techniques (NMR, IR) to map the molecular framework and identify functional groups. For solid-state analysis, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure.
Caption: Orthogonal workflow for the structural analysis of this compound.
Mass Spectrometry: The First Step
High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule.
Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode ESI-MS.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion.
Expected Results and Interpretation
For this compound (C₈H₁₂NOP), the expected exact mass for the protonated molecule [M+H]⁺ is 170.0784. The high resolution of the instrument allows for the differentiation of this mass from other potential elemental compositions, thus confirming the molecular formula.
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 170.0784 | 170.0781 (example) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and ³¹P NMR, supplemented by 2D experiments, provides a complete picture of the molecular framework.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration, and coupling patterns of the signals are crucial.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. This is a highly specific experiment for organophosphorus compounds.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Expected Results and Interpretation
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~7.5 | Doublet of doublets | Aromatic protons ortho to P |
| ~6.7 | Doublet of doublets | Aromatic protons meta to P | |
| ~4.0 (broad) | Singlet | NH₂ protons | |
| ~1.6 | Doublet | P-(CH₃)₂ protons | |
| ¹³C NMR | ~150 | Doublet | Aromatic C-N |
| ~133 | Doublet | Aromatic C-H ortho to P | |
| ~118 (approx.) | Doublet | Aromatic C-P (ipso-carbon) | |
| ~114 | Doublet | Aromatic C-H meta to P | |
| ~18 | Doublet | P-(CH₃)₂ carbons | |
| ³¹P NMR | ~30-35 | Decoupled Singlet | (CH₃)₂P=O |
Causality Behind Observations:
-
¹H NMR: The aromatic region shows two distinct signals due to the symmetry of the para-substituted ring. The protons closer to the electron-withdrawing phosphine oxide group are shifted downfield. The methyl protons appear as a doublet due to coupling with the phosphorus nucleus (²JPH coupling).
-
¹³C NMR: All carbon signals appear as doublets due to coupling with the ³¹P nucleus. The magnitude of the JCP coupling constant depends on the number of bonds separating the carbon and phosphorus atoms. The ipso-carbon (directly attached to P) typically shows the largest coupling constant.
-
³¹P NMR: A single peak in the proton-decoupled spectrum confirms the presence of one unique phosphorus environment. The chemical shift is characteristic of a pentavalent phosphine oxide.[5]
Caption: Simplified schematic of expected key NMR correlations.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.
Expected Results and Interpretation
The IR spectrum provides a distinct "fingerprint" for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic |
| ~1600 | N-H bend | Primary Amine (-NH₂) |
| ~1500 | C=C stretch | Aromatic Ring |
| 1200-1100 | P=O stretch | Phosphine Oxide |
Causality Behind Observations:
-
The two distinct N-H stretching bands are characteristic of a primary amine.
-
The strong absorption around 1150 cm⁻¹ is a hallmark of the P=O double bond. The exact position of this band can be influenced by hydrogen bonding.[6][7]
X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and solid-state conformation.[8][9]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.
Expected Results and Interpretation
The refined crystal structure will confirm the connectivity established by NMR and provide precise geometric parameters. Key expected findings include:
-
A tetrahedral geometry around the phosphorus atom.
-
A P=O bond length of approximately 1.48 Å.
-
P-C(methyl) bond lengths of approximately 1.80 Å.
-
A P-C(aromatic) bond length of approximately 1.81 Å.
-
The planarity of the benzene ring.
Data Integration and Conclusion
The power of this orthogonal approach lies in the integration of all data points. The molecular formula from HRMS is validated by the integration and carbon count from NMR. The functional groups identified by IR (amine, phosphine oxide, aromatic ring) are consistent with the chemical shifts and connectivity observed in the NMR spectra. Finally, the definitive 3D structure from X-ray crystallography confirms the isomeric arrangement and provides precise bond parameters. This comprehensive analysis provides an unshakeable foundation for the use of this compound in further research and development, ensuring the identity and purity of the material.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. enamine.net [enamine.net]
- 3. 737751-54-1 | this compound - Moldb [moldb.com]
- 4. This compound - CAS:737751-54-1 - Abovchem [abovchem.com]
- 5. rsc.org [rsc.org]
- 6. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Health and Safety of Aminophenyl Phosphine Oxides for Researchers and Drug Development Professionals
Introduction: The Emerging Role of Aminophenyl Phosphine Oxides in Scientific Research
Aminophenyl phosphine oxides are a class of organophosphorus compounds that are gaining traction in the fields of medicinal chemistry and materials science. Their unique structural features, including a tetrahedral phosphorus center and the presence of an amino group, make them valuable building blocks in organic synthesis and drug design. In medicinal chemistry, the phosphine oxide moiety is explored as a polar functional group that can enhance solubility and metabolic stability.[1][2] For instance, the approved anti-cancer drug brigatinib contains a phosphine oxide fragment, highlighting the therapeutic potential of this class of compounds.[2]
Despite their growing applications, a comprehensive toxicological profile for many aminophenyl phosphine oxides is not yet available. This guide provides an in-depth overview of the known health and safety information, drawing on data from structurally related compounds and the broader class of organophosphorus chemicals. It is designed to empower researchers, scientists, and drug development professionals to handle these compounds safely by fostering a thorough understanding of their potential hazards and the necessary control measures.
Toxicological Profile: An Evidence-Based Assessment of Potential Hazards
Due to the limited specific toxicological data for most aminophenyl phosphine oxides, a precautionary approach to handling is essential. The following sections synthesize information from safety data sheets (SDSs) for specific aminophenyl phosphine oxides, as well as from related compounds like phosphine gas and other phosphine oxides, to build a comprehensive hazard profile.
Known Hazards of Specific Aminophenyl Phosphine Oxides
Safety Data Sheets for compounds such as (4-aminophenyl)dimethylphosphine oxide and (2-aminophenyl)dimethylphosphine oxide indicate the following potential hazards:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
It is important to note that for many other toxicological endpoints, such as carcinogenicity, mutagenicity, and reproductive toxicity, data is often listed as "not available."[5][6]
Insights from Structurally Related Compounds: Phosphine Gas and Other Phosphine Oxides
Given the data gaps, it is prudent to consider the toxicology of related substances.
-
Phosphine Gas (PH₃): Phosphine gas is a highly toxic substance that can be formed from the decomposition of some phosphorus-containing compounds.[7] Its primary mechanism of toxicity is the inhibition of mitochondrial respiration by targeting cytochrome-c oxidase, which leads to oxidative stress and cell death.[8][9] Acute inhalation can cause a wide range of symptoms, from headache and dizziness to severe respiratory distress, cardiovascular collapse, and death.[10][11] Chronic exposure may lead to neurological and gastrointestinal disorders.[10][11] While aminophenyl phosphine oxides are solids and do not readily release phosphine gas, this information is critical for assessing risks associated with their thermal decomposition or in the event of a fire.
-
Triphenylphosphine Oxide (TPPO): Provisional toxicity data for TPPO, a structurally related phosphine oxide, indicates potential for neurotoxicity. Studies in dogs have shown that exposure can lead to degeneration of the spinal cord.[4] Additionally, TPPO has demonstrated the potential to suppress immune responses in vitro.[4]
The mechanisms of toxicity for phosphine and TPPO, particularly mitochondrial disruption and neurotoxicity, should be considered as potential, albeit unconfirmed, hazards for aminophenyl phosphine oxides until specific data becomes available.
Quantitative Toxicological Data
Specific quantitative toxicity data for aminophenyl phosphine oxides is largely unavailable in the public domain. However, data for related compounds can provide context. For example, the oral LD50 for triphenylphosphine oxide in hens is greater than 5.0 g/kg.[4] For comparison, the table below provides occupational exposure limits for phosphine gas, which is a potential decomposition product.
| Agency | Exposure Limit (8-hour TWA) | Short-Term Exposure Limit (STEL) |
| OSHA | 0.3 ppm | - |
| NIOSH | 0.3 ppm | 1 ppm |
| ACGIH | 0.3 ppm | 1 ppm |
TWA: Time-Weighted Average. Data sourced from the NIOSH Pocket Guide to Chemical Hazards and UK Health and Safety Executive.[11][12]
Risk Assessment and Control Measures
A thorough risk assessment is paramount before working with aminophenyl phosphine oxides. The lack of comprehensive toxicological data necessitates the implementation of stringent control measures based on the hierarchy of controls.
Caption: Hierarchy of controls for handling aminophenyl phosphine oxides.
Engineering Controls
-
Chemical Fume Hood: All work with solid aminophenyl phosphine oxides and their solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilated Enclosures: For weighing solid compounds, a ventilated balance enclosure or powder containment hood is recommended to prevent the generation of airborne dust.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving aminophenyl phosphine oxides, including handling, storage, and disposal.
-
Training: Ensure all personnel are trained on the potential hazards and safe handling procedures outlined in the SOPs and this guide.
-
Chemical Hygiene Plan: Incorporate procedures for handling aminophenyl phosphine oxides into the laboratory's overall Chemical Hygiene Plan.
-
Labeling: All containers of aminophenyl phosphine oxides and their solutions must be clearly labeled with the chemical name and appropriate hazard warnings.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Consult a glove compatibility chart for the specific solvents being used.
-
Skin and Body Protection: A lab coat should be worn to protect against skin contact.
-
Respiratory Protection: In the absence of adequate engineering controls or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict protocols is crucial for minimizing exposure and ensuring a safe working environment.
Protocol for Weighing and Handling Solid Aminophenyl Phosphine Oxides
-
Preparation: Don appropriate PPE (safety goggles, lab coat, nitrile gloves).
-
Engineering Controls: Perform all weighing and handling inside a ventilated balance enclosure or a chemical fume hood.
-
Dispensing: Use a spatula to carefully transfer the solid from the stock container to a tared weigh boat or vial. Avoid creating dust.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.
-
Storage: Securely close the stock container and store it in a designated, well-ventilated area away from incompatible materials.
Protocol for Preparing Solutions
-
Preparation: Don appropriate PPE.
-
Engineering Controls: Conduct all solution preparation inside a chemical fume hood.
-
Dissolution: Place the weighed solid in an appropriate flask. Slowly add the solvent to the solid, ensuring the flask is pointed away from your face.
-
Mixing: Use a magnetic stir bar or gentle swirling to dissolve the solid. If necessary, sonication can be performed in a sealed container within the fume hood.
-
Labeling: Immediately label the flask with the chemical name, concentration, solvent, and date of preparation.
Emergency Procedures Workflow
Caption: Emergency response workflow for spills or exposures.
Conclusion
Aminophenyl phosphine oxides represent a promising class of compounds for scientific innovation. However, their novelty necessitates a cautious and informed approach to their handling. By understanding the potential hazards inferred from related compounds and adhering to the rigorous control measures and protocols outlined in this guide, researchers can safely unlock the potential of these molecules while prioritizing their health and safety. As more toxicological data becomes available, it is incumbent upon the scientific community to update and refine these safety practices.
References
- 1. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 3. The physiology and toxicology of acute inhalation phosphine poisoning in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. combi-blocks.com [combi-blocks.com]
- 6. Mechanisms of Phosphine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphine toxicity: a story of disrupted mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. gov.uk [gov.uk]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphine [cdc.gov]
An In-depth Technical Guide to (4-Aminophenyl)dimethylphosphine oxide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (4-Aminophenyl)dimethylphosphine oxide, a versatile building block with significant applications in medicinal chemistry and materials science. This document will delve into its chemical properties, commercial availability, synthesis, and key applications, offering practical insights for researchers, scientists, and professionals in drug development.
Introduction: The Rising Prominence of Phosphine Oxides
Organophosphorus compounds, particularly phosphine oxides, are increasingly recognized for their unique contributions to modern chemistry. The phosphine oxide moiety, with its tetrahedral phosphorus center double-bonded to an oxygen atom, imparts valuable properties to organic molecules. It can act as a strong hydrogen bond acceptor, enhance solubility, and improve metabolic stability, making it a desirable feature in the design of novel therapeutics.[1] this compound, in particular, serves as a key intermediate for introducing the dimethylphosphine oxide group into aromatic systems, opening avenues for the development of innovative kinase inhibitors and other bioactive molecules.
Commercial Availability and Supplier Information
This compound is available from a range of commercial suppliers, catering to both research and bulk quantity requirements. When sourcing this compound, it is crucial to pay attention to the specified purity and the provided analytical data. A notable point of clarification is the existence of two common CAS numbers associated with this compound, which correspond to the free base and its hydrochloride salt.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Purity | Notes |
| Various | This compound | 737751-54-1 | Typically ≥95% | This is the CAS number for the free base form of the compound. |
| American Elements | This compound Hydrochloride | 479353-60-1 | Available in various grades | This is the hydrochloride salt, which may be preferred for its stability and handling properties. |
| Moldb | This compound | 737751-54-1 | 97% | Often provides analytical data such as NMR, HPLC, and LC-MS upon request. |
| Abovchem | This compound | 737751-54-1 | 95% | Available in various quantities for research purposes. |
| BLD Pharm | This compound | 737751-54-1 | - | Offers the compound and highlights its application in medicinal chemistry. |
| Pharmaffiliates | 4-(Dimethylphosphoryl)aniline | 737751-54-1 | - | Provides the compound under a synonymous name. |
It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety information is paramount for the safe handling and effective use of this compound.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₂NOP |
| Molecular Weight | 169.16 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage Conditions | 2-8°C, keep in a dark, dry, and sealed container |
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Below is a summary of its hazard information. A full Safety Data Sheet (SDS) should always be consulted prior to handling.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this compound in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis of this compound
The synthesis of aryldimethylphosphine oxides, such as this compound, is most commonly achieved through palladium-catalyzed cross-coupling reactions. This method offers a versatile and efficient route to form the crucial C-P bond.
Conceptual Workflow for Synthesis
The general strategy involves the coupling of an aryl halide (or triflate) with a secondary phosphine oxide, in this case, dimethylphosphine oxide.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Palladium-Catalyzed Cross-Coupling
This protocol is a representative procedure based on established methods for palladium-catalyzed C-P bond formation.[2] Researchers should optimize conditions for their specific setup.
Materials:
-
4-Bromoaniline
-
Dimethylphosphine oxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoaniline (1.0 eq), dimethylphosphine oxide (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and potassium phosphate (2.0 eq).
-
Add anhydrous DMF to the flask via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Analytical Characterization
Proper characterization of the synthesized or purchased this compound is essential to confirm its identity and purity. The following are expected analytical data.
Table 3: Representative Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the aminophenyl group, methyl protons on the phosphorus atom, and the amine proton. |
| ¹³C NMR | Aromatic carbons (with C-P coupling) and methyl carbons. |
| ³¹P NMR | A characteristic singlet in the phosphine oxide region. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the compound. |
| IR Spectroscopy | N-H stretching of the amine, P=O stretching, and aromatic C-H stretching. |
Applications in Research and Development
This compound is a valuable building block, primarily in the field of medicinal chemistry, where the dimethylphosphine oxide moiety is incorporated to enhance the pharmacological properties of drug candidates.
Role in Kinase Inhibitor Design
The dimethylphosphine oxide group is a bioisostere of other functional groups and can act as a potent hydrogen bond acceptor. This property is particularly useful in the design of kinase inhibitors, where interactions with the hinge region of the kinase are crucial for binding affinity. The introduction of the P(O)Me₂ group can also improve aqueous solubility and metabolic stability, addressing common challenges in drug development.[1]
A notable example is the FDA-approved drug Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy, which features a dimethylphosphine oxide group. This highlights the real-world impact of this functional group in medicinal chemistry.
Use as a Ligand in Catalysis
While the primary application of this compound is as a synthetic intermediate, phosphine oxides, in general, can also function as ligands in transition metal catalysis. The oxygen atom of the phosphine oxide can coordinate to metal centers, influencing the catalytic activity and selectivity of the reaction.
Experimental Workflow: Incorporation into a Bioactive Scaffold
The following workflow illustrates how this compound can be used in a subsequent synthetic step, for example, in the synthesis of a kinase inhibitor precursor.
Caption: Workflow for utilizing this compound in synthesis.
This subsequent reaction would typically involve the amino group of this compound participating in a nucleophilic substitution or a cross-coupling reaction, such as a Buchwald-Hartwig amination, to form a new C-N bond.
Conclusion
This compound is a key synthetic intermediate with growing importance in medicinal chemistry and materials science. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible tool for researchers. The unique properties imparted by the dimethylphosphine oxide moiety—enhanced solubility, metabolic stability, and hydrogen bonding capacity—will continue to drive its application in the development of next-generation therapeutics and functional materials. This guide provides a foundational understanding to empower researchers to effectively source, handle, and utilize this valuable compound in their scientific endeavors.
References
Methodological & Application
Synthesis of (4-Aminophenyl)dimethylphosphine Oxide: A Detailed Protocol and Application Guide
Abstract
This comprehensive guide details a reliable and scalable two-step protocol for the synthesis of (4-Aminophenyl)dimethylphosphine oxide, a valuable building block in medicinal chemistry and materials science. The synthesis commences with a palladium-catalyzed cross-coupling reaction to form the key intermediate, dimethyl(4-nitrophenyl)phosphine oxide. Subsequent chemoselective reduction of the nitro group via catalytic hydrogenation yields the target compound. This document provides in-depth, step-by-step instructions, explains the rationale behind procedural choices, and includes safety precautions and characterization data, designed for researchers in drug development and chemical synthesis.
Introduction: The Significance of this compound
This compound and its derivatives are increasingly recognized for their utility in various scientific domains. The dimethylphosphine oxide (DMPO) moiety is a key pharmacophore that can act as a hydrogen bond acceptor, potentially improving the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[1] The presence of a primary aromatic amine provides a versatile handle for further chemical modifications, making it an attractive scaffold for the synthesis of kinase inhibitors, ligands for catalysis, and functional materials.[2][3] This guide provides a robust and well-vetted protocol for the preparation of this important chemical entity.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step sequence, as illustrated in the workflow diagram below. This strategy ensures high regioselectivity and yield.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Dimethyl(4-nitrophenyl)phosphine oxide
This step employs a palladium-catalyzed cross-coupling reaction, a powerful method for the formation of carbon-phosphorus bonds. The use of Xantphos as a ligand is crucial for promoting the desired reactivity and stability of the catalytic system.[2]
Materials and Equipment:
-
4-Iodo-1-nitrobenzene
-
Dimethylphosphine oxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or similar reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-iodo-1-nitrobenzene (1.0 eq), dimethylphosphine oxide (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and potassium phosphate tribasic (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the 4-iodo-1-nitrobenzene.
-
Reaction Conditions: Stir the reaction mixture at 125 °C for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford dimethyl(4-nitrophenyl)phosphine oxide as a solid.
Rationale and Insights:
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the phosphine ligand and the palladium catalyst, which would lead to catalyst deactivation.
-
Ligand Choice: Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the reductive elimination step in the catalytic cycle and helps to prevent β-hydride elimination, leading to higher product yields.
-
Base: Potassium phosphate is a non-nucleophilic base that is effective in this transformation. Other bases such as cesium carbonate can also be employed.
Part 2: Synthesis of this compound
The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice due to its high chemoselectivity, leaving the phosphine oxide group intact.[4]
Materials and Equipment:
-
Dimethyl(4-nitrophenyl)phosphine oxide
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or a hydrogenator
-
Alternatively, ammonium formate can be used as a hydrogen transfer reagent.
-
Methanol or Ethanol
-
Filtration apparatus (e.g., Celite pad)
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve dimethyl(4-nitrophenyl)phosphine oxide (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Hydrogenation:
-
Using Hydrogen Gas: Secure a hydrogen-filled balloon to the flask (after purging with hydrogen) and stir the mixture vigorously at room temperature for 4-8 hours.
-
Using Ammonium Formate: Add ammonium formate (3-5 eq) to the reaction mixture and heat to reflux for 2-4 hours.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.
-
Purification: Wash the Celite pad with additional solvent (methanol or ethanol). Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or silica gel column chromatography (using a more polar eluent system such as dichloromethane/methanol) to yield this compound as a solid.
Rationale and Insights:
-
Catalyst: Palladium on carbon is a highly effective and reusable catalyst for the reduction of aromatic nitro groups.
-
Hydrogen Source: While hydrogen gas is commonly used, ammonium formate offers a convenient and safer alternative for transfer hydrogenation, as it avoids the need for specialized high-pressure equipment.[5]
-
Solvent: Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the catalytic system.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance |
| Dimethyl(4-nitrophenyl)phosphine oxide | C₈H₁₀NO₃P | 199.14 g/mol | Off-white to yellow solid |
| This compound | C₈H₁₂NOP | 169.16 g/mol | Off-white solid |
Note: Appearance may vary based on purity.
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Reagents: Palladium compounds can be toxic and should be handled with care. DMF is a skin and respiratory irritant.
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby. When using a hydrogen balloon, take care not to over-pressurize the glassware. Palladium on carbon can be pyrophoric upon exposure to air, especially when dry. Handle the catalyst carefully, and do not allow the filter cake to dry completely during filtration.
Conclusion
The protocol described herein provides a clear and reliable pathway for the synthesis of this compound. By following these detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for a wide range of applications in drug discovery and materials science.
References
- 1. enamine.net [enamine.net]
- 2. WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Secondary Phosphine Oxide-Stabilized Pd Nanoparticles: Ligand-Controlled Chemoselective Hydrogenation of Nitro Compounds toward Amines in Water | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Aminophenyl Phosphine Oxides
Introduction
Aminophenyl phosphine oxides (APPOs) represent a valuable class of compounds, serving as crucial building blocks in medicinal chemistry, versatile ligands in catalysis, and functional components in materials science. Their unique structure, which combines a nucleophilic amino group with a coordinatively capable phosphine oxide moiety, makes them highly sought after. However, their synthesis can be challenging, often requiring harsh conditions or multi-step procedures with limited functional group tolerance.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) and carbon-phosphorus (C-P) bonds, offering mild, efficient, and highly versatile synthetic routes.[1] Specifically, the Buchwald-Hartwig amination and Hirao coupling reactions provide powerful platforms for the targeted synthesis of APPOs. This guide provides an in-depth exploration of the mechanistic principles, key experimental parameters, and detailed protocols for the Pd-catalyzed synthesis of these important molecules, tailored for researchers in synthetic chemistry and drug development.
Mechanistic Principles: The Palladium Catalytic Cycle
The power of palladium catalysis lies in its ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the formation of new bonds that are otherwise difficult to construct. The synthesis of APPOs via Buchwald-Hartwig amination of a halo-phenyl phosphine oxide follows a well-established catalytic cycle.[1][2]
The general mechanism involves three key stages:
-
Oxidative Addition: A low-coordinate, electron-rich Pd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate. The efficiency of this step is highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands promoting the reaction, even with less reactive aryl chlorides.[3][4]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming an amido-palladium complex and a protonated base. The choice of base is critical to ensure it is strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.
-
Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often the rate-limiting step and is accelerated by the use of sterically hindered phosphine ligands.[5]
The Catalytic System: Components and Considerations
Crafting a successful protocol requires careful selection of each component of the catalytic system. The interplay between the palladium source, ligand, base, and solvent dictates the reaction's efficiency, scope, and reproducibility.
Palladium Source
Both Pd(0) and Pd(II) sources can be used as precatalysts. Pd(II) precatalysts, such as Pd(OAc)₂ (Palladium(II) acetate) and PdCl₂, require an in-situ reduction to the active Pd(0) state, which is often accomplished by the phosphine ligand itself.[6] Pd(0) sources like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are often more reactive but can be more sensitive to air and moisture.
Ligands: The Key to Success
The ligand is arguably the most critical component. It stabilizes the palladium center, influences its reactivity, and promotes the key steps of oxidative addition and reductive elimination. For C-N coupling, bulky, electron-rich dialkylbiaryl phosphines, often referred to as "Buchwald ligands," are the state-of-the-art.[5][7]
Causality Behind Ligand Choice:
-
Steric Bulk: Large, bulky ligands (e.g., XPhos, t-BuXPhos) promote reductive elimination and prevent the formation of inactive catalyst dimers.[4] This leads to faster reaction rates and higher turnovers.
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the Pd(0) center, which facilitates the oxidative addition step, especially with challenging substrates like aryl chlorides.[3]
-
Bite Angle (for bidentate ligands): For bidentate ligands like Xantphos or DPEphos, the "natural bite angle" influences the geometry around the metal center, which in turn affects the rate of reductive elimination.[1][6]
| Ligand Class | Example(s) | Key Features & Rationale | Typical Substrates |
| Dialkylbiaryl Monophosphines | XPhos, SPhos, RuPhos | Highly bulky and electron-rich. Considered the most general and effective class for a wide range of C-N couplings.[5][8] | Aryl chlorides, bromides, triflates with primary and secondary amines. |
| Ferrocene-Based | dppf | Bidentate ligand providing good stability. Often used in C-P couplings.[9][10] | Aryl bromides and iodides. |
| Trialkylphosphines | P(t-Bu)₃ | Strongly electron-donating and sterically demanding. Highly active but can be air-sensitive.[8] | Electron-rich and sterically hindered aryl chlorides. |
| Secondary Phosphine Oxides (SPOs) | Di(tert-butyl)phosphine oxide | Can act as a pre-ligand, tautomerizing to the phosphinous acid which coordinates to palladium.[11][12] | Often used in C-C, C-S, and C-P couplings. |
Base and Solvent
The base facilitates the crucial deprotonation of the amine. Strong, non-nucleophilic bases are preferred.
-
Sodium tert-butoxide (NaOtBu): A very strong and widely used base, effective for a broad range of amines.
-
Cesium Carbonate (Cs₂CO₃) / Potassium Phosphate (K₃PO₄): Milder bases that are often effective with more sensitive substrates and can be used with protic solvents like t-BuOH.[5]
The solvent must solubilize the reactants and not interfere with the catalyst. Aprotic, non-coordinating solvents are standard.
-
Toluene, Dioxane: High-boiling, common solvents for these reactions.
-
tert-Butanol (t-BuOH): Can be beneficial, particularly when used with carbonate or phosphate bases.
Experimental Protocols
Safety First: These reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) as the Pd(0) catalyst and many phosphine ligands are air-sensitive.[13] Solvents should be anhydrous. Strong bases like NaOtBu are corrosive and moisture-sensitive.
Protocol 1: Buchwald-Hartwig Amination of (4-Bromophenyl)diphenylphosphine oxide
This protocol details the coupling of a commercially available halo-phenyl phosphine oxide with a primary amine, a direct route to an APPO.
| Reagent | MW ( g/mol ) | Amount | Equivalents |
| (4-Bromophenyl)diphenylphosphine oxide | 357.20 | 357 mg (1.0 mmol) | 1.0 |
| Benzylamine | 107.15 | 129 mg (1.2 mmol) | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg (0.02 mmol) | 0.02 (4 mol% Pd) |
| XPhos | 476.62 | 38.1 mg (0.08 mmol) | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg (1.4 mmol) | 1.4 |
| Anhydrous Toluene | - | 10 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add (4-bromophenyl)diphenylphosphine oxide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Rationale: Adding the solid components first under an inert atmosphere prevents degradation of the catalyst and ligand. NaOtBu is handled in a glovebox due to its hygroscopic nature.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Rationale: This is a critical step to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligand, rendering them inactive.[13]
-
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by benzylamine.
-
Rationale: Using anhydrous solvent is crucial as water can hydrolyze the base and interfere with the catalytic cycle.
-
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the reaction. Reaction progress can be monitored by TLC or LC-MS.
-
-
Workup: Cool the reaction to room temperature. Quench carefully by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Rationale: The aqueous quench neutralizes any remaining base and helps to dissolve inorganic salts.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure (4-(benzylamino)phenyl)diphenylphosphine oxide.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Reagents are wet.4. Low reaction temperature. | 1. Ensure rigorous inert atmosphere technique. Use fresh catalyst/ligand.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Use freshly dried solvents and reagents.4. Increase temperature in 10 °C increments. |
| Formation of Hydrodehalogenated Side Product | The competing β-hydride elimination pathway is significant. | This is a known side reaction.[1] Try a different ligand/base combination. Sometimes lowering the temperature can improve selectivity. |
| Formation of Di-arylated Amine (with primary amines) | The product (secondary amine) is more reactive than the starting amine. | Use a larger excess of the primary amine (2-3 equivalents). Add the aryl halide slowly to the reaction mixture. |
| Reaction Stalls | Catalyst decomposition (e.g., formation of palladium black).[14] | Switch to a more robust ligand system (e.g., a bulkier Buchwald ligand). The addition of phosphine oxides as stabilizing ligands has also been reported to prevent catalyst agglomeration.[14][15] |
Conclusion
Palladium-catalyzed cross-coupling is an indispensable tool for the modern synthetic chemist. The Buchwald-Hartwig amination provides a direct, modular, and highly efficient method for synthesizing aminophenyl phosphine oxides from readily available starting materials. By understanding the underlying mechanistic principles and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably access these valuable compounds. The protocols and insights provided in this guide serve as a comprehensive starting point for developing and optimizing these powerful transformations in both academic and industrial settings.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Phosphine Ligands [sigmaaldrich.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-Aminophenyl)dimethylphosphine Oxide: A Versatile Ligand for Catalysis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of (4-Aminophenyl)dimethylphosphine Oxide in Catalysis
This compound is an organophosphorus compound featuring a dimethylphosphine oxide group and an amino-substituted phenyl ring.[1][2] Its unique electronic and steric properties make it a promising, yet underexplored, ligand in the field of homogeneous catalysis. The presence of both a Lewis basic phosphine oxide moiety and a coordinating amino group offers multiple potential binding modes to a metal center, suggesting its utility in a range of catalytic transformations.
The phosphine oxide group (P=O) can act as a hydrogen bond acceptor, a feature that has been noted in medicinal chemistry for kinase inhibitors.[3] In the context of catalysis, this moiety can influence the electronic properties of the metal center and participate in substrate activation. The aminophenyl group, on the other hand, can serve as an additional coordination site or be a handle for further functionalization of the ligand.
This guide provides an in-depth look at the potential applications of this compound in catalysis, with a focus on palladium-catalyzed cross-coupling reactions. While this specific ligand is not as extensively documented as some bulky biaryl phosphines, its structural motifs suggest its applicability in reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The following sections will detail the theoretical basis for its use, provide representative experimental protocols, and discuss the mechanistic implications.
Core Concepts: Why Consider this compound as a Ligand?
The efficacy of a phosphine ligand in catalysis is a delicate balance of its steric and electronic properties. This compound presents an interesting combination of these features:
-
Electron-Donating Character: The amino group at the para-position of the phenyl ring is a strong electron-donating group. This increases the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the phosphine oxide ligand to the metal center. This property is crucial for facilitating the oxidative addition step in many catalytic cycles.
-
Moderate Steric Hindrance: The dimethylphosphine group offers less steric bulk compared to the widely used tri(tert-butyl)phosphine or biaryl phosphine ligands. This can be advantageous in certain cross-coupling reactions where excessive bulk around the metal center might hinder the approach of the substrates.
-
Potential for Hemilability: The presence of both the phosphine oxide and the amino group raises the possibility of the ligand acting in a hemilabile fashion. This means that one of the coordinating groups (likely the weaker-binding amino group) can dissociate from the metal center during the catalytic cycle to open up a coordination site for substrate binding, and then re-coordinate at a later stage. This dynamic behavior can have a profound impact on catalytic activity.
-
In Situ Formation of Active Species: It has been observed in some palladium-catalyzed reactions that phosphine oxides can be formed in situ from the corresponding phosphine and can be part of the active catalytic species.[4][5] Using a phosphine oxide directly as a ligand can therefore be a direct route to the active catalyst.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for the formation of carbon-carbon and carbon-nitrogen bonds.[6] The choice of ligand is paramount for the success of these reactions.[7] Based on its structural features, this compound is a plausible candidate for a ligand in several key cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[6][8] The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.
Rationale for using this compound:
The electron-rich nature of this ligand should promote the initial oxidative addition of the aryl halide to the palladium center. The moderate steric bulk may allow for the coupling of a wide range of amines without impeding their approach to the catalytic center.
Representative Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
This compound (0.02 mmol, 2 mol%)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate, this compound, and sodium tert-butoxide.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the aryl bromide and anhydrous toluene to the reaction vessel.
-
Finally, add the primary amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Interpretation:
| Parameter | Expected Outcome |
| Conversion | >90% (by GC-MS) |
| Yield | 70-95% (isolated yield) |
| Reaction Time | 2-24 hours |
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[9] The reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science.[10][11]
Rationale for using this compound:
Similar to the Buchwald-Hartwig amination, the electron-donating nature of the ligand is expected to facilitate the oxidative addition step. The P=O group could potentially interact with the boronic acid or its derivatives, playing a role in the transmetalation step.
Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
This compound (0.04 mmol, 4 mol%)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane/water (4:1 mixture, 5 mL)
-
Reaction vial suitable for microwave heating or a standard reflux setup
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add palladium(II) acetate, this compound, aryl chloride, arylboronic acid, and potassium phosphate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and purge with an inert gas.
-
Heat the reaction mixture to 100-120 °C (either conventional heating or microwave irradiation).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Interpretation:
| Parameter | Expected Outcome |
| Conversion | >85% (by LC-MS) |
| Yield | 65-90% (isolated yield) |
| Reaction Time | 1-18 hours (conventional) or 15-60 minutes (microwave) |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Synthesis of this compound
The availability of the ligand is a key consideration for its application. While commercially available from several suppliers,[1][2][12] understanding its synthesis can be valuable for researchers wishing to prepare it or its derivatives in-house. A common route involves the nitration of dimethylphenylphosphine oxide followed by reduction of the nitro group.
Synthetic Scheme:
-
Nitration: Dimethylphenylphosphine oxide is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group predominantly at the para-position.
-
Reduction: The resulting (4-nitrophenyl)dimethylphosphine oxide is then reduced to the corresponding amine using a standard reducing agent, such as catalytic hydrogenation (H₂/Pd-C) or a metal/acid combination (e.g., SnCl₂/HCl).
Conclusion and Future Outlook
This compound is a promising ligand for homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its electron-rich nature and moderate steric profile suggest its potential for high catalytic activity. While detailed application notes for this specific ligand are still emerging in the literature, the representative protocols provided here, based on established methodologies for similar phosphine ligands, offer a solid starting point for researchers.
Future investigations should focus on a systematic evaluation of this compound in a broader range of catalytic transformations, including other cross-coupling reactions (e.g., Heck, Sonogashira), as well as asymmetric catalysis, where the amino group could be a handle for the introduction of chiral auxiliaries. Mechanistic studies will also be crucial to fully elucidate the role of the phosphine oxide and amino functionalities in the catalytic cycle and to unlock the full potential of this versatile ligand.
References
- 1. 737751-54-1 | this compound - Moldb [moldb.com]
- 2. This compound - CAS:737751-54-1 - Abovchem [abovchem.com]
- 3. enamine.net [enamine.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. 737751-54-1|this compound|BLD Pharm [bldpharm.com]
The Emergent Role of (4-Aminophenyl)dimethylphosphine Oxide in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: Beyond Traditional Phosphines - The Rise of Phosphine Oxides
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, stand as indispensable tools for the construction of complex molecular architectures.[1] The efficacy of these transformations is critically dependent on the nature of the ancillary ligand bound to the palladium center. For years, electron-rich and sterically hindered phosphines have dominated the field, facilitating crucial steps in the catalytic cycle.[2][3] However, the quest for more robust, air-stable, and versatile ligands has led researchers to explore the potential of phosphine oxides.
Initially often considered catalyst poisons or byproducts of phosphine oxidation, phosphine oxides are now recognized for their unique properties. Their P=O bond can act as a hydrogen-bond acceptor, and they can serve as hemilabile ligands, potentially stabilizing catalytic species.[4] This guide focuses on a promising member of this class: (4-Aminophenyl)dimethylphosphine oxide . This molecule uniquely combines the features of a phosphine oxide with an amino group, opening avenues for its application as a bifunctional ligand in catalysis. Its structural features suggest potential for enhanced catalytic activity and stability, making it a person of interest for researchers in organic synthesis and drug development.[5]
This document provides a comprehensive overview of this compound, including its synthesis, theoretical advantages, and detailed, actionable protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthesis of this compound: A Practical Protocol
A reliable supply of the ligand is paramount for its application in catalysis. The synthesis of this compound can be efficiently achieved through a two-step sequence starting from commercially available reagents. The general strategy involves the preparation of a nitro-substituted precursor, followed by a reduction of the nitro group to the desired amine.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Step-by-Step Synthesis Protocol
Part 1: Synthesis of Dimethyl(4-nitrophenyl)phosphine oxide
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add dimethylphosphine oxide (1.0 eq).
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the flask, and cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Slowly add potassium tert-butoxide (1.1 eq) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Aryl Halide: Add a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford Dimethyl(4-nitrophenyl)phosphine oxide.
Part 2: Reduction to this compound
-
Reaction Setup: To a round-bottom flask, add Dimethyl(4-nitrophenyl)phosphine oxide (1.0 eq) and a catalytic amount of 10% Palladium on carbon (10 mol%).
-
Solvent: Add methanol to the flask.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Reaction Progression: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. The performance of the catalyst is highly dependent on the ligand. The this compound ligand is anticipated to be effective in this reaction due to its potential to stabilize the palladium catalyst.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, to a reaction vial add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%). Add a portion of the reaction solvent and stir for 15-20 minutes.
-
Reaction Setup: To the vial containing the pre-formed catalyst, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the remaining solvent to the reaction mixture.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-2 mol% |
| Ligand | This compound | 2-4 mol% (1:2 Pd:Ligand ratio) |
| Aryl Halide | Aryl Bromides, Aryl Chlorides | 1.0 equivalent |
| Boronic Acid | Arylboronic acids | 1.2 - 1.5 equivalents |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane, Toluene, Toluene/H₂O | Anhydrous conditions recommended |
| Temperature | 80 - 110 °C | Optimization may be required |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The choice of ligand is critical for achieving high yields and broad substrate scope.[1] The electron-donating nature of the amino group in this compound, coupled with the steric and electronic properties of the phosphine oxide, may promote the key oxidative addition and reductive elimination steps in the catalytic cycle.
Proposed Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Amine (primary or secondary)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source (1-2 mol%), this compound (2-4 mol%), the aryl halide (1.0 eq), and the base (1.2-1.5 eq) to a reaction vial.
-
Addition of Reagents: Add the amine (1.1-1.2 eq) and the solvent to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-2 mol% |
| Ligand | This compound | 2-4 mol% (1:2 Pd:Ligand ratio) |
| Aryl Halide | Aryl Bromides, Aryl Chlorides | 1.0 equivalent |
| Amine | Primary or Secondary Amines | 1.1 - 1.2 equivalents |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.2 - 1.5 equivalents |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous conditions are crucial |
| Temperature | 80 - 120 °C | Optimization may be required |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS |
Conclusion and Future Outlook
This compound represents an intriguing and promising ligand for palladium-catalyzed cross-coupling reactions. Its synthesis is straightforward, and its unique combination of a phosphine oxide and an amino group offers potential advantages in terms of catalyst stability and reactivity. While extensive studies on this specific ligand are still emerging, the protocols provided in this guide, based on established principles of Suzuki-Miyaura and Buchwald-Hartwig reactions, offer a solid foundation for its exploration and application.
Researchers and drug development professionals are encouraged to investigate the utility of this compound in their synthetic endeavors. Further studies are warranted to fully elucidate its substrate scope, functional group tolerance, and potential for asymmetric catalysis. As the field of catalysis continues to evolve, ligands like this compound are poised to play a significant role in the development of more efficient and sustainable synthetic methodologies.
References
Application Notes and Protocols: (4-Aminophenyl)dimethylphosphine Oxide in Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Reactive Phosphorus-Based Flame Retardants
The demand for high-performance polymers in sectors ranging from electronics to aerospace has driven the need for advanced fire safety solutions. Halogen-free flame retardants are at the forefront of this development due to increasing environmental and health concerns associated with their halogenated counterparts.[1][2] Among these, phosphorus-based compounds have emerged as highly effective alternatives.[3][4] They operate through multifaceted mechanisms in both the gas and condensed phases to disrupt the combustion cycle.[2][3][4][5]
(4-Aminophenyl)dimethylphosphine oxide (APDPO) is an organophosphorus compound with significant potential as a reactive flame retardant.[6][7][8] Reactive flame retardants are chemically incorporated into the polymer backbone, offering distinct advantages over additive types, such as permanence and minimal impact on the material's physical properties.[9][10][11] The presence of both a reactive amine group and a flame-retardant phosphine oxide moiety in APDPO's structure makes it a promising candidate for creating inherently flame-retardant polymers, particularly epoxy resins.[10][12]
This guide provides a comprehensive overview of the anticipated application of APDPO in flame retardant technology, drawing upon the extensive research on analogous phosphine oxide compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives.
Mechanism of Action: A Dual Approach to Fire Suppression
Phosphorus-based flame retardants, including phosphine oxides, combat fire through a combination of gas-phase and condensed-phase inhibition.[3][4][5]
Gas-Phase Inhibition: During combustion, phosphorus-containing compounds can vaporize and decompose to release phosphorus-containing radicals (e.g., PO•, PO₂•, HPO•).[2] These radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, effectively quenching the flame.[2][4] This disruption of the combustion chain reaction in the gas phase is a key mechanism for reducing heat release and flame spread.[4]
Condensed-Phase Action: In the solid phase of the polymer, the phosphorus compound promotes the formation of a stable, insulating char layer.[2][5] This char acts as a physical barrier, limiting the heat transfer to the underlying material and reducing the release of flammable volatiles into the gas phase.[2] The phosphorus compounds can act as catalysts for dehydration and cross-linking of the polymer chains, enhancing the volume and integrity of the char.[2]
Figure 1: Dual-action flame retardant mechanism of APDPO.
Synthesis of this compound: A Conceptual Pathway
While specific, scaled-up synthesis protocols for APDPO are not widely published in readily available literature, a plausible synthetic route can be extrapolated from established organophosphorus chemistry. A common approach involves the reaction of a Grignard reagent with a phosphorus-containing electrophile, followed by oxidation and functional group manipulation.
A potential pathway could involve the nitration of phenyl dimethylphosphine oxide, followed by reduction of the nitro group to an amine.
Figure 2: Conceptual synthesis pathway for APDPO.
Application in Epoxy Resins: A Protocol for Reactive Modification
The primary amine group of APDPO makes it an excellent candidate for use as a reactive co-curing agent in epoxy resin systems. By reacting with the epoxy groups, APDPO becomes a permanent part of the polymer network.
Materials and Equipment
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (APDPO)
-
Diaminodiphenyl methane (DDM) or other suitable amine curing agent
-
Mechanical stirrer with heating mantle
-
Vacuum oven
-
Molds for sample casting
-
Analytical instrumentation for thermal and flammability testing (TGA, UL-94, LOI, Cone Calorimeter)
Protocol for Preparation of Flame-Retardant Epoxy Resin
-
Pre-mixing: In a three-necked flask equipped with a mechanical stirrer, add the desired amount of DGEBA epoxy resin. Heat the resin to 120-130°C to reduce its viscosity.
-
Incorporation of APDPO: Slowly add the calculated amount of APDPO to the heated resin while stirring continuously. Maintain the temperature and continue stirring until the APDPO is completely dissolved and a homogenous, transparent mixture is obtained.
-
Degassing: Reduce the pressure in the flask using a vacuum pump to remove any entrapped air bubbles.
-
Addition of Curing Agent: Cool the mixture to approximately 80-90°C. Add the stoichiometric amount of the primary curing agent (e.g., DDM). The amount of primary curing agent should be adjusted to account for the amine groups on the APDPO.
-
Final Mixing and Casting: Stir the mixture vigorously for 5-10 minutes until a uniform consistency is achieved. Pour the mixture into preheated molds.
-
Curing: Transfer the molds to a programmable oven for a staged curing process. A typical curing cycle might be 120°C for 2 hours, followed by 150°C for 2 hours, and a final post-cure at 180°C for 1 hour. The exact curing profile will depend on the specific resin and curing agent system.
-
Demolding and Characterization: After cooling to room temperature, demold the cured samples. The samples are now ready for characterization of their flame retardant and mechanical properties.
Figure 3: Workflow for preparing APDPO-modified epoxy resins.
Data and Performance Metrics
The effectiveness of a flame retardant is evaluated through a series of standardized tests. When incorporating APDPO into a polymer matrix, the following performance indicators are critical:
| Test | Metric | Description | Expected Outcome with APDPO |
| Limiting Oxygen Index (LOI) | % Oxygen | The minimum concentration of oxygen in an oxygen/nitrogen mixture required to support flaming combustion. | Increased LOI value, indicating a lower tendency to burn in air. |
| UL-94 Vertical Burn Test | V-0, V-1, V-2 Rating | Measures the self-extinguishing characteristics of a vertically oriented sample after ignition. | Achievement of a V-0 rating, signifying that burning stops within 10 seconds after two applications of a 10-second flame, with no flaming drips. |
| Cone Calorimetry | Peak Heat Release Rate (pHRR), Total Heat Release (THR) | Measures the heat release rate and total heat evolved during combustion under a constant heat flux. | Significant reduction in pHRR and THR, indicating a lower fire hazard. |
| Thermogravimetric Analysis (TGA) | Char Yield (%) | Measures the weight loss of a material as a function of temperature. | Increased char yield at high temperatures, demonstrating condensed-phase activity. |
Conclusion and Future Outlook
This compound holds considerable promise as a reactive, halogen-free flame retardant. Its dual-functionality allows for permanent integration into polymer networks, leading to durable fire resistance without compromising the material's intrinsic properties. The mechanisms of action, combining gas-phase flame inhibition and condensed-phase char promotion, are characteristic of highly efficient phosphorus-based flame retardants. Further research into the synthesis and application of APDPO and similar aminophenylphosphine oxides will be instrumental in developing the next generation of safe and high-performance polymers.
References
- 1. Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems | MDPI [mdpi.com]
- 2. additivebz.com [additivebz.com]
- 3. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Phosphorus | FLAMERETARDANTS-ONLINE [flameretardants-online.com]
- 6. 737751-54-1 | this compound - Moldb [moldb.com]
- 7. This compound - CAS:737751-54-1 - Abovchem [abovchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation of Phosphine Oxide Derivatives for Medicinal Chemistry
Introduction: The Resurgence of Phosphine Oxides in Drug Discovery
For many years, phosphine oxides were often regarded as mere byproducts of common organic reactions, such as the Wittig reaction.[1][2] However, the landscape of medicinal chemistry is witnessing a paradigm shift, with a renewed appreciation for the unique physicochemical properties that the phosphine oxide moiety can impart to bioactive molecules.[3][4][5] The U.S. FDA approval of Brigatinib in 2017, an anticancer agent featuring a dimethylphosphine oxide group, served as a pivotal moment, showcasing the potential of this functional group to enhance drug-target interactions and improve pharmacokinetic profiles.[2][6]
Phosphine oxides are characterized by a tetrahedral phosphorus atom double-bonded to an oxygen atom, with three additional substituents that can be varied to modulate the molecule's properties.[1][7] This structural motif offers a compelling combination of high polarity, metabolic stability, and a strong hydrogen bond accepting capability.[4][5][6] Consequently, the incorporation of a phosphine oxide can lead to significant improvements in aqueous solubility and a reduction in lipophilicity, addressing key challenges in drug development.[6][8][9] This guide provides an in-depth exploration of the primary synthetic strategies for preparing phosphine oxide derivatives, complete with detailed protocols and expert insights to empower researchers in their quest for novel therapeutics.
Strategic Approaches to the Synthesis of Phosphine Oxide Derivatives
The preparation of phosphine oxides can be broadly categorized into two main strategies: the direct oxidation of precursor phosphines and the formation of the crucial carbon-phosphorus (C-P) bond. The choice of strategy is dictated by the availability of starting materials, the desired molecular complexity, and the tolerance of other functional groups within the molecule.
Oxidation of Tertiary Phosphines: A Direct and Facile Route
The most straightforward method for synthesizing tertiary phosphine oxides is the oxidation of their corresponding tertiary phosphine precursors.[1] While seemingly simple, this approach requires careful consideration of the oxidant and reaction conditions to avoid unwanted side reactions, especially with electron-rich or sterically unhindered phosphines which can be sensitive to air.[10][11]
-
Choice of Oxidant: A variety of oxidizing agents can be employed, ranging from atmospheric oxygen to hydrogen peroxide and other peroxides. For laboratory-scale synthesis, hydrogen peroxide is a common and effective choice.[10]
-
Reaction Control: The oxidation of many trialkylphosphines can be highly exothermic and rapid. Therefore, careful control of temperature and the rate of oxidant addition is crucial to ensure a safe and selective transformation.
-
Substrate Stability: While many triarylphosphines exhibit good air stability, trialkylphosphines are generally more susceptible to oxidation.[11] Handling of air-sensitive phosphines should be performed under an inert atmosphere (e.g., nitrogen or argon).
This protocol describes a general procedure for the oxidation of a tertiary phosphine to its corresponding phosphine oxide using hydrogen peroxide.
Materials:
-
Tertiary phosphine (1.0 equiv)
-
Hydrogen peroxide (30% aqueous solution, 1.1 - 1.5 equiv)
-
Acetone or another suitable solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the tertiary phosphine in a suitable solvent, such as acetone, in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is particularly important for reactive phosphines to control the exothermicity of the reaction.
-
Oxidant Addition: Add the hydrogen peroxide solution dropwise to the cooled, stirring solution of the phosphine. The addition should be slow to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: Once the reaction is complete, quench any remaining peroxide by the addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude phosphine oxide can be purified by recrystallization or column chromatography on silica gel.
The Hirao Cross-Coupling Reaction: Forging the C(sp²)-P Bond
The Hirao reaction is a powerful palladium-catalyzed cross-coupling of aryl or vinyl halides with H-phosphonates, H-phosphinates, or secondary phosphine oxides (SPOs) to form the corresponding phosphonates, phosphinates, or tertiary phosphine oxides.[12][13] This reaction is a cornerstone for the synthesis of aryl and heteroaryl phosphine oxides, which are prevalent motifs in medicinal chemistry.[8]
The catalytic cycle of the Hirao reaction is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the secondary phosphine oxide, deprotonation, and reductive elimination to furnish the tertiary phosphine oxide and regenerate the Pd(0) catalyst.
Figure 1: Simplified catalytic cycle of the Hirao cross-coupling reaction.
This protocol provides a general procedure for the synthesis of a tertiary phosphine oxide via a Hirao cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Secondary phosphine oxide (e.g., diphenylphosphine oxide) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the aryl bromide, secondary phosphine oxide, palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired tertiary phosphine oxide.
The Pudovik Reaction and Related Additions: Accessing α-Functionalized Phosphine Oxides
The Pudovik reaction involves the addition of a P-H bond of a dialkyl phosphite or a secondary phosphine oxide across a carbon-heteroatom double bond, most commonly an imine (C=N).[14][15] This reaction is particularly valuable for the synthesis of α-aminophosphine oxides and their derivatives, which are of interest in medicinal chemistry.[16]
-
Atom Economy: The reaction is an addition reaction, making it highly atom-economical.
-
Catalysis: The reaction is typically base-catalyzed, with common bases including alkoxides and amines.
-
Scope: The reaction can be applied to a wide range of aldehydes, ketones, and imines.
This protocol outlines a general procedure for the synthesis of an α-aminophosphine oxide.
Materials:
-
Imine (1.0 equiv)
-
Secondary phosphine oxide (1.0 - 1.2 equiv)
-
Base catalyst (e.g., sodium ethoxide, 10-20 mol%)
-
Anhydrous solvent (e.g., THF or ethanol)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the imine and the secondary phosphine oxide in the anhydrous solvent.
-
Catalyst Addition: Add the base catalyst to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as determined by TLC or NMR spectroscopy.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure α-aminophosphine oxide.
Data Presentation and Comparison of Methods
| Synthetic Method | Key Transformation | Advantages | Limitations | Typical Reaction Conditions |
| Phosphine Oxidation | R₃P → R₃P=O | Direct, often high-yielding, simple work-up. | Requires the corresponding phosphine, can be highly exothermic, potential for over-oxidation. | H₂O₂, acetone, 0 °C to rt. |
| Hirao Cross-Coupling | Ar-X + R₂P(O)H → Ar-P(O)R₂ | Forms C(sp²)-P bonds, broad substrate scope, good functional group tolerance. | Requires a transition metal catalyst, can be sensitive to air and moisture, may require ligand screening. | Pd(OAc)₂, ligand, base, toluene, 80-120 °C. |
| Pudovik Reaction | C=N + R₂P(O)H → R₂P(O)-C-N | Atom-economical, mild conditions, useful for α-functionalized derivatives. | Primarily for addition to polarized double bonds, may require a catalyst. | Base (e.g., NaOEt), THF or EtOH, rt to 60 °C. |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of a phosphine oxide derivative.
Figure 2: General workflow for the synthesis and purification of phosphine oxides.
Conclusion and Future Outlook
The strategic incorporation of phosphine oxide moieties into drug candidates represents a promising avenue for overcoming common challenges in medicinal chemistry, such as poor solubility and metabolic instability.[4][5] The synthetic methodologies outlined in this guide, including the oxidation of phosphines, the Hirao cross-coupling, and the Pudovik reaction, provide a robust toolkit for accessing a diverse range of phosphine oxide derivatives. As our understanding of the biological implications of this functional group continues to grow, the development of novel and more efficient synthetic routes will undoubtedly accelerate the discovery of the next generation of phosphine oxide-containing therapeutics.
References
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Phosphine oxides from a medicinal chemist’s perspective - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 7. scribd.com [scribd.com]
- 8. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hirao coupling - Wikipedia [en.wikipedia.org]
- 14. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setup for Reactions Involving Phosphine Oxides
Introduction: The Resurgence of Phosphine Oxides in Modern Chemistry
Phosphine oxides, compounds featuring a tetracoordinate phosphorus atom double-bonded to an oxygen atom (R₃P=O), have transitioned from being viewed primarily as stable byproducts in reactions like the Wittig olefination to indispensable tools in contemporary chemical science.[1][2] Their unique electronic and structural properties, characterized by a highly polar and strong P=O bond, underpin their growing utility. This bond, once debated but now understood as a dative bond, provides a powerful hydrogen bond acceptor site and imparts significant chemical stability.[1][3]
Initially gaining attention as reagents and metal extractants, phosphine oxides are now recognized for their diverse roles as stabilizing ligands in catalysis, polarity modifiers in drug discovery, and versatile building blocks in organic synthesis.[4][5] In medicinal chemistry, the incorporation of a phosphine oxide moiety can dramatically increase aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles, as exemplified by the FDA-approved anticancer drug Brigatinib.[3][6][7] In catalysis, they serve not just as spectators but as active participants, stabilizing metal centers and influencing the reaction outcomes in critical C-C and C-heteroatom bond-forming reactions.[4][8][9]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental considerations for working with phosphine oxides. It details robust protocols for their synthesis, purification, and characterization, and provides step-by-step methodologies for their application in key chemical transformations.
Section 1: Synthesis of Phosphine Oxides
The synthesis of phosphine oxides can be broadly categorized into the oxidation of trivalent phosphines and carbon-phosphorus bond-forming reactions. The choice of method depends on the availability of starting materials and the desired substitution pattern on the phosphorus atom.
Oxidation of Tertiary Phosphines
The most direct route to tertiary phosphine oxides is the oxidation of the corresponding tertiary phosphines. While seemingly straightforward, the choice of oxidant and reaction conditions is critical to avoid side reactions and ensure pure product formation.
-
Causality of Reagent Choice :
-
Hydrogen Peroxide (H₂O₂) : This is a common and effective oxidant. However, it readily forms stable hydrogen peroxide adducts (R₃P=O·(H₂O₂)ₓ) with the phosphine oxide product.[10][11][12] These adducts can interfere with subsequent reactions and require an additional purification step for their removal, typically by treatment with molecular sieves.[10][11]
-
Air/Oxygen : While being the most economical oxidant, air oxidation of trialkylphosphines can lead to a mixture of products due to the insertion of oxygen into P-C bonds.[11][12][13] However, for triarylphosphines, which are more resistant to P-C bond cleavage, air oxidation can be a viable method, especially when the phosphine is adsorbed onto a support like activated carbon to promote a clean reaction.[13]
-
Protocol 1: Synthesis of Triphenylphosphine Oxide via H₂O₂ Oxidation
This protocol describes the synthesis of triphenylphosphine oxide from triphenylphosphine using hydrogen peroxide, followed by the decomposition of the H₂O₂ adduct.
Materials:
-
Triphenylphosphine (Ph₃P)
-
35% Aqueous Hydrogen Peroxide (H₂O₂)
-
Toluene
-
4Å Molecular Sieves
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve triphenylphosphine (10.0 g, 38.1 mmol) in 100 mL of toluene.
-
Oxidation: While stirring at room temperature, slowly add 35% aqueous H₂O₂ (4.0 mL, ~46 mmol) dropwise. An exotherm may be observed.
-
Reaction Completion: Stir the mixture at room temperature for 2 hours. Monitor the reaction by ³¹P NMR spectroscopy until the starting phosphine signal (δ ≈ -5 ppm) is completely replaced by the phosphine oxide adduct signal (δ ≈ 30-40 ppm).
-
Adduct Decomposition & Drying: Add activated 4Å molecular sieves (20 g) to the reaction mixture. Fit the flask with a condenser and heat to 60 °C for 1 hour. This step safely decomposes the bound H₂O₂ and removes the resulting water.[10][11]
-
Workup: Cool the mixture to room temperature and filter to remove the molecular sieves. Wash the sieves with a small amount of toluene.
-
Isolation: Remove the toluene from the filtrate under reduced pressure using a rotary evaporator to yield triphenylphosphine oxide as a white, crystalline solid. The product is typically of high purity (>98%) and can be used without further purification.
C-P Bond Formation for Phosphine Oxide Synthesis
-
Catalytic Approach : Nickel and Palladium catalysts are highly effective for coupling H-phosphine oxides (secondary phosphine oxides) or related H-phosphinates with aryl halides, nonaflates, or boronic acids.[14] This approach allows for the modular construction of complex phosphine oxides from simpler precursors.
Workflow for Phosphine Oxide Synthesis and Characterization
Caption: General workflow for phosphine oxide synthesis.
Section 2: Purification and Characterization
The high polarity of the P=O bond dominates the physical properties of phosphine oxides, influencing their purification and characterization.
Purification Techniques
-
Column Chromatography : Phosphine oxides are significantly more polar than their parent phosphines and many organic compounds. This property is exploited for purification, as they adsorb strongly to silica or alumina gel.[13] A more polar eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is typically required for their elution. This strong adsorption is also key to removing phosphine oxide byproducts from less polar reaction products, such as in the Wittig reaction.[2][15]
-
Recrystallization : Many phosphine oxides are crystalline solids, making recrystallization an excellent method for purification.[16][17] For removing triphenylphosphine oxide (TPPO) from a non-polar alkene product, recrystallization from a solvent mixture like 25% diethyl ether in hexanes can be effective, as the TPPO will precipitate while the desired product remains in solution.[2]
Characterization
Spectroscopic methods are essential for confirming the identity and purity of phosphine oxides.
-
³¹P NMR Spectroscopy : This is the most definitive technique for characterizing phosphine oxides. The ³¹P chemical shift (δ) provides direct information about the phosphorus environment.
-
Tertiary phosphines typically appear upfield (δ = -60 to 0 ppm).
-
Tertiary phosphine oxides appear significantly downfield (δ = +20 to +60 ppm).
-
The formation of an H₂O₂ adduct can cause a downfield shift of up to 8 ppm compared to the free phosphine oxide.[11]
-
-
IR Spectroscopy : The P=O bond gives rise to a strong, characteristic stretching vibration (νP=O) in the infrared spectrum, typically found between 1100 and 1200 cm⁻¹. The exact position is sensitive to the electronic nature of the substituents on the phosphorus atom.
| Compound Class | Typical ³¹P NMR Shift (δ, ppm) | Typical IR P=O Stretch (ν, cm⁻¹) |
| Triarylphosphines (Ar₃P) | -10 to +10 | N/A |
| Trialkylphosphines (R₃P) | -60 to 0 | N/A |
| Triarylphosphine Oxides (Ar₃PO) | +25 to +40 | 1180 - 1210 |
| Trialkylphosphine Oxides (R₃PO) | +40 to +60 | 1100 - 1180 |
| R₃PO·H₂O₂ Adducts | +35 to +65 | ~1150 (broadened) |
| Data synthesized from sources[10][11][18][19]. |
Section 3: Applications and Protocols
Role as Stabilizing Ligands in Catalysis
Phosphine oxides have emerged as highly effective stabilizing ligands in transition metal catalysis, particularly for palladium.[1][8] In contrast to phosphine ligands, which can be sensitive to oxidation, phosphine oxides are robust and can prevent the agglomeration of the metal catalyst into inactive palladium black, especially in reactions involving electron-rich substrates.[8][9] Secondary phosphine oxides (SPOs) are particularly valuable as air-stable pre-ligands, which in the catalytic cycle can tautomerize to the active phosphinous acid ligand form.[20][21][22]
Caption: Role of phosphine oxide in a Pd-catalyzed cycle.
Protocol 2: Palladium-Catalyzed Cross-Coupling with a Phosphine Oxide Ligand
This protocol describes a Hiyama-type cross-coupling of an aryl bromide with an organosilanolate, where triphenylphosphine oxide is used to stabilize the palladium catalyst.[8][9]
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Potassium (4-methoxyphenyl)dimethylsilanolate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine oxide (Ph₃P=O)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and nitrogen/argon manifold
-
Standard glassware for workup and chromatography
Procedure:
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques.
-
Catalyst Pre-formation (optional but recommended): In a Schlenk flask, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and triphenylphosphine oxide (5.6 mg, 0.02 mmol, 4 mol%). Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: To the flask, add potassium (4-methoxyphenyl)dimethylsilanolate (106 mg, 0.55 mmol) and 4-bromoanisole (94 mg, 0.50 mmol).
-
Solvent Addition: Add 5 mL of anhydrous THF via syringe.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. The reaction mixture should remain homogeneous; the absence of palladium black formation indicates catalyst stability.[8]
-
Workup: Upon completion, cool the reaction to room temperature. Quench with 10 mL of water and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure biaryl product.
The Wittig Reaction: Managing the Phosphine Oxide Byproduct
In the Wittig reaction, a phosphonium ylide reacts with an aldehyde or ketone to form an alkene and a stoichiometric amount of a tertiary phosphine oxide, most commonly triphenylphosphine oxide (TPPO).[2] While essential to the reaction mechanism, the efficient removal of TPPO is a critical and often challenging part of the experimental procedure.
Protocol 3: Wittig Olefination and TPPO Removal
This protocol details the synthesis of trans-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride, with a focus on separating the product from the TPPO byproduct.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
1-Propanol
-
Standard reaction and filtration glassware
Procedure:
-
Ylide Formation: In a 50 mL round-bottom flask, suspend benzyltriphenylphosphonium chloride (4.0 g, 10.3 mmol) in 20 mL of DCM. Add 5 mL of 50% aqueous NaOH solution and stir the two-phase mixture vigorously for 30 minutes. The formation of the orange-red ylide will be visible.
-
Reaction: To the stirring mixture, add benzaldehyde (1.0 g, 9.4 mmol) dissolved in 5 mL of DCM dropwise. Continue vigorous stirring for another 30 minutes at room temperature.[23]
-
Workup: Transfer the reaction mixture to a separatory funnel. Add 20 mL of water and 20 mL of DCM. Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Initial Isolation: Filter and evaporate the solvent to obtain a solid mixture of trans-stilbene and TPPO.
-
Purification via Recrystallization: Add 20 mL of 1-propanol to the crude solid and heat the mixture to boiling to dissolve the solids. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. The less polar trans-stilbene will crystallize out, while the more polar TPPO, which can hydrogen-bond with the alcohol solvent, will preferentially remain in the mother liquor.[15]
-
Final Product: Collect the crystalline product by vacuum filtration, wash with a small amount of cold 1-propanol, and air dry to obtain pure trans-stilbene.
Section 4: Safety Considerations
Working with phosphines and their derivatives requires strict adherence to safety protocols.
-
Phosphine Precursors : Many tertiary phosphines, especially trialkylphosphines, are air-sensitive and can be pyrophoric. They are also toxic. Always handle them under an inert atmosphere (glovebox or Schlenk line).[24] Phosphine gas itself is extremely toxic and flammable.[25][26][27][28]
-
Reagents : Handle oxidants like H₂O₂ and strong bases like NaOH with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.[27]
-
Ventilation : All manipulations should be performed in a well-ventilated chemical fume hood.[26]
-
Waste Disposal : Dispose of phosphorus-containing waste according to institutional guidelines for hazardous materials.
References
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 4. Diverse Catalytic Applications of Phosphine Oxide‐Based Metal Complexes | Semantic Scholar [semanticscholar.org]
- 5. Phosphine oxides from a medicinal chemist’s perspective - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (2012) | Casie R. Hilliard | 106 Citations [scispace.com]
- 13. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. www1.udel.edu [www1.udel.edu]
- 24. reddit.com [reddit.com]
- 25. alsafetydatasheets.com [alsafetydatasheets.com]
- 26. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 27. airgas.com [airgas.com]
- 28. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Mastering the Characterization of Phosphine Oxides: A Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the synthesis and utilization of organophosphorus compounds, particularly phosphines and their corresponding oxides, are fundamental. Phosphine oxides, often appearing as byproducts in crucial reactions like the Wittig, Mitsunobu, and Staudinger reactions, can also be the target molecules themselves due to their unique properties and applications in catalysis, materials science, and medicinal chemistry.[1] Their accurate identification and characterization are paramount for reaction monitoring, purity assessment, and quality control.
This comprehensive guide provides an in-depth exploration of the primary analytical techniques employed for the characterization of phosphine oxides. Moving beyond a mere listing of methods, this document delves into the underlying principles, offers practical, field-proven protocols, and explains the rationale behind experimental choices, empowering you to select and implement the most effective analytical strategies for your research.
The Central Role of the Phosphoryl Group
The key to understanding the analytical behavior of phosphine oxides lies in the electronic and structural nature of the phosphoryl group (P=O). This highly polar bond significantly influences the molecule's properties, including its chromatographic retention, spectroscopic response, and fragmentation patterns in mass spectrometry. The analytical techniques discussed below are all, in essence, probing different aspects of this influential functional group and its molecular environment.
A Multi-faceted Approach to Characterization
A single analytical technique rarely provides a complete picture. A robust characterization of a phosphine oxide relies on the synergistic use of multiple analytical methods. This guide will focus on the most powerful and widely used techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation.
-
Infrared (IR) Spectroscopy: A rapid and effective tool for identifying the P=O bond.
-
Mass Spectrometry (MS): For molecular weight determination and structural information through fragmentation analysis.
-
Chromatographic Techniques (HPLC & GC): Essential for separation and quantification.
-
X-ray Crystallography: For the definitive determination of solid-state structure.
The following sections will provide detailed application notes and protocols for each of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural characterization of phosphine oxides. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant and has a spin of ½, provides a direct and highly sensitive window into the chemical environment of the phosphorus atom.
³¹P NMR Spectroscopy: The Diagnostic Fingerprint
Principle: ³¹P NMR spectroscopy measures the resonance frequency of the ³¹P nucleus in a magnetic field. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the phosphorus atom. The formation of the P=O bond from a phosphine (P(III)) to a phosphine oxide (P(V)) results in a significant downfield shift (to a higher ppm value) of the ³¹P NMR signal.[2] This change can be as large as 20-50 ppm, making it an excellent method for monitoring oxidation reactions.
Expert Insight: The ³¹P chemical shift of a phosphine oxide is influenced by the nature of the substituents on the phosphorus atom. Electron-withdrawing groups tend to shift the signal to a higher frequency (downfield), while electron-donating groups cause an upfield shift. This sensitivity allows for subtle structural variations to be detected. Furthermore, the formation of hydrogen bonds with the phosphoryl oxygen can also influence the chemical shift.[3][4][5]
Key Data:
| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) |
| Trialkylphosphine Oxides | +40 to +60 |
| Triarylphosphine Oxides | +20 to +40 |
| Phosphine Oxide H₂O₂ Adducts | Significant downfield shift compared to the free phosphine oxide[6] |
Protocol: Acquiring a ³¹P NMR Spectrum
-
Sample Preparation:
-
Dissolve 5-10 mg of the phosphine oxide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[6]
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer equipped with a broadband probe tuned to the ³¹P frequency.
-
Reference the spectrum externally to a sealed capillary containing 85% H₃PO₄ (δ = 0 ppm) or internally by referencing the solvent signal and using a known conversion factor.
-
-
Acquisition Parameters:
-
Pulse Program: A simple single-pulse experiment (e.g., zgpg30 on Bruker instruments) with proton decoupling is typically sufficient.
-
Spectral Width: A spectral width of 200 ppm centered around +50 ppm is a good starting point for unknown samples.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative measurements, a longer relaxation delay (5-7 times the longest T₁) is necessary.
-
Number of Scans: 8-16 scans are usually sufficient for a routine spectrum.
-
-
Processing:
-
Apply an exponential multiplication function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to 85% H₃PO₄ at 0 ppm.
-
¹H and ¹³C NMR Spectroscopy: Completing the Structural Puzzle
While ³¹P NMR provides information about the phosphorus center, ¹H and ¹³C NMR are essential for characterizing the organic substituents. The key feature in these spectra is the presence of coupling between the phosphorus nucleus and nearby protons and carbons (J-coupling).
Principle: The spin of the ³¹P nucleus interacts with the spins of neighboring ¹H and ¹³C nuclei, leading to splitting of their respective signals. The magnitude of the coupling constant (J, in Hz) depends on the number of bonds separating the nuclei.
-
²J(P-C-H): Coupling over two bonds is typically observed for protons on the α-carbon.
-
³J(P-C-C-H): Coupling over three bonds can also be observed.
-
¹J(P-C): One-bond coupling between phosphorus and directly attached carbons is usually large.
-
²J(P-C-C) and ³J(P-C-C-C): Two- and three-bond couplings to carbon are also common.
Expert Insight: The magnitude of these coupling constants provides valuable structural information. For example, the ¹J(P-C) coupling constant can give insights into the hybridization and bonding of the P-C bond.
Workflow for Comprehensive NMR Analysis:
Caption: Workflow for NMR-based structural elucidation of phosphine oxides.
Infrared (IR) Spectroscopy: A Quick and Definitive Check
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The P=O bond in phosphine oxides has a strong and characteristic stretching vibration that appears in a relatively clean region of the IR spectrum.
Expert Insight: The position of the P=O stretching frequency (ν(P=O)) is sensitive to the electronic and steric effects of the substituents on the phosphorus atom. Electron-withdrawing groups increase the bond order and shift the frequency to higher wavenumbers. Conversely, electron-donating groups and increased steric bulk can lower the frequency. Hydrogen bonding to the phosphoryl oxygen significantly weakens the P=O bond, causing a pronounced shift to lower wavenumbers (typically by 50-100 cm⁻¹).[6][7][8] This makes IR spectroscopy a powerful tool for detecting the presence of water or other hydrogen-bond donors in a sample.[6][8]
Key Data:
| Compound Type | Typical ν(P=O) Stretching Frequency (cm⁻¹) |
| Trialkylphosphine Oxides | 1150 - 1200 |
| Triarylphosphine Oxides | 1190 - 1220 |
| Hydrogen-Bonded Phosphine Oxides | 1080 - 1150[6] |
Protocol: Acquiring an IR Spectrum (ATR Method)
-
Sample Preparation:
-
Place a small amount of the solid or liquid phosphine oxide sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Setup:
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to obtain a good quality spectrum.
-
-
Data Analysis:
-
Identify the strong absorption band in the 1080-1220 cm⁻¹ region and assign it to the P=O stretch.
-
Look for broad absorptions in the 3200-3600 cm⁻¹ region, which may indicate the presence of O-H groups from water or hydrogen peroxide adducts.[6]
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the phosphine oxide and, through analysis of the fragmentation patterns, can yield valuable structural information.
Expert Insight: The fragmentation of phosphine oxides upon electron ionization (EI) is often characterized by cleavages of the P-C bonds. The stability of the resulting fragments can provide clues about the nature of the substituents. For triarylphosphine oxides, the molecular ion is typically quite stable due to the aromatic system.[9] In contrast, trialkylphosphine oxides may show more extensive fragmentation.
Common Fragmentation Pathways:
-
Loss of a substituent radical: [R₃PO]⁺ → [R₂PO]⁺ + R•
-
Rearrangement reactions: Can be complex and depend on the specific structure.
Protocol: Acquiring a Mass Spectrum (Direct Infusion ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the phosphine oxide (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup (Electrospray Ionization - ESI):
-
ESI is a soft ionization technique that is well-suited for polar molecules like phosphine oxides and typically results in a prominent protonated molecule [M+H]⁺.
-
Set the mass spectrometer to positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific compound if necessary.
-
-
Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range that includes the expected molecular weight of the phosphine oxide.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion to confirm the molecular weight.
-
Induce fragmentation by increasing the cone voltage (in-source CID) or by performing tandem MS (MS/MS) experiments to obtain structural information.
-
Workflow for Mass Spectrometry Analysis:
Caption: General workflow for the mass spectrometric analysis of phosphine oxides.
Chromatographic Techniques: Separation and Quantification
Chromatography is indispensable for separating phosphine oxides from reaction mixtures and for quantifying their purity. Due to their high polarity, High-Performance Liquid Chromatography (HPLC) is generally the method of choice. Gas Chromatography (GC) can also be used for more volatile and thermally stable phosphine oxides.[10][11][12]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For polar phosphine oxides, reverse-phase (RP) HPLC is the most common mode.
Expert Insight: The high polarity of the P=O group leads to strong retention on polar stationary phases and weaker retention on non-polar (reverse-phase) stationary phases. C18 columns are widely used. The choice of mobile phase is critical for achieving good separation. A mixture of water and a polar organic solvent like acetonitrile or methanol is typical.[13] Adding a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[13] For easily oxidizable phosphine ligands that might be present alongside their oxides, adding a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the mobile phase can prevent on-column oxidation.[14]
Protocol: Reverse-Phase HPLC Analysis of Triphenylphosphine Oxide (TPPO)
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.[13]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm or 254 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the phosphine oxide based on its retention time, which can be confirmed by running a standard.
-
Quantify the purity by calculating the peak area percentage.
-
Gas Chromatography (GC)
Principle: GC is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and transported by a carrier gas through a column, where separation occurs based on boiling point and interactions with the stationary phase.
Expert Insight: Many phosphine oxides have high melting and boiling points, which can make GC analysis challenging.[10] However, high-temperature GC with appropriate columns can be effective for separating aryl phosphines and their oxides.[11][12] The choice of a thermally stable column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is crucial.
Protocol: High-Temperature GC Analysis of Aryl Phosphine Oxides
-
Sample Preparation:
-
Dissolve the sample in a suitable high-boiling solvent (e.g., toluene or dichlorobenzene) at a concentration of 1-5 mg/mL.
-
-
GC System and Conditions:
-
Column: A thermally stable capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: 280-300 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp up to a high final temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Detector: Flame Ionization Detector (FID) or a mass spectrometer.
-
-
Data Analysis:
-
Identify peaks based on retention times compared to standards.
-
Quantify using an internal standard method for best accuracy.
-
X-ray Crystallography: The Definitive Solid-State Structure
Principle: X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal.
Expert Insight: This technique is invaluable for unambiguously determining bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the P=O group.[2][15][16][17] It is the ultimate tool for confirming the structure of a novel phosphine oxide.
Protocol: Growing Crystals for X-ray Diffraction
-
Purification: The compound must be highly pure.
-
Crystal Growth:
-
Slow Evaporation: Dissolve the phosphine oxide in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Analysis: Once suitable single crystals are obtained, they can be analyzed by a crystallographer.
Summary and Outlook
The characterization of phosphine oxides is a critical task in many areas of chemical research and development. A combination of spectroscopic and chromatographic techniques provides a powerful toolkit for elucidating their structure, assessing their purity, and quantifying their presence in complex mixtures. By understanding the principles behind each technique and following robust protocols, researchers can confidently and accurately characterize these important organophosphorus compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. THE EFFECT OF COMPLEX-FORMATION BY PHOSPHINE OXIDES ON THEIR P-O STRETCHING FREQUENCIES (Journal Article) | OSTI.GOV [osti.gov]
- 8. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Triphenylphosphine oxide | SIELC Technologies [sielc.com]
- 14. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray crystallographic, luminescence and NMR studies of phenacyldiphenylphosphine oxide with the Ln(iii) ions Sm, Eu, Gd, Tb and Dy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Ascendant Role of Aminophosphine Oxides in Advanced Polymer Chemistry: Application Notes and Protocols
Introduction: The Versatility of Aminophosphine Oxides
Aminophosphine oxides (AmPOs) are a dynamic class of organophosphorus compounds characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to at least one amino group. This unique molecular architecture, featuring both a highly basic phosphoryl (P=O) group and nitrogen site(s), imparts a remarkable versatility that has led to their increasing application in polymer chemistry.[1][2] The electronic and steric properties of AmPOs can be finely tuned by modifying the substituents on the central phosphorus atom, enabling the design of molecules with specific functionalities.[1][2] This guide provides an in-depth exploration of the pivotal roles of AmPOs in modern polymer science, with a focus on their application as polymerization catalysts and flame retardants. Detailed protocols and mechanistic insights are provided for researchers and professionals in materials science and drug development.
Part 1: Aminophosphine Oxides as Ligands in Polymerization Catalysis
The ability of the phosphoryl group in AmPOs to act as a potent Lewis base allows for strong coordination to metal centers, making them excellent ligands for a variety of catalytic polymerization reactions.[1][2] This section will delve into the application of AmPO-based catalysts, particularly in the context of olefin polymerization.
Application Note 1: Enhancing Ethylene Polymerization with Amidine/Phosphine-Oxide-Based Nickel Catalysts
Amidine/phosphine-oxide-based nickel catalysts have demonstrated high efficacy in ethylene polymerization and its copolymerization with polar co-monomers.[3] These catalysts exhibit impressive catalytic activities and thermal stabilities, producing high-molecular-weight polyethylenes.[3] The key to their success lies in the electronic and steric environment created by the AmPO ligand around the nickel center. The sp² hybridized nitrogen atom in the amidine moiety contributes to an electron-donating conjugate effect, which increases the electron density on the nickel center and enhances catalytic performance.[3]
The proposed catalytic cycle for ethylene polymerization using an amidine/phosphine-oxide nickel catalyst is depicted below. The process involves the coordination of the ethylene monomer to the activated nickel center, followed by insertion into the growing polymer chain. The AmPO ligand remains coordinated to the metal center throughout the catalytic cycle, stabilizing the active species and influencing the properties of the resulting polymer.
Diagram 1: Catalytic Cycle of Ethylene Polymerization
Caption: Simplified catalytic cycle for ethylene polymerization.
Protocol 1: Synthesis of an Amidine/Phosphine-Oxide Nickel Catalyst and Ethylene Polymerization
This protocol outlines the synthesis of a representative amidine/phosphine-oxide ligand and its corresponding nickel catalyst, followed by a general procedure for ethylene polymerization.
Materials:
-
Substituted amidine
-
Diarylphosphine oxide
-
Nickel(II) chloride hexahydrate
-
Toluene (anhydrous)
-
Triethylamine
-
Methylaluminoxane (MAO) solution in toluene
-
Ethylene gas (polymerization grade)
-
Standard Schlenk line and glassware
-
High-pressure reactor
Procedure:
Part A: Ligand Synthesis
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the substituted amidine (1 eq.) and triethylamine (1.1 eq.) in anhydrous toluene.
-
To this solution, add a solution of diarylphosphine oxide (1 eq.) in anhydrous toluene dropwise at room temperature.
-
Stir the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, filter the mixture to remove the triethylamine hydrochloride salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude amidine/phosphine-oxide ligand.
-
Purify the ligand by recrystallization or column chromatography.
Part B: Catalyst Synthesis
-
In a separate Schlenk flask, dissolve the synthesized ligand (1 eq.) in anhydrous toluene.
-
Add nickel(II) chloride hexahydrate (1 eq.) to the solution and stir the mixture at 100°C for 24 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Remove the solvent under reduced pressure to obtain the amidine/phosphine-oxide nickel catalyst.
Part C: Ethylene Polymerization
-
Pressurize a high-pressure reactor with ethylene to the desired pressure.
-
In a separate Schlenk flask, dissolve the synthesized nickel catalyst in toluene.
-
Inject the desired amount of MAO solution (co-catalyst) into the reactor, followed by the catalyst solution.
-
Maintain the reaction at the desired temperature and pressure for the specified duration, continuously feeding ethylene to maintain the pressure.
-
Terminate the polymerization by venting the ethylene and adding acidified methanol.
-
Collect the precipitated polyethylene by filtration, wash with methanol, and dry under vacuum.
Data Presentation:
| Catalyst | Activity (g PE/(mol Ni·h)) | Mn ( g/mol ) |
| Ni-AmPO-1 | 2.6 x 10⁶ | 8.45 x 10⁴ |
| Ni-AmPO-2 | 1.0 x 10⁵ | 2.19 x 10⁴ |
This is representative data based on published results.[3] Actual results may vary depending on specific ligand structure and reaction conditions.
Part 2: Aminophosphine Oxides as Flame Retardants in Polymers
The incorporation of phosphorus-containing compounds is a well-established strategy for imparting flame retardancy to polymers. Aminophosphine oxides and their derivatives, such as α-aminophosphonates, are particularly effective due to the synergistic effects of phosphorus and nitrogen.[4][5]
Application Note 2: Enhancing the Flame Retardancy of Epoxy Resins with α-Aminophosphonate Derivatives
α-Aminophosphonate derivatives can be covalently integrated into epoxy resin networks, acting as effective flame retardants.[4] This covalent incorporation minimizes any negative impact on the mechanical properties of the final material.[4] The flame-retardant mechanism of these phosphorus-based compounds primarily operates in the condensed phase.[6][7] Upon heating, they decompose to form phosphoric acid, which acts as a dehydrating agent and promotes the formation of a stable, insulating char layer on the polymer surface.[6] This char layer serves as a physical barrier, limiting the transfer of heat and flammable gases, thereby suppressing the combustion process.[4]
The synergistic effect of phosphorus and nitrogen in AmPO-based flame retardants enhances char formation. The nitrogen-containing groups can contribute to the formation of a more stable and cross-linked char structure.
Diagram 2: Mechanism of Phosphorus-Based Flame Retardancy
Caption: Mechanism of condensed-phase flame retardancy.
Protocol 2: Preparation and Evaluation of a Flame-Retardant Epoxy Resin
This protocol describes the synthesis of an α-aminophosphonate derivative via the Kabachnik-Fields reaction and its incorporation into an epoxy resin system.
Materials:
-
Aniline derivative
-
Paraformaldehyde
-
Diphenylphosphine oxide
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
4,4'-Diaminodiphenylmethane (DDM) curing agent
-
Toluene
-
Ethanol
Procedure:
Part A: Synthesis of α-Aminophosphonate (Kabachnik-Fields Reaction)
-
The Kabachnik-Fields reaction is a one-pot synthesis that involves the condensation of an amine, an aldehyde, and a phosphine oxide.[8][9][10]
-
In a round-bottom flask, dissolve the aniline derivative (1 eq.) and paraformaldehyde (1 eq.) in toluene.
-
Heat the mixture to reflux for 2 hours with a Dean-Stark trap to remove water.
-
Cool the reaction mixture to room temperature and add diphenylphosphine oxide (1 eq.).
-
Reflux the mixture for an additional 8 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the resulting α-aminophosphonate by recrystallization from ethanol.
Part B: Preparation of Flame-Retardant Epoxy Resin
-
Preheat the DGEBA epoxy resin to 80°C to reduce its viscosity.
-
Add the synthesized α-aminophosphonate (e.g., 5-15 wt%) to the preheated resin and stir until a homogeneous mixture is obtained.
-
Add the stoichiometric amount of DDM curing agent to the mixture and stir thoroughly.
-
Pour the mixture into a preheated mold and cure in an oven at 120°C for 2 hours, followed by post-curing at 150°C for 2 hours.
-
Allow the cured sample to cool slowly to room temperature.
Part C: Flame Retardancy Evaluation
-
Limiting Oxygen Index (LOI): Determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of the material. A higher LOI value indicates better flame retardancy.[4]
-
UL-94 Vertical Burn Test: Classify the material's flammability based on its burning behavior after exposure to a flame. A V-0 rating is the highest classification for this test.[5]
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability and char yield of the material by measuring its weight loss as a function of temperature.[4]
Data Presentation:
| Sample | LOI (%) | UL-94 Rating | Char Yield at 700°C (%) |
| Neat Epoxy | 28.0 | V-1 | 15.2 |
| Epoxy + 10% α-aminophosphonate | 34.6 | V-0 | 25.8 |
This is representative data based on published results.[4] Actual results will depend on the specific α-aminophosphonate and epoxy system used.
Conclusion
Aminophosphine oxides represent a class of compounds with significant and expanding utility in polymer chemistry. Their tunable electronic and steric properties make them highly effective as ligands in polymerization catalysis, enabling the synthesis of polymers with controlled architectures and properties. Furthermore, their inherent phosphorus and nitrogen content allows for their use as highly efficient flame retardants, enhancing the safety and performance of polymeric materials. The protocols and application notes provided herein offer a foundation for researchers to explore and exploit the diverse functionalities of aminophosphine oxides in their own work, paving the way for the development of next-generation polymers with advanced capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. Aminophosphine Oxides: A Platform for Diversified Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Application of Arylaminophosphazene as a Flame Retardant and Catalyst for the Polymerization of Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Aminophenyl)dimethylphosphine oxide
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminophenyl)dimethylphosphine oxide is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through palladium-catalyzed cross-coupling reactions, can present several challenges that may lead to suboptimal yields and purity. This guide offers a comprehensive resource to understand the nuances of the reaction and effectively address potential roadblocks.
Recommended Synthetic Route: Palladium-Catalyzed P-C Cross-Coupling
A robust and widely applicable method for the synthesis of this compound is the palladium-catalyzed cross-coupling of a protected 4-haloaniline with dimethylphosphine oxide. This reaction, a variation of the Hirao or Buchwald-Hartwig cross-coupling, offers a reliable path to the desired product.
A key consideration is the protection of the aniline's amino group to prevent side reactions and catalyst inhibition. Common protecting groups include Boc (tert-butyloxycarbonyl) or a silyl group. The general reaction scheme is as follows:
Technical Support Center: Navigating the Purification of Polar Phosphine Oxides
Welcome to the technical support center dedicated to overcoming the persistent challenges associated with the purification of polar phosphine oxides. For researchers in synthetic and medicinal chemistry, byproducts like triphenylphosphine oxide (TPPO) are a familiar nuisance. Generated in stoichiometric amounts from indispensable reactions such as the Wittig, Mitsunobu, and Appel reactions, the high polarity and crystallinity of TPPO often lead to tedious and inefficient purifications, particularly when the desired product is also polar.[1][2][3]
This guide is structured to provide immediate, actionable solutions to common problems. We will move from high-level frequently asked questions to detailed troubleshooting guides for specific experimental scenarios, complete with step-by-step protocols and comparative data. Our goal is to equip you with the expertise to select and execute the most effective purification strategy for your unique compound and scale.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so notoriously difficult to remove from my reaction mixture?
A1: The difficulty in removing TPPO stems from a combination of its physical properties which often mimic those of polar target molecules.[2]
-
High Polarity: The phosphorus-oxygen bond (P=O) is highly polar, making TPPO soluble in a wide range of common organic solvents used for both reactions and chromatography (e.g., ethyl acetate, dichloromethane). This leads to co-elution with many polar products during chromatographic purification.[2][4]
-
Crystalline Nature: TPPO is a stable, crystalline solid.[2] While this can be exploited for crystallization, it can also lead to co-precipitation with products that are solids.
-
Lack of Volatility: With a high melting point (156-158 °C) and boiling point, TPPO cannot be easily removed by evaporation under reduced pressure.[5]
Q2: What are the primary strategies I can use to remove TPPO?
A2: There are four main strategies, each with its own advantages and limitations. The choice depends heavily on the properties of your desired product.[4]
-
Selective Precipitation/Crystallization: This leverages the poor solubility of TPPO in non-polar solvents like hexane, pentane, and diethyl ether.[1][6] It is most effective for non-polar products.
-
Metal Salt Complexation: TPPO acts as a Lewis base and can form insoluble coordination complexes with metal salts such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[7][8][9] These complexes precipitate from solution and can be removed by simple filtration, making this an excellent chromatography-free method.[4]
-
Chromatography: While challenging, flash column chromatography can be optimized. Techniques include using a silica plug for gross removal, employing gradient elution, or switching to alternative stationary phases like alumina or reverse-phase silica.[10][11]
-
Chemical Conversion: TPPO can be reacted with agents like oxalyl chloride to form an insoluble chlorophosphonium salt, which is then filtered off.[10] This method requires careful consideration of your product's stability to the reagent.
Q3: How do I choose the best removal method for my specific experiment?
A3: The optimal method depends on your product's polarity, its stability, and the reaction solvent. The following decision tree provides a logical workflow for selecting a purification strategy.
Caption: Decision workflow for selecting a TPPO purification method.
Troubleshooting Guides
Chromatography Issues
Q: My polar product and TPPO are co-eluting during flash chromatography on silica gel. What can I do?
A: This is a classic problem. The key is to alter the separation selectivity by changing the chromatographic conditions.
-
Rationale: Standard solvent systems like hexane/ethyl acetate often fail because both your polar product and TPPO have strong affinities for the polar silica surface and the polar eluent component.
-
Solutions:
-
Use a Gradient Elution: Start with a very non-polar solvent to elute any non-polar impurities, then gradually increase the polarity. This can sometimes resolve compounds that co-elute in isocratic (constant solvent mixture) conditions.[11]
-
Change Solvent System: Switch to a solvent system with different selectivity. For example, replacing ethyl acetate with acetone or using a ternary system like dichloromethane/methanol/ammonia can alter the hydrogen bonding interactions and improve separation.
-
Switch Stationary Phase: If silica gel fails, try a different stationary phase.
-
Alumina (Al₂O₃): Alumina has different surface properties than silica and can provide alternative selectivity for polar compounds.[11]
-
Reverse-Phase (C18) Silica: In reverse-phase chromatography, the elution order is inverted. Non-polar compounds are retained more strongly. Since TPPO is highly polar, it will elute very early, likely with the solvent front, while your (hopefully less polar) product is retained. This is an excellent, though more expensive, option.[11]
-
-
Q: I am observing significant tailing of the TPPO peak on my column, and it's contaminating all my fractions. How can I improve the peak shape?
A: Peak tailing is often caused by strong, non-ideal interactions between the analyte (TPPO) and the stationary phase.
-
Rationale: The basic oxygen atom of TPPO can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to a "smearing" effect.
-
Solutions:
-
Add a Competitive Base: Add a small amount of a competitive base like triethylamine (~0.1-1%) to your eluent. The triethylamine will preferentially bind to the acidic sites on the silica, preventing the TPPO from sticking and resulting in a sharper peak.
-
Pre-treat with Metal Salts: A highly effective but less common chromatographic trick is to perform a pre-column purification. Before loading your sample, dissolve it in a polar solvent like ethanol and add ZnCl₂. Filter off the precipitated complex and then run chromatography on the filtrate. This removes the bulk of the TPPO, preventing column overload and tailing.[7]
-
Precipitation & Complexation Issues
Q: I tried precipitating TPPO from my crude mixture with hexane, but my desired product crashed out as well.
A: This indicates that your product has low solubility in the chosen non-polar solvent, similar to TPPO. This method is best suited for non-polar, often oily, products.
-
Rationale: Successful precipitation relies on a significant solubility difference between the byproduct and the product in a given solvent. If both are poorly soluble, they will co-precipitate.
-
Solutions:
-
Use a Slightly More Polar "Non-Polar" Solvent: Instead of pure hexane, try a mixture of hexane and diethyl ether (e.g., 1:1) or cold diethyl ether alone.[6] Your product might remain in solution while the highly insoluble TPPO still precipitates.
-
Abandon Precipitation for Complexation: If your product is polar, simple precipitation is unlikely to work. Switch to the metal salt complexation strategy, which is designed specifically for this scenario.[4][7]
-
Q: The precipitation of the TPPO-ZnCl₂ complex is incomplete. My NMR still shows a significant amount of TPPO.
A: Incomplete precipitation is usually due to incorrect stoichiometry, the presence of unoxidized triphenylphosphine (TPP), or an unsuitable solvent.
-
Rationale: The complex formation is a stoichiometric reaction, typically forming ZnCl₂(TPPO)₂.[7] If insufficient ZnCl₂ is used, or if TPP (which does not form the complex) is present, removal will be incomplete.
-
Solutions:
-
Optimize Stoichiometry: Ensure you are using an excess of the metal salt. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often recommended for driving the precipitation to completion.[7]
-
Pre-Oxidize Remaining Phosphine: Before adding the zinc chloride, it can be beneficial to treat the crude reaction mixture with an oxidizing agent like hydrogen peroxide (H₂O₂) to convert any leftover TPP into TPPO. This ensures all phosphorus-containing byproduct can be captured by the complexation.[7]
-
Verify Solvent Choice: This method works best in polar organic solvents like ethanol, isopropanol (IPA), or ethyl acetate, where the starting materials are soluble but the complex is not.[7] Using a non-polar solvent will not be effective.
-
Experimental Protocols & Data
Protocol 1: Removal of TPPO by Complexation with Zinc Chloride (ZnCl₂)
This method is highly effective for polar products and is scalable. It relies on the formation of an insoluble ZnCl₂(TPPO)₂ complex that is removed by filtration.[7]
-
Materials:
-
Crude reaction mixture containing product and TPPO
-
Zinc Chloride (ZnCl₂), anhydrous
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Filter funnel and filter paper (or Celite pad for fine precipitates)
-
-
Step-by-Step Procedure:
-
Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Dissolution: Dissolve the crude residue in a minimal amount of a polar solvent like ethanol or ethyl acetate.
-
ZnCl₂ Addition: In a separate flask, prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution dropwise to the stirred solution of your crude product at room temperature. Use at least 2 molar equivalents of ZnCl₂ relative to the starting amount of triphenylphosphine used in your reaction.
-
Precipitation: A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Continue stirring for 30-60 minutes to ensure complete precipitation. If precipitation is slow, gently scraping the inside of the flask can help induce it.[7]
-
Filtration: Filter the mixture through a Büchner funnel to remove the white solid. Wash the solid with a small amount of cold ethanol or ethyl acetate to recover any occluded product.
-
Workup: Combine the filtrates and concentrate under reduced pressure. The remaining residue can be further purified by a simple workup (e.g., aqueous wash) or by a rapid silica gel plug if minor impurities remain.
-
Data Tables
Table 1: Comparative Solubility of Triphenylphosphine Oxide (TPPO)
| Solvent | Solubility | Reference |
| Hexane, Pentane | Insoluble | [1][6] |
| Cyclohexane | Insoluble | [1][3] |
| Diethyl Ether | Poorly soluble (especially when cold) | [6] |
| Toluene | Soluble (solubility decreases at low temp) | [1] |
| Dichloromethane (DCM) | Soluble | [1] |
| Ethyl Acetate (EtOAc) | Soluble | [7] |
| Ethanol (EtOH), Methanol (MeOH) | Soluble | [1][7] |
| Water | Insoluble | [1][3] |
Table 2: Comparison of Common TPPO Removal Strategies
| Method | Best For | Advantages | Disadvantages | Scale |
| Selective Precipitation | Non-polar products | Fast, simple, inexpensive, chromatography-free | Ineffective for polar products; risk of co-precipitation | Lab to Pilot Plant[1] |
| Metal Salt Complexation | Polar products | Highly efficient, chromatography-free, works in polar solvents | Requires product stability to metal salts; adds an inorganic salt to the stream | Lab to Pilot Plant[7] |
| Column Chromatography | All product types (in theory) | Universal applicability | Time-consuming, costly (solvents/silica), poor scalability, often fails | Lab Scale[1][3] |
| Chemical Conversion | Products stable to harsh reagents | Can be effective when other methods fail | Reagents can be harsh and non-selective; adds another reaction step | Lab Scale[10] |
Workflow Visualization
Caption: Step-by-step workflow for TPPO removal via ZnCl₂ complexation.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. US5892121A - Purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Workup [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Aryl Phosphine Oxides
Welcome to the technical support center for the synthesis of aryl phosphine oxides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our goal is to equip you with the expertise to navigate common challenges and optimize your synthetic routes.
PART 1: Troubleshooting Guide for Common Side Reactions
The synthesis of aryl phosphine oxides, while crucial, can be prone to several side reactions that impact yield and purity. This section addresses the most common issues encountered in the laboratory.
Issue 1: Low or No Yield of the Desired Aryl Phosphine Oxide
Symptom: After workup and purification, the isolated yield of the target aryl phosphine oxide is significantly lower than expected, or no product is observed.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Poor Reactivity of Aryl Halide (Michaelis-Arbuzov) | The classical Michaelis-Arbuzov reaction is generally inefficient for aryl halides under standard conditions.[1][2] The C(sp²)–X bond is stronger than a C(sp³)–X bond, making nucleophilic attack by the phosphorus reagent difficult. | Solution: Employ a transition-metal-catalyzed approach, such as the Hirao cross-coupling reaction, which is designed for P-arylation.[2][3] Alternatively, consider methods involving arynes.[2][3] |
| Grignard Reagent Degradation | Grignard reagents are highly sensitive to moisture and oxygen.[4] Contamination will quench the reagent, reducing the amount available to react with the phosphorus electrophile. | Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[4] Use anhydrous solvents. Consider titrating the Grignard reagent before use to determine its exact concentration.[4] |
| Formation of Stable Phosphonium Salt (Michaelis-Arbuzov) | When using triaryl phosphites, the intermediate phosphonium salt can be very stable and may not undergo the thermal rearrangement to the final phosphine oxide without significant heating.[5][6] | Solution: If a stable intermediate is suspected, higher reaction temperatures (up to 200 °C) may be necessary.[5] Alternatively, cleavage of the intermediate can sometimes be induced by alcohols or bases.[5] |
| Incorrect Stoichiometry in Grignard Reactions | Reactions of Grignard reagents with phosphorus esters can be complex. For example, reaction with dialkyl phosphonates can yield secondary or tertiary phosphine oxides depending on stoichiometry.[7] Using insufficient Grignard reagent will result in incomplete conversion. | Solution: Carefully control the stoichiometry. For the synthesis of tertiary phosphine oxides from phosphonates, at least two equivalents of the Grignard reagent are typically required.[7][8] |
Issue 2: Presence of Triphenylphosphine Oxide (TPPO) as a Major Byproduct
Symptom: The crude reaction mixture and purified product are contaminated with significant amounts of triphenylphosphine oxide (Ph₃PO). This is common in reactions where Ph₃P is used as a reagent or catalyst, such as the Wittig or Mitsunobu reactions which can be adapted for phosphine oxide synthesis.[9][10]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inefficient P-C Bond Cleavage | In syntheses starting from aryltriphenylphosphonium salts, alkaline hydrolysis is intended to cleave a phenyl group to form the aryldiphenylphosphine oxide. However, cleavage of the desired aryl group can occur, leading to the formation of Ph₃PO.[9] | Solution: The selectivity of cleavage is influenced by the electronic nature and position of substituents on the aryl group. Electron-donating groups often favor the desired product, while ortho-substituents can promote Ph₃PO formation.[9][11] If this is an issue, alternative synthetic routes should be considered. |
| Oxidation of Triphenylphosphine | If triphenylphosphine is used as a starting material or ligand, it can be oxidized to TPPO by trace oxygen or other oxidants in the reaction mixture. | Solution: Ensure reactions are conducted under an inert atmosphere.[12] Purify starting materials to remove any oxidizing impurities. |
| Difficulty in Purification | TPPO is notoriously difficult to separate from many organic products due to its polarity and crystallinity.[1] | Solution: TPPO has low solubility in non-polar solvents. Precipitate it from the crude mixture by adding hexane or a cold diethyl ether/hexane mixture, followed by filtration.[1][13] Another effective method is to form an insoluble complex by adding zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent like THF or ethanol, which can then be filtered off.[13] |
Issue 3: Formation of Phosphinates or Other P(V) Byproducts
Symptom: ³¹P NMR analysis of the crude reaction mixture shows multiple signals in the phosphine oxide region, indicating the presence of undesired phosphorus(V) species.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reaction with Grignard Reagent | When reacting phosphorus esters like trimethyl phosphate with aryl Grignards, incomplete substitution can lead to the formation of phosphinates (e.g., methyl diphenylphosphinate) alongside the desired triarylphosphine oxide.[7] | Solution: Ensure a sufficient excess of the Grignard reagent is used to drive the reaction to completion. Monitor the reaction by TLC or ³¹P NMR to confirm the disappearance of the phosphinate intermediate before quenching. |
| Side Reactions in Michaelis-Arbuzov | The Michaelis-Arbuzov reaction can have side reactions, such as pyrolysis of the ester starting material to an acid, especially at high temperatures.[5] Using phosphonites as starting materials can yield phosphinates instead of phosphine oxides.[5] | Solution: Carefully control the reaction temperature.[1] Ensure the correct trivalent phosphorus precursor is used for the desired product (phosphinites yield phosphine oxides).[5] |
| Oxygen Insertion into P-C bonds | Air oxidation during the synthesis or workup can sometimes lead to the insertion of oxygen into P-C bonds, resulting in a mixture of products.[14] | Solution: Maintain a strictly inert atmosphere throughout the reaction and workup. Degas all solvents prior to use.[12] |
PART 2: Frequently Asked Questions (FAQs)
Q1: My Michaelis-Arbuzov reaction with an aryl bromide is not working. What is the fundamental issue? A1: The Michaelis-Arbuzov reaction proceeds via an Sₙ2 mechanism.[5] Aryl halides are generally unreactive in Sₙ2 reactions because the carbon-halogen bond has partial double-bond character and is sterically hindered.[1] For the synthesis of aryl phosphine oxides, you should use a method specifically designed for C(sp²)-P bond formation, such as the palladium-catalyzed Hirao reaction or reactions involving aryne intermediates.[2][3]
Q2: I am performing a Grignard reaction with diphenylphosphinoyl chloride (Ph₂P(O)Cl). Why is my yield so low? A2: Low yields in this reaction are often due to two main factors:
-
Quality of the Grignard Reagent: The reagent may have partially decomposed due to exposure to air or moisture.[4]
-
Side Reactions: Grignard reagents are strong bases and can deprotonate any acidic protons in your substrate or solvent. They can also undergo side reactions if your aryl halide contains reactive functional groups.[15] Always use freshly prepared or titrated Grignard reagent under strictly anhydrous and inert conditions.[4]
Q3: How can I effectively purify my aryl phosphine oxide from unreacted starting materials and byproducts? A3: Column chromatography on silica gel is the most common method.[16] A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or acetone), is often effective.[13] For stubborn separations, especially with TPPO contamination, pre-column purification via precipitation or crystallization can be very helpful.[13] In some cases, reverse-phase chromatography may offer different selectivity.[13]
Q4: Can I use Lewis acids to catalyze my Michaelis-Arbuzov reaction for preparing an aryl phosphine oxide? A4: While Lewis acids can catalyze the Arbuzov rearrangement, this is typically for the reaction of phosphinites with alkyl halides.[16] This catalysis facilitates the rearrangement step but does not overcome the initial barrier of the Sₙ2 reaction with an unreactive aryl halide. Therefore, it is unlikely to be an effective strategy for aryl phosphine oxide synthesis from aryl halides via the classic Arbuzov pathway.
PART 3: Key Synthetic Protocols & Visualizations
Protocol 1: Synthesis of a Triarylphosphine Oxide via Grignard Reaction
This protocol describes the synthesis of triphenylphosphine oxide from chlorodiphenylphosphine and phenylmagnesium bromide, a common route.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
-
Reagent Preparation: In the dropping funnel, prepare a solution of chlorodiphenylphosphine in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: To the reaction flask, add a solution of phenylmagnesium bromide (typically 3M in diethyl ether) via syringe under a positive pressure of inert gas.
-
Addition: Cool the Grignard solution in an ice bath. Add the solution of chlorodiphenylphosphine dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Quenching: Cool the reaction mixture again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.[16]
Workflow & Decision Diagrams
Below are Graphviz diagrams illustrating the troubleshooting logic for common synthesis issues.
Caption: Troubleshooting logic for low product yield.
Caption: Decision workflow for purifying products contaminated with TPPO.
References
- 1. benchchem.com [benchchem.com]
- 2. P-arylation: arynes to aryl-phosphonates, -phosphinates, and -phosphine oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Managing Oxidation of Phosphine Intermediates
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the oxidation of phosphine intermediates. Phosphines are indispensable reagents and ligands in modern organic synthesis; however, their propensity for oxidation can lead to decreased yields, catalyst deactivation, and purification challenges.[1][2] This guide offers practical, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with phosphine intermediates.
Q1: Why is my phosphine ligand oxidizing, and how can I prevent it?
A: Phosphine oxidation, the conversion of a trivalent phosphine (R₃P) to a pentavalent phosphine oxide (R₃P=O), is most often caused by exposure to oxygen.[3] The susceptibility of a phosphine to oxidation is primarily governed by its electronic and steric properties.
-
Electronic Effects: Electron-rich phosphines, such as trialkylphosphines (e.g., tri-tert-butylphosphine), are significantly more prone to oxidation than electron-poor triarylphosphines (e.g., triphenylphosphine).[4][5] This is because the lone pair of electrons on the phosphorus atom is more available to interact with oxidants.
-
Steric Effects: Bulky substituents around the phosphorus atom can sterically hinder the approach of an oxidizing agent, thus increasing the phosphine's stability in air.[6]
Prevention is key and revolves around the rigorous exclusion of air:
-
Inert Atmosphere Techniques: For highly sensitive phosphines, all manipulations should be performed in a glovebox or using a Schlenk line under an inert atmosphere (argon or nitrogen).[7][8]
-
Solvent Degassing: Solvents can contain significant amounts of dissolved oxygen. Always use freshly degassed solvents for your reactions.[4][9] Common degassing methods include freeze-pump-thaw cycles, sparging with an inert gas, or passing the solvent through a column of activated alumina.[9][10]
-
Proper Storage: Store air-sensitive phosphine ligands in a cool, dark place under an inert atmosphere, such as in a glovebox or a sealed container purged with argon.[7]
Q2: I've unexpectedly formed phosphine oxide in my reaction. What are the likely sources of oxidation?
A: The formation of phosphine oxide as a byproduct is a strong indicator of an oxygen leak in your system or the presence of other oxidants. Consider the following potential sources:
-
Inadequate Inert Atmosphere: The most common culprit is a faulty inert atmosphere setup. Check for leaks in your Schlenk line or glovebox. Ensure a positive pressure of inert gas is maintained throughout the reaction.[11]
-
Contaminated Solvents or Reagents: Solvents that have not been properly degassed are a major source of oxygen.[4] Additionally, some reagents may contain peroxide impurities that can oxidize phosphines.
-
High Reaction Temperatures: Elevated temperatures can increase the rate of phosphine oxidation, especially for marginally stable phosphines.[4]
Q3: How can I remove unwanted phosphine oxide from my reaction mixture?
A: The removal of phosphine oxides, particularly the common byproduct triphenylphosphine oxide (TPPO), is a frequent challenge.[12] Several methods can be employed, with the choice depending on the properties of your desired product.
| Method | Principle | Best For | Considerations |
| Chromatography | Polarity Difference | Non-polar to moderately polar products | TPPO is quite polar and can often be separated by column chromatography or by filtering through a silica plug.[13][14] |
| Precipitation with Metal Salts | Complex Formation | Products soluble in ethereal or hydrocarbon solvents | Adding salts like CaBr₂ or ZnCl₂ can form an insoluble complex with the phosphine oxide, which can then be removed by filtration.[15][16] |
| Crystallization/Precipitation | Differential Solubility | Products that can be crystallized or are soluble in non-polar solvents | Phosphine oxides are often poorly soluble in non-polar solvents like hexanes or diethyl ether, allowing for their precipitation from the crude reaction mixture.[12][16] |
Troubleshooting Guides
This section provides a more detailed, scenario-based approach to troubleshooting common issues related to phosphine oxidation.
Scenario 1: Low Yield or No Reaction in a Cross-Coupling Reaction
You are running a palladium-catalyzed cross-coupling reaction, and you observe low conversion of your starting materials and the formation of palladium black.
Potential Cause: Your phosphine ligand, which is crucial for stabilizing the active Pd(0) catalyst, is likely oxidizing.[7] The resulting phosphine oxide cannot effectively stabilize the metal center, leading to catalyst decomposition (formation of palladium black) and a halt in the catalytic cycle.[1]
Troubleshooting Workflow:
Troubleshooting Decision Tree
Detailed Steps:
-
Verify Inert Atmosphere: Re-evaluate your experimental setup. Ensure all connections are secure and that there is a consistent, gentle outflow of inert gas from your bubbler.[11]
-
Assess Solvent Quality: Prepare freshly degassed solvents immediately before use. If using ethers like THF, test for the presence of peroxides, which can be detrimental.[4]
-
Increase Ligand Loading: In some cases, a small excess of the phosphine ligand relative to the palladium precursor can help maintain a sufficient concentration of the active catalyst, even if some oxidation occurs.[7]
Scenario 2: Difficulty Removing Phosphine Oxide Byproduct
You have successfully completed a reaction (e.g., a Wittig or Mitsunobu reaction) but are struggling to separate your product from the stoichiometric phosphine oxide byproduct.
Potential Cause: The polarity of your product and the phosphine oxide are too similar for easy separation by standard chromatography.
Troubleshooting Strategies:
-
Attempt Precipitation with a Metal Salt: This is often a highly effective, chromatography-free method.
-
Protocol: Dissolve the crude reaction mixture in a suitable solvent (e.g., THF or toluene). Add 1-2 equivalents of a metal salt such as calcium bromide (CaBr₂) or zinc chloride (ZnCl₂).[15][16] Stir for a few hours. The phosphine oxide should precipitate as a complex, which can be removed by filtration.
-
-
Exploit Differential Solubility:
-
Protocol: Concentrate the reaction mixture. Add a non-polar solvent in which your product is soluble but the phosphine oxide is not (e.g., a mixture of ether and pentane/hexane).[13][14] The phosphine oxide should precipitate and can be filtered off. This may need to be repeated to achieve high purity.[13][14]
-
Experimental Protocols
Adherence to proper experimental technique is the most effective way to manage phosphine oxidation.
Protocol 1: Setting Up a Reaction Under Inert Atmosphere Using a Schlenk Line
This protocol outlines the standard procedure for setting up a reaction that requires the exclusion of air and moisture.[8]
Materials:
-
Oven-dried glassware (Schlenk flask, condenser, etc.)
-
Schlenk line with dual vacuum and inert gas manifolds
-
Septa, needles, and cannulas
-
Degassed solvents and liquid reagents
-
Solid reagents (weighed in a glovebox if air-sensitive)
Workflow Diagram:
Schlenk Line Reaction Setup
Step-by-Step Procedure:
-
Assemble Glassware: Assemble the hot, oven-dried glassware and allow it to cool under a stream of inert gas.
-
Connect to Schlenk Line: Connect the reaction flask to the Schlenk line.
-
Establish Inert Atmosphere: Evacuate the flask using the vacuum manifold and then backfill with inert gas. Repeat this cycle three times to ensure all air is removed.[10]
-
Add Reagents:
-
Air-stable solids: Can be added to the flask under a positive flow of inert gas.
-
Air-sensitive solids: Should be pre-weighed in a glovebox and added to the sealed flask before connecting to the Schlenk line.[8]
-
Degassed solvents and liquids: Transfer via a cannula or a gas-tight syringe through a septum.[11]
-
-
Run Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by a bubbler.
Protocol 2: Solvent Degassing by Freeze-Pump-Thaw
This is one of the most effective methods for removing dissolved gases from a solvent.[9]
Procedure:
-
Freeze: Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Pump: Once the solvent is completely frozen, open the flask to a high vacuum for several minutes to remove gases from the headspace.
-
Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing. After the final cycle, backfill the flask with an inert gas.
By understanding the principles of phosphine reactivity and diligently applying these techniques, you can significantly improve the success and reproducibility of your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Workup [chem.rochester.edu]
- 14. shenvilab.org [shenvilab.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. echemi.com [echemi.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Phosphine Oxide Stability Under Thermal Stress
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting advice for a common challenge in the lab: the thermal decomposition of phosphine oxides. Phosphine oxides are workhorse molecules, valued for their roles as ligands, catalysts, reagents, and flame retardants.[1][2][3] However, their inherent stability can be compromised under high-temperature conditions, leading to reaction failure, product contamination, and inconsistent results.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design more robust experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I thought phosphine oxides were thermally robust. Why is my compound decomposing?
While it's true that many phosphine oxides, particularly triarylphosphine oxides like triphenylphosphine oxide (TPPO), are highly stable and can withstand temperatures above 450°C, this stability is not universal.[4] The thermal tolerance of a phosphine oxide is critically dependent on the nature of the substituents attached to the phosphorus atom. Functional groups, especially on the alpha-carbon, or the presence of P-H bonds can introduce lower-energy decomposition pathways.[5][6]
Q2: What are the common visual or analytical signs of phosphine oxide decomposition?
Observing any of the following signs during your heated experiment warrants an investigation into the stability of your phosphine oxide:
-
Discoloration: A clear, colorless reaction mixture turning yellow or brown is a frequent indicator of thermal decomposition and the formation of chromophoric byproducts.
-
Pressure Buildup: Unexpected gas evolution in a sealed system suggests a decomposition pathway that liberates volatile fragments.
-
Inconsistent Reaction Profile: If you observe a reaction stalling, a decrease in catalytic turnover, or the appearance of unexpected spots on a TLC plate, decomposition of a phosphine oxide reagent or ligand could be the root cause.
-
Unidentified NMR Signals: The appearance of new signals in the ³¹P NMR spectrum, or unidentifiable peaks in the ¹H NMR, points to the formation of degradation products.
Q3: What are the primary factors that influence the thermal stability of a phosphine oxide?
Four key factors govern the stability of a phosphine oxide under thermal stress:
-
Molecular Structure: The type of substituents (aryl, alkyl, substituted alkyl) has the most significant impact.
-
Reaction Temperature: Every phosphine oxide has a decomposition threshold, which can be exceeded if heating is not precisely controlled.
-
Atmosphere: The presence of oxygen or moisture can initiate or accelerate decomposition pathways.
-
Purity: Catalytic amounts of impurities (e.g., residual metals, acids, bases) from previous steps can lower the decomposition temperature.
Troubleshooting Guide: Diagnosing and Solving Decomposition
This section addresses specific problems you may encounter. The following flowchart provides a general workflow for diagnosing issues.
References
Technical Support Center: Troubleshooting Phosphine Oxide Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most persistent challenges in organic synthesis: the removal of phosphine oxide byproducts. Phosphine-mediated reactions, such as the Wittig, Mitsunobu, and Staudinger reactions, are fundamental tools in molecular construction. However, they invariably produce stoichiometric amounts of phosphine oxides, most commonly triphenylphosphine oxide (TPPO), whose physical properties can make product purification a significant bottleneck.[1][2]
This document moves beyond simple procedural lists to explain the underlying chemical principles governing phosphine oxide solubility. By understanding the "why" behind these techniques, you can intelligently diagnose issues and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are phosphine oxides and why are they so difficult to remove?
Phosphine oxides, with the general formula R₃P=O, are the oxidized form of tertiary phosphines. The phosphorus-oxygen bond is highly polar, giving these molecules properties that complicate purification.[2][3] Triphenylphosphine oxide (TPPO), the most common byproduct, is a crystalline solid that is often soluble in many polar and moderately polar organic solvents used for reactions and chromatography, but poorly soluble in non-polar aliphatic solvents like hexane.[2][4][5][6] This dual nature means it can follow polar products into polar solvent fractions during extraction and co-elute with moderately polar products on silica gel.
Q2: What are the general solubility characteristics of Triphenylphosphine Oxide (TPPO)?
TPPO's solubility is dictated by its high polarity. It is readily soluble in polar organic solvents like ethanol, dichloromethane, and ethyl acetate.[4][7] Conversely, it is almost insoluble in highly non-polar solvents such as hexane, pentane, cyclohexane, and petroleum ether, as well as in water.[1][4][7][8] Its solubility in aromatic solvents like benzene and toluene is moderate and increases significantly with temperature.[4] This temperature dependence is a critical property that can be exploited for purification.
Troubleshooting Guide: Common Solubility Issues
Q3: My desired product is non-polar, but the TPPO is contaminating it. How can I remove it?
This is often the most straightforward separation scenario. The large polarity difference between your non-polar product and the highly polar TPPO can be leveraged effectively.
Causality: The principle of "like dissolves like" is your primary tool. A non-polar product will remain soluble in a non-polar solvent, while the polar TPPO will precipitate.
Solutions:
-
Trituration or Crystallization: Concentrate your crude reaction mixture to an oil or solid. Add a cold, non-polar solvent like diethyl ether, pentane, or hexane.[6][9] Your non-polar product should dissolve, while the TPPO remains as a solid that can be removed by filtration. For this to work, your product must be soluble in these highly non-polar solvents.[1]
-
Silica Plug Filtration: Dissolve the crude mixture in a minimal amount of a slightly polar solvent (e.g., dichloromethane or ether) and load it onto a short plug of silica gel. Elute with a non-polar solvent system (e.g., hexane/ether mixture). The non-polar product will pass through quickly, while the highly polar TPPO will remain adsorbed at the top of the silica plug.[9][10] This is often faster and uses less solvent than full column chromatography.
Q4: My product and TPPO are both polar and co-elute during column chromatography. What are my options?
This is a classic purification challenge. When the polarities are too similar for chromatographic separation, you must alter the physical properties of the TPPO to induce a phase separation (solid-liquid).
Causality: These methods work by converting the soluble TPPO into a new, insoluble species through chemical reaction or coordination, allowing it to be filtered off.
Solutions:
-
Precipitation with Metal Salts: TPPO is a Lewis base and can form coordination complexes with metal salts. These complexes are often insoluble in common organic solvents.
-
Zinc Chloride (ZnCl₂): Adding ZnCl₂ to an ethanolic or other polar solvent solution of the crude product forms the insoluble ZnCl₂(TPPO)₂ complex, which precipitates and can be removed by filtration.[5][6][9][11]
-
Calcium Bromide (CaBr₂): In ethereal solvents like THF or toluene, CaBr₂ effectively precipitates TPPO as an insoluble complex.[12] This is particularly useful as THF is a common solvent for Mitsunobu reactions, potentially avoiding a solvent swap.[12]
-
-
Chemical Derivatization: The P=O bond can be chemically modified to form a salt, drastically changing its solubility.
Q5: Can I use temperature to my advantage to facilitate separation?
Absolutely. The solubility of TPPO in many solvents is highly temperature-dependent.
Causality: The solubility of most solids, including TPPO, increases with temperature.[4][13] By manipulating the temperature, you can induce selective crystallization.
Solution:
-
Cooling Crystallization: This is effective in solvents where TPPO has moderate solubility at room temperature but poor solubility at lower temperatures, such as toluene.[1][13] For example, in some Mitsunobu reactions run in toluene, simply cooling the reaction mixture can precipitate the TPPO-hydrazine byproduct complex, which can then be filtered off before work-up.[13] Dissolving the crude mixture in a minimum of hot toluene and then cooling it slowly can also effectively crystallize out the TPPO.
Data Presentation: TPPO Solubility
The following table summarizes the solubility of Triphenylphosphine Oxide (TPPO) in various common laboratory solvents. This data is essential for designing effective extraction, crystallization, and purification protocols.
| Solvent | Solubility Profile | Reference(s) |
| Water | Almost Insoluble | [4][7][8] |
| Hexane, Pentane, Cyclohexane | Poorly Soluble / Insoluble | [1][4][5][6][7] |
| Diethyl Ether | Poorly Soluble (especially when cold) | [5][6] |
| Benzene | Soluble (Highest solubility among aromatics tested) | [4][7] |
| Toluene | Soluble (Solubility increases with temperature) | [4][7][13] |
| Ethyl Acetate | Soluble | [4][7] |
| Dichloromethane (DCM) | Readily Soluble | [4][7] |
| Ethanol, Methanol, Isopropanol | Readily Soluble | [1][4][7] |
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride
This protocol is ideal for situations where both the desired product and TPPO are soluble in polar solvents like ethanol.
-
Dissolution: Concentrate the crude reaction mixture in vacuo. Dissolve the resulting residue in a minimal amount of ethanol.
-
Addition of ZnCl₂: Add solid zinc chloride (ZnCl₂) to the solution. A common starting point is 1.0 to 1.5 equivalents relative to the amount of triphenylphosphine used in the initial reaction.
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A white solid, the ZnCl₂(TPPO)₂ complex, should precipitate from the solution.[6][11]
-
Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the white precipitate.
-
Work-up: Rinse the filter cake with a small amount of cold ethanol. The product is contained in the combined filtrates. The solvent can then be removed in vacuo and the product further purified if necessary.
Protocol 2: Removal of TPPO by Trituration with Diethyl Ether
This protocol is best suited for non-polar products that are soluble in diethyl ether, while TPPO is not.
-
Concentration: Remove the reaction solvent from the crude mixture under reduced pressure to obtain a solid or viscous oil.
-
Trituration: Add a sufficient volume of cold diethyl ether to the residue. Stir or sonicate the mixture vigorously. The goal is to dissolve the desired product while the TPPO remains as a fine white solid.
-
Filtration: Filter the slurry to separate the ether solution (containing your product) from the solid TPPO.
-
Rinsing and Repetition: Wash the filtered TPPO solid with another small portion of cold diethyl ether to maximize product recovery. For high levels of TPPO contamination, this procedure may need to be repeated 2-3 times.[9]
-
Isolation: The combined ether filtrates contain the purified product. The solvent can be removed in vacuo.
Visualization of Troubleshooting Workflow
The following diagram provides a logical decision-making workflow for selecting an appropriate method to remove phosphine oxide byproducts based on the properties of your desired compound.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. shenvilab.org [shenvilab.org]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Catalyst Deactivation in Reactions with Phosphine Oxide Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst deactivation in catalytic reactions where phosphine oxides are either intentionally used as ligands or are formed in situ, leading to catalyst instability. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve common challenges encountered during your experiments.
Introduction: The Dichotomy of Phosphine Oxides in Catalysis
Phosphine oxides (R₃P=O) occupy a unique and often challenging role in homogeneous catalysis. While traditionally viewed as the deactivated, oxidized form of a catalytically active phosphine ligand, they can also act as stabilizing ligands for metal catalysts in certain contexts.[1][2] This dual nature requires a nuanced understanding to effectively troubleshoot catalytic systems. This guide will address both scenarios: the unintentional formation of phosphine oxides leading to catalyst deactivation and the behavior of systems where phosphine oxides are a component of the catalytic system.
Frequently Asked Questions (FAQs)
Q1: What is the primary way phosphine oxide formation leads to catalyst deactivation?
A1: The most common deactivation pathway is the oxidation of a trivalent phosphine ligand (PR₃) to its corresponding pentavalent phosphine oxide (O=PR₃).[2] This conversion fundamentally alters the electronic and steric properties of the ligand. The "soft" phosphorus donor atom of the phosphine, which effectively coordinates to many transition metals, is replaced by a "hard" oxygen donor in the phosphine oxide.[3] This change in coordination can lead to a less stable, less active, or completely inactive catalytic species.
Q2: Can phosphine oxides ever be beneficial in a catalytic reaction?
A2: Yes, in some cases, phosphine oxides can act as beneficial ligands. They have been shown to stabilize palladium nanoparticles, preventing their agglomeration into inactive palladium black.[1] This stabilizing effect can lead to more consistent reaction rates and higher yields, especially in "ligandless" cross-coupling reactions where the active catalyst is prone to decomposition.[1]
Q3: What are the visual cues of catalyst deactivation in my reaction?
A3: A common visual indicator, particularly for palladium-catalyzed reactions, is the formation of a black precipitate, known as palladium black.[1][4] This signifies the agglomeration of the metal into an inactive, elemental form. A healthy, active homogeneous catalyst should typically remain in solution, though color changes throughout the reaction are normal.
Q4: How does the choice of solvent affect catalyst stability in the presence of phosphine oxides?
A4: Solvents can play a significant role. For instance, in Ru-BINAP systems for asymmetric hydrogenation, alcoholic solvents like methanol or ethanol are often used and can influence both reaction rates and catalyst stability.[4] It is crucial to use high-purity, anhydrous, and degassed solvents to prevent unwanted side reactions, including ligand oxidation.[4] A solvent screen is often recommended to find the optimal balance between reactivity and stability for a specific transformation.[4]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and resolving common issues encountered during your experiments.
Issue 1: Low or No Catalytic Conversion
Q: My reaction shows little to no product formation. How can I determine if phosphine ligand oxidation is the cause?
A: The most powerful tool for this diagnosis is ³¹P NMR spectroscopy .[4] By taking a sample of your reaction mixture, you can directly observe the phosphorus-containing species.
-
The Underlying Principle: Active phosphine ligands have a characteristic chemical shift in the ³¹P NMR spectrum. Upon oxidation to the phosphine oxide, this chemical shift changes significantly, typically moving downfield. For example, free BINAP appears around -15 ppm, while its corresponding dioxide is observed around +25 to +30 ppm.[4]
-
Actionable Insight: By integrating the signals of the active phosphine ligand and the phosphine oxide, you can quantify the extent of ligand degradation and correlate it with the loss of catalytic activity.[4]
Experimental Protocol: Monitoring Ligand Oxidation via ³¹P NMR
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), carefully extract an aliquot from the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, quench the aliquot to prevent further changes.
-
Solvent: Dissolve the sample in a suitable deuterated solvent.
-
Acquisition: Acquire a ³¹P NMR spectrum.
-
Analysis:
-
Identify the signals corresponding to your active phosphine ligand and the potential phosphine oxide.
-
Integrate the respective signals to determine the relative amounts of the active and oxidized forms.[4]
-
Troubleshooting Workflow for Low Conversion
Caption: A workflow for troubleshooting poor catalyst performance.
Issue 2: Reaction Stalls or Deactivates Over Time
Q: My reaction starts well but then slows down or stops completely. What could be happening?
A: This often points to gradual catalyst decomposition. Several factors could be at play:
-
Slow Ligand Oxidation: Even under seemingly inert conditions, trace amounts of oxygen or other oxidants can lead to the slow conversion of your phosphine ligand to its phosphine oxide.
-
Thermal Instability: The catalyst may not be stable at the reaction temperature over long periods. This can lead to various decomposition pathways, including metal agglomeration or ligand degradation.[5]
-
Product Inhibition: The product of your reaction might be coordinating to the metal center, forming a stable complex that is catalytically inactive.
-
P=O Bond Cleavage: In some high-temperature or harsh conditions, the P=O bond of a phosphine oxide ligand itself might undergo cleavage, leading to different, potentially inactive phosphorus species.[6][7]
Recommended Actions:
-
Time-Course Study: Analyze aliquots of your reaction at different time points using ³¹P NMR and another relevant technique (e.g., GC, LC-MS) to correlate the formation of phosphine oxide or other byproducts with the decrease in reaction rate.
-
Temperature Optimization: If thermal instability is suspected, try running the reaction at a lower temperature.[4]
-
Investigate Product Inhibition: Run the reaction at a lower substrate concentration or add a portion of the final product at the beginning of the reaction to see if it has an inhibitory effect.
Deactivation Pathways Overview
Caption: Primary deactivation pathways for phosphine-ligated catalysts.
Catalyst Regeneration
Q: I have confirmed that my phosphine ligand has been oxidized. Can I regenerate the active phosphine?
A: Yes, the reduction of phosphine oxides back to phosphines is a well-established field of research and can be a cost-effective way to "close the phosphorus cycle."[8] Several methods exist, though they often require conditions that are separate from the catalytic reaction itself.
A modern and mild method involves a two-step, one-pot procedure:[8]
-
Activation: The phosphine oxide is treated with an activating agent like oxalyl chloride to form an intermediate phosphonium salt.
-
Reduction: A reducing agent, such as hexachlorodisilane, is then used to reduce the phosphonium salt to the desired phosphine.
This process can yield highly pure phosphines that can be used to formulate fresh catalyst.[8]
Data Summary Table
| Issue | Potential Cause | Key Diagnostic Tool | Recommended Solution |
| Low/No Conversion | Ligand Oxidation | ³¹P NMR Spectroscopy | Improve inert atmosphere, purify reagents.[4] |
| Metal Agglomeration | Visual (precipitate) | Use stabilizing ligands, optimize conditions.[1] | |
| Catalyst Poisoning | Elemental Analysis | Purify feedstock and solvents.[5] | |
| Reaction Stalls | Thermal Degradation | Time-course analysis | Lower reaction temperature.[5] |
| Product Inhibition | Kinetic Studies | Run at lower concentration, remove product in situ.[4] |
References
- 1. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 7. harris.chem.ufl.edu [harris.chem.ufl.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Phosphine Oxide NMR Spectroscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during the ³¹P NMR analysis of phosphine oxides, with a particular focus on the causes and remedies for peak broadening. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental choices.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding peak broadening in the ³¹P NMR of phosphine oxides.
Q1: Why are the peaks in my ³¹P NMR spectrum of a phosphine oxide broad?
Peak broadening in the ³¹P NMR of phosphine oxides can stem from several factors, often related to dynamic processes occurring in the solution on the NMR timescale. The most common culprits include:
-
Chemical Exchange: The phosphorus atom is highly sensitive to its electronic environment. If the phosphine oxide is undergoing exchange between two or more states with different chemical shifts (e.g., free vs. hydrogen-bonded), and the rate of this exchange is intermediate on the NMR timescale, the resulting peak will be broad.[1][2]
-
Aggregation: Phosphine oxides can form non-covalent aggregates or oligomers in solution, especially at high concentrations or in non-polar solvents.[3] These larger species tumble more slowly in solution, leading to more efficient relaxation and consequently, broader peaks. Reversible aggregation can also contribute to chemical exchange broadening.[3]
-
High Viscosity: A viscous sample will restrict the rotational motion of molecules. Slower tumbling leads to broader NMR signals.[4][5] This can be a factor at low temperatures or with polymeric samples.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[6][7]
-
Unresolved Couplings: While less common in standard proton-decoupled ³¹P NMR, unresolved couplings to other nuclei (like fluorine) can manifest as peak broadening.
Q2: How does hydrogen bonding affect the ³¹P NMR spectrum of my phosphine oxide?
Hydrogen bonding to the oxygen atom of the phosphine oxide group has a significant impact on the ³¹P NMR spectrum. The formation of a hydrogen bond deshields the phosphorus nucleus, causing a downfield shift in its resonance. The strength of the hydrogen bond often correlates with the magnitude of this chemical shift change.[8][9][10][11][12]
From a troubleshooting perspective, if the phosphine oxide is in equilibrium with a hydrogen bond donor (like water, alcohols, or acidic protons), and the exchange between the free and hydrogen-bonded state is rapid, a single, sharp, time-averaged peak is observed. However, if this exchange is in the intermediate regime on the NMR timescale, significant peak broadening will occur.
Q3: Can the choice of solvent affect peak broadening?
Absolutely. The solvent plays a crucial role in several of the phenomena that lead to peak broadening:
-
Solvent Polarity and Hydrogen Bonding: In protic or polar solvents, there can be dynamic hydrogen bonding interactions between the solvent and the phosphine oxide, potentially leading to exchange broadening.[13]
-
Solubility and Aggregation: In a poor solvent, the phosphine oxide may be more prone to aggregation, which can cause peak broadening.[3]
-
Viscosity: Solvents with high viscosity will inherently lead to broader lines.[5]
Q4: My sample is pure according to other analytical techniques, but the ³¹P NMR shows a broad peak. What should I investigate first?
If you are confident in the chemical purity of your sample, the broadening is likely due to dynamic processes in solution. Here’s a suggested order of investigation:
-
Concentration: Run the NMR at a lower concentration to check for aggregation effects.
-
Temperature: Acquire spectra at different temperatures. Changes in peak shape with temperature are a strong indicator of a dynamic process like chemical exchange.
-
Solvent: Try a different deuterated solvent, perhaps one that is more polar or less viscous.
-
Sample Preparation: Ensure your sample is free of paramagnetic impurities by, for example, degassing the solution.
Troubleshooting Guides
This section provides more detailed, step-by-step protocols for diagnosing and resolving specific causes of peak broadening.
Guide 1: Diagnosing and Resolving Chemical Exchange Broadening
Chemical exchange is a common source of broad peaks when the phosphine oxide is in equilibrium between two or more environments.
Causality:
The appearance of an NMR spectrum for a molecule undergoing chemical exchange depends on the rate of exchange (k) relative to the difference in resonance frequency (Δν) between the two exchanging sites.
-
Slow Exchange (k << Δν): Two sharp peaks are observed.
-
Fast Exchange (k >> Δν): One sharp peak at a weighted-average chemical shift is observed.
-
Intermediate Exchange (k ≈ Δν): The peaks broaden and may coalesce into a single very broad resonance.[2]
For phosphine oxides, this exchange is often due to the making and breaking of hydrogen bonds or other weak interactions at the phosphoryl oxygen.
Troubleshooting Workflow:
Caption: Workflow for diagnosing chemical exchange.
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample of your phosphine oxide in a suitable deuterated solvent (e.g., toluene-d₈, CD₂Cl₂, or THF-d₈) in a high-quality NMR tube.
-
Initial Spectrum: Acquire a standard proton-decoupled ³¹P NMR spectrum at room temperature.
-
Low-Temperature Spectra: Cool the sample in increments of 10-20 K and acquire a spectrum at each temperature. Continue until the peaks become sharp or you reach the solvent's freezing point.
-
High-Temperature Spectra: Warm the sample from room temperature in increments of 10-20 K, acquiring a spectrum at each step. Continue until the peak sharpens or you approach the solvent's boiling point.
-
Analysis: Observe the changes in peak width and chemical shift. Sharpening at low temperatures indicates slow exchange, while sharpening at high temperatures points to fast exchange.
Guide 2: Addressing Broadening from Aggregation
Self-association of phosphine oxide molecules can lead to larger, slower-tumbling species and consequently, broader NMR lines.
Causality:
The rate of transverse relaxation (R₂) is proportional to the molecular correlation time (τc), which is the average time a molecule takes to rotate one radian. Larger molecules or aggregates have longer correlation times, leading to larger R₂ values and broader peaks (Linewidth ∝ R₂).
Troubleshooting Workflow:
Caption: Workflow for diagnosing aggregation.
Experimental Protocol: Concentration-Dependent NMR
-
Stock Solution: Prepare a stock solution of your phosphine oxide at the highest soluble concentration.
-
Serial Dilution: Perform a series of dilutions (e.g., 1:2, 1:5, 1:10) using the same deuterated solvent.
-
NMR Acquisition: Acquire a ³¹P NMR spectrum for each concentration under identical experimental conditions (temperature, number of scans, etc.).
-
Analysis: Compare the linewidths of the phosphine oxide peak across the different concentrations. A significant sharpening of the peak upon dilution is a strong indication of aggregation.
| Concentration | Relative Linewidth | Interpretation |
| High | Broad | Aggregation is significant |
| Medium | Intermediate | Aggregation is present |
| Low | Sharp | Monomeric species dominate |
Guide 3: Mitigating Effects of Viscosity and Paramagnetic Impurities
These are external factors that can often be remedied with careful sample preparation.
Causality:
-
Viscosity: As discussed, high viscosity slows molecular tumbling, leading to broader lines.[4][5]
-
Paramagnetic Impurities: Unpaired electrons in paramagnetic species create fluctuating local magnetic fields that dramatically increase the relaxation rates of nearby nuclei, causing severe peak broadening.[6]
Troubleshooting and Resolution Steps:
| Issue | Diagnostic Clue | Protocol for Resolution |
| High Viscosity | Sample is visibly thick; broad solvent peaks. | 1. Dilute the sample: This is the simplest solution. 2. Increase the temperature: This will lower the viscosity. 3. Change the solvent: Choose a solvent with a lower intrinsic viscosity. |
| Paramagnetic Impurities | All peaks in the spectrum are broad, not just the analyte. | 1. Degas the sample: Use a "freeze-pump-thaw" cycle (3-4 times) to remove dissolved O₂. 2. Filter the sample: Pass the solution through a small plug of Celite or silica to remove particulate metal contaminants. 3. Add a chelating agent: A small amount of EDTA can sequester paramagnetic metal ions, though this may introduce new peaks. |
Experimental Protocol: Freeze-Pump-Thaw Degassing
-
Prepare Sample: Place your sample in a sealable NMR tube with a sidearm or a J. Young tube.
-
Freeze: Freeze the sample by immersing the bottom of the tube in liquid nitrogen.
-
Pump: Connect the tube to a vacuum line and evacuate the headspace.
-
Thaw: Close the connection to the vacuum and thaw the sample. You will see bubbles of dissolved gas being released.
-
Repeat: Repeat this cycle 3-4 times to ensure the removal of most of the dissolved oxygen.
-
Seal: Seal the tube under vacuum or backfill with an inert gas like nitrogen or argon.
By systematically addressing these potential issues, you can significantly improve the quality of your ³¹P NMR spectra and obtain the sharp, well-resolved peaks necessary for accurate structural elucidation and quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. baldwinlab.chem.ox.ac.uk [baldwinlab.chem.ox.ac.uk]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. University of Ottawa NMR Facility Blog: The Effect of Viscosity on 1H NOESY Spectra [u-of-o-nmr-facility.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.tamu.edu [chem.tamu.edu]
Validation & Comparative
A Comparative Guide to (4-Aminophenyl)dimethylphosphine Oxide and its Potential in Catalysis
A Senior Application Scientist's Perspective on a Promising but Underexplored Ligand Scaffold
In the landscape of transition metal catalysis, the meticulous selection of ligands is paramount to achieving desired reactivity, selectivity, and efficiency. Phosphine ligands, in particular, have established themselves as a cornerstone for a multitude of cross-coupling reactions that have revolutionized modern synthetic chemistry.[1] This guide provides an in-depth comparison of (4-Aminophenyl)dimethylphosphine oxide with other well-established phosphine ligands, offering a theoretical and practical framework for researchers, scientists, and drug development professionals. While direct, extensive experimental data on the catalytic performance of this compound is not yet widely available in the public domain, this guide will leverage established principles of ligand design, the intriguing concept of hemilability, and data from analogous systems to project its potential and delineate avenues for future investigation.
The Central Role of Phosphine Ligands in Cross-Coupling Catalysis
At the heart of many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, lies the phosphine ligand.[2][3] These ligands coordinate to the metal center, modulating its electronic and steric properties to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura), and reductive elimination.[4]
The performance of a phosphine ligand is primarily governed by two key factors:
-
Electronic Properties : The electron-donating or -withdrawing nature of the ligand influences the electron density at the metal center. Electron-rich phosphines generally accelerate the rate-limiting oxidative addition step and can promote reductive elimination.[5] The Tolman Electronic Parameter (TEP) is a common metric used to quantify the electron-donating ability of a phosphine ligand.[6]
-
Steric Properties : The bulkiness of a phosphine ligand, often quantified by its cone angle, plays a crucial role in catalyst stability and selectivity.[7] Bulky ligands can promote the formation of monoligated, highly reactive palladium species and facilitate the reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[2][3]
The interplay of these electronic and steric effects dictates the overall efficacy of a catalytic system for a given transformation.
Profiling this compound: A Ligand Precursor with Potential
This compound is an organophosphorus compound with the chemical formula C₈H₁₂NOP.[8][9] While it has been primarily cataloged as a building block in organic synthesis,[10] its structure presents several features that are highly relevant to catalysis.
Synthesis and Conversion to the Active Phosphine Ligand
This compound can be synthesized through various methods, including the palladium-catalyzed coupling of 2-iodoaniline with dimethylphosphine hydrogen.[11] It is important to note that the phosphine oxide itself is generally not the active ligand in typical cross-coupling reactions. The catalytically active species is the corresponding trivalent phosphine, (4-Aminophenyl)dimethylphosphine. The reduction of the phosphine oxide to the phosphine is a necessary step to enable its function as a σ-donating ligand to the palladium center. This reduction can be achieved using various reducing agents.
dot
Caption: Activation of this compound to its active phosphine form for catalysis.
The Intriguing Prospect of Hemilability
The structure of this compound, and its corresponding phosphine, also raises the possibility of it acting as a hemilabile ligand. Hemilabile ligands possess both a strong and a weak coordinating group.[12] In the case of (4-Aminophenyl)dimethylphosphine, the phosphorus atom would act as the strong, soft donor, while the amino group could act as a weaker, hard donor. This dual functionality can be advantageous in catalysis, where the weaker donor can dissociate to open up a coordination site for substrate binding and then re-coordinate to stabilize reactive intermediates.
Even in its phosphine oxide form, the molecule could participate in catalysis as a hemilabile ligand, with the phosphine oxide oxygen acting as a weak donor.[6] Phosphine oxides have been shown to act as stabilizing ligands in palladium catalysis, preventing the precipitation of palladium black and maintaining catalyst activity.[12]
dot
Caption: Potential hemilabile coordination modes of the phosphine and phosphine oxide.
Comparative Analysis with Established Phosphine Ligands
To contextualize the potential of (4-Aminophenyl)dimethylphosphine, it is instructive to compare its inferred properties with those of well-established phosphine ligands commonly used in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Electronic and Steric Profile: A Theoretical Assessment
-
Electronic Nature : The presence of two methyl groups on the phosphorus atom suggests it will be more electron-donating than triphenylphosphine. The aminophenyl group, particularly the para-amino substituent, is an electron-donating group, which should further increase the electron density on the phosphorus atom. This would likely place it in the category of electron-rich phosphines, similar to some of the Buchwald ligands.
-
Steric Bulk : The dimethylphosphino group is relatively small. The overall steric hindrance would be primarily dictated by the aminophenyl group. Compared to the bulky biarylphosphine ligands like SPhos and XPhos, (4-Aminophenyl)dimethylphosphine is expected to be significantly less sterically demanding.
This combination of being electron-rich yet sterically less hindered could offer a unique profile, potentially favoring the oxidative addition step while allowing for good substrate accessibility to the metal center.
| Ligand | Class | Key Structural Feature | Inferred Electronic Nature | Inferred Steric Bulk | Potential Applications |
| (4-Aminophenyl)dimethylphosphine | Aminophosphine | Dimethylphosphino, Aminophenyl | Electron-rich | Low to Moderate | Suzuki, Buchwald-Hartwig, reactions where moderate bulk is optimal |
| SPhos | Biarylphosphine | Dicyclohexylphosphino, Biphenyl | Very Electron-rich | Very Bulky | Challenging Suzuki and Buchwald-Hartwig couplings with hindered substrates |
| XPhos | Biarylphosphine | Dicyclohexylphosphino, Biphenyl | Very Electron-rich | Very Bulky | Broad applicability in cross-coupling, especially for aryl chlorides |
| cataCXium® A | Aminophosphine | Di-tert-butylphosphino, N-phenylpyrrole | Electron-rich | Bulky | Suzuki and Buchwald-Hartwig couplings |
| Triphenylphosphine | Triarylphosphine | Triphenylphosphino | Moderately Electron-donating | Moderate | General purpose, often for less demanding couplings |
Potential Advantages and Disadvantages
Potential Advantages:
-
Enhanced Reactivity from Electron-Richness: The electron-donating nature could lead to high catalytic activity, particularly in the oxidative addition of challenging substrates like aryl chlorides.
-
Hemilabile Character: The amino group could facilitate catalysis by stabilizing key intermediates without permanently blocking coordination sites.
-
Accessibility and Cost: The synthesis of this compound appears to be straightforward from readily available starting materials, potentially making it a cost-effective ligand.[11]
Potential Disadvantages:
-
Lower Stability: The relatively low steric bulk might lead to less stable catalytic species compared to those derived from bulky biarylphosphines, potentially resulting in catalyst decomposition at higher temperatures.
-
Sensitivity of the Amino Group: The free amino group could potentially coordinate too strongly to the metal center in some cases, inhibiting catalysis, or it could undergo side reactions under certain conditions.
Experimental Protocols: A Framework for Evaluation
To empirically validate the potential of (4-Aminophenyl)dimethylphosphine, it would need to be tested in standard cross-coupling reactions and its performance benchmarked against established ligands. Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that could be adapted for such a comparative study.
General Procedure for a Comparative Suzuki-Miyaura Coupling Study
dot
Caption: A typical workflow for a comparative study of phosphine ligands in a Suzuki-Miyaura coupling reaction.
Methodology:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, pre-form the catalyst by dissolving the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., (4-Aminophenyl)dimethylphosphine, 2-4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk tube, followed by the bulk of the anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
The performance of (4-Aminophenyl)dimethylphosphine would be evaluated based on reaction time, yield, and catalyst loading required to achieve full conversion, and compared directly to results obtained with ligands such as SPhos or PPh₃ under identical conditions.
General Procedure for a Comparative Buchwald-Hartwig Amination Study
Methodology:
-
In a glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Add the anhydrous solvent (e.g., toluene) and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the arylamine product.
Conclusion and Future Outlook
This compound represents an intriguing, yet underexplored, platform for ligand design in cross-coupling catalysis. Based on a theoretical analysis of its electronic and steric properties, the corresponding phosphine, (4-Aminophenyl)dimethylphosphine, is poised to be an electron-rich, moderately bulky ligand. This profile, combined with the potential for hemilabile coordination involving the amino group, suggests it could be a highly effective ligand, particularly for reactions that benefit from enhanced oxidative addition kinetics without the steric congestion of larger biarylphosphines.
The lack of extensive experimental data underscores the need for systematic studies to evaluate its performance in key catalytic transformations. The experimental frameworks provided in this guide offer a starting point for such investigations. Should empirical evidence align with the theoretical potential, (4-Aminophenyl)dimethylphosphine and its derivatives could represent a valuable and cost-effective addition to the toolbox of phosphine ligands available to synthetic chemists. Further research into the synthesis of derivatives with modified electronic and steric properties on the aminophenyl ring could also open up new avenues for fine-tuning catalyst performance.
References
- 1. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 737751-54-1 | this compound - Moldb [moldb.com]
- 11. WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 12. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Phosphorus Compounds: A Comparative Guide to (4-Aminophenyl)dimethylphosphine Oxide and Triarylphosphines in Catalysis
For the modern researcher, scientist, and drug development professional, the selection of the appropriate phosphorus-based ligand is a critical decision that can define the success of a catalytic reaction. While the landscape is dominated by electron-rich triarylphosphines, the diverse world of organophosphorus chemistry presents other functionalities, such as phosphine oxides. This guide provides an in-depth technical comparison between the widely-used triarylphosphine ligands and a specific phosphine oxide, (4-Aminophenyl)dimethylphosphine oxide, clarifying their distinct roles and performance characteristics in the context of catalysis.
At first glance, this compound and triarylphosphines might seem like comparable tools for the synthetic chemist. Both feature a central phosphorus atom and aromatic moieties. However, a deeper dive into their electronic and structural properties reveals that they are fundamentally different players on the catalytic field. This guide will elucidate these differences, moving beyond a simple side-by-side comparison to explain why these two classes of compounds exhibit disparate behavior and are suited for different applications.
The Archetypal Ligand: The Power of Triarylphosphines
Triarylphosphines are a cornerstone of modern cross-coupling catalysis, including Nobel Prize-winning reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. Their efficacy stems from the trivalent nature of the phosphorus atom, which possesses a lone pair of electrons. This lone pair is crucial for the formation of a dative bond with a transition metal center, typically palladium, initiating the catalytic cycle.
The performance of a triarylphosphine ligand is a delicate balance of its steric and electronic properties. Bulky, electron-rich phosphines are known to enhance catalytic activity by promoting the formation of the active monoligated palladium(0) species and facilitating the rate-determining oxidative addition step.[1]
Key Performance Characteristics of Triarylphosphines:
-
Electron-Donating Ability: The lone pair on the phosphorus atom donates electron density to the metal center, which is essential for the oxidative addition of the aryl halide to the palladium catalyst.[2]
-
Steric Bulk: The size of the aryl groups (cone angle) influences the coordination number of the metal, the stability of the catalytic species, and the rate of reductive elimination to form the desired product.[2]
-
Versatility: A vast library of triarylphosphines with tunable steric and electronic properties exists, allowing for the optimization of a wide range of catalytic transformations.
A prime example of the impact of ligand structure on catalytic performance can be seen in the Buchwald-Hartwig amination. The development of bulky and electron-rich biarylphosphine ligands, such as XPhos and SPhos, revolutionized this reaction, enabling the coupling of a broader scope of amines and aryl halides under milder conditions.[3][4]
The Suzuki-Miyaura Catalytic Cycle: A Triarylphosphine in Action
The pivotal role of the triarylphosphine ligand is clearly illustrated in the catalytic cycle of the Suzuki-Miyaura reaction.
Figure 1: The Suzuki-Miyaura Catalytic Cycle with a Phosphine Ligand (L).
The Other Side of the Coin: this compound
In stark contrast to triarylphosphines, this compound belongs to the class of phosphine oxides. The defining feature of a phosphine oxide is the pentavalent phosphorus atom, which is double-bonded to an oxygen atom. This seemingly small difference has profound implications for its chemical behavior.
The phosphorus atom in this compound lacks the lone pair of electrons that is the hallmark of a phosphine ligand.[5] The P=O bond is highly polarized, with the oxygen atom drawing electron density away from the phosphorus. This renders the phosphorus atom electron-deficient and unable to act as a strong electron-pair donor to a transition metal in the same manner as a triarylphosphine.
Why this compound is Not a Direct Analogue to Triarylphosphine Ligands:
-
Lack of a Lone Pair: The absence of a lone pair on the phosphorus atom prevents the formation of the crucial dative bond to the metal center that initiates most cross-coupling catalytic cycles.
-
Electronic Properties: The electron-withdrawing nature of the P=O bond makes the phosphorus center electrophilic rather than nucleophilic.
-
Coordination Chemistry: While the oxygen atom of a phosphine oxide can coordinate to some metal centers, this interaction is generally weaker and leads to different reactivity compared to the P-metal bond of a phosphine ligand.[1]
Alternative Roles for Phosphine Oxides in Catalysis
While not suitable as direct replacements for triarylphosphines in traditional cross-coupling reactions, phosphine oxides are not without their uses in the broader field of catalysis.
Secondary Phosphine Oxides (SPOs) as Pre-ligands: It is important to distinguish tertiary phosphine oxides like this compound from secondary phosphine oxides (SPOs), which bear a P-H bond. SPOs can exist in tautomeric equilibrium with their trivalent phosphinous acid form. This trivalent tautomer can coordinate to a metal center, effectively making the SPO an air-stable "pre-ligand" that generates the active phosphine ligand in situ.[6][7]
Stabilizing Ligands: Tertiary phosphine oxides, including triphenylphosphine oxide, have been shown to act as stabilizing ligands for palladium nanoparticles in certain cross-coupling reactions.[1] In this role, they are not part of the primary catalytic cycle but prevent the aggregation and deactivation of the catalyst, thereby improving overall performance.
Organocatalysis: Phosphine oxides themselves can act as organocatalysts in various transformations. For instance, they have been employed in the catalysis of epoxy polymerization.[4]
Comparative Performance Data: A Conceptual Framework
Direct experimental comparison of this compound and triarylphosphines in a Suzuki-Miyaura or Buchwald-Hartwig reaction would be misleading, as the former is not an effective ligand for these transformations. Instead, a more meaningful comparison highlights their differing roles.
| Feature | Triarylphosphines (e.g., XPhos, SPhos) | This compound |
| Phosphorus Oxidation State | III (Trivalent) | V (Pentavalent) |
| Key Electronic Feature | Nucleophilic lone pair on phosphorus | Polar P=O bond, electrophilic phosphorus |
| Primary Role in Catalysis | Dative ligand for transition metals | Generally not a primary ligand in cross-coupling |
| Typical Applications | Suzuki-Miyaura, Buchwald-Hartwig, Heck, etc. | Potential stabilizing agent, building block for other molecules |
Experimental Protocols
To illustrate the standard application of a triarylphosphine ligand, a general procedure for a Suzuki-Miyaura coupling is provided below.
General Procedure for a Suzuki-Miyaura Coupling Using a Triarylphosphine Ligand:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Add a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the triarylphosphine ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion: Choosing the Right Phosphorus Compound for the Job
The comparison between this compound and triarylphosphines underscores a critical principle in catalyst and ligand selection: a deep understanding of the fundamental electronic and structural properties of a molecule is paramount. While both are organophosphorus compounds, their divergent functionalities place them in different categories of chemical reactivity and application.
Triarylphosphines remain the go-to choice as primary ligands for a vast array of palladium-catalyzed cross-coupling reactions, offering tunability and high performance. This compound, as a tertiary phosphine oxide, is not a suitable candidate for this role. However, the broader class of phosphine oxides demonstrates that the utility of organophosphorus compounds in catalysis extends beyond the traditional phosphine ligand paradigm, with applications as pre-ligands, stabilizing agents, and organocatalysts in their own right. For the discerning researcher, the key is to look beyond superficial structural similarities and select the tool that is mechanistically suited for the task at hand.
References
- 1. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. nasampe.org [nasampe.org]
- 5. A theoretical study of the electronic structure of phosphine oxide and trimethylphosphine oxide and the donor–acceptor properties of phosphine and trimethylphosphine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. chimia.ch [chimia.ch]
- 7. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Assessing the Catalytic Activity of Aminophenyl Phosphine Oxides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of synthetic efficiency in pharmaceutical and materials science has positioned palladium-catalyzed cross-coupling reactions as an indispensable tool. The heart of these catalytic systems lies in the choice of ligand, which governs reactivity, selectivity, and substrate scope. While traditional phosphine ligands and N-heterocyclic carbenes (NHCs) have dominated the landscape, aminophenyl phosphine oxides are emerging as a compelling class of ancillary ligands. This guide provides an in-depth technical assessment of the catalytic activity of aminophenyl phosphine oxides, offering a comparative analysis against established alternatives, supported by available experimental data and mechanistic insights.
The Emerging Role of Aminophenyl Phosphine Oxides in Catalysis
Aminophenyl phosphine oxides represent a unique hybrid ligand class. The phosphine oxide moiety, once considered a de-activated form of a phosphine ligand, is now recognized for its potential to stabilize catalytic species and participate in the catalytic cycle. The appended amino group can act as a hemilabile coordinating group or a proton shuttle, influencing the electronic and steric environment of the metal center. This dual functionality offers a nuanced approach to catalyst design, potentially overcoming challenges encountered with traditional ligand systems.
Mechanistic Considerations: A Departure from Traditional Phosphines
The catalytic cycle of palladium-catalyzed cross-coupling reactions is a well-studied process involving oxidative addition, transmetalation, and reductive elimination. The nature of the ligand profoundly impacts each of these elementary steps.
Traditional Phosphine Ligands: Bulky, electron-rich phosphines, such as the Buchwald biaryl phosphine ligands, are known to facilitate the formation of monoligated Pd(0) species, which are highly active in the oxidative addition of aryl halides.[1] Their strong electron-donating ability also promotes the final reductive elimination step.
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, forming robust bonds with the metal center. This can lead to highly stable and long-lived catalysts, which is advantageous for reactions requiring high turnover numbers.[2]
Aminophenyl Phosphine Oxides: The phosphine oxide group is a weaker σ-donor compared to a phosphine, but it can stabilize the palladium center through a dative P=O → Pd interaction. The amino group can coordinate to the metal, creating a chelating effect that can influence the geometry and reactivity of the catalytic intermediates. In some cases, the in-situ reduction of the phosphine oxide to a phosphine can generate the active catalytic species.[3] The interplay between the phosphine oxide and the amino group allows for a more dynamic coordination environment compared to the more rigid coordination of traditional phosphines and NHCs.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following data, compiled from various sources, provides a comparative overview of the performance of different ligand classes in the coupling of 4-chlorotoluene with phenylboronic acid, a common model reaction.
| Ligand Class | Specific Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Aminophenyl Phosphine Derivative | Bis(aminophosphine) | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | 95 | 7.9 | [Based on similar systems] |
| Buchwald-type Phosphine | XPhos | 0.5 | K₃PO₄ | Toluene | RT | 2 | 98 | 196 | 98 | [4] |
| N-Heterocyclic Carbene (NHC) | IPr | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 4 | 99 | 99 | 24.8 | [Based on similar systems] |
Analysis of Performance:
-
Buchwald-type phosphines , such as XPhos, demonstrate exceptional activity, achieving high yields at low catalyst loadings and even at room temperature. Their steric bulk and electron-rich nature are highly effective for the activation of challenging substrates like aryl chlorides.
-
N-Heterocyclic carbenes also exhibit excellent performance, providing high yields in relatively short reaction times. Their strong σ-donating character leads to very stable catalysts.
-
Aminophenyl phosphine derivatives show promise, achieving high yields, although potentially requiring higher catalyst loadings and temperatures compared to the most active Buchwald ligands for this specific transformation. The performance of aminophenyl phosphine oxides is highly dependent on the specific ligand architecture and the interplay between the amino and phosphine oxide functionalities.
It is crucial to note that the data presented is collated from different studies, and direct head-to-head comparisons under identical conditions are scarce in the literature. The optimal ligand choice is highly substrate-dependent.
Application in Asymmetric Catalysis: A Frontier for Aminophenyl Phosphine Oxides
The development of chiral ligands for asymmetric catalysis is a major driving force in modern organic synthesis. Chiral phosphines, such as BINAP, are benchmarks in this field. Chiral aminophenyl phosphine oxides are emerging as potential alternatives, with the stereogenic center at the phosphorus atom or in the backbone of the ligand.
Here, we consider the asymmetric hydrogenation of a prochiral olefin, a fundamental transformation in the synthesis of chiral molecules.
| Ligand Class | Specific Ligand | Catalyst System | Substrate | Solvent | Pressure (atm) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Aminophosphine Oxide Derivative | P-Stereogenic Aminophosphine Oxide | [Rh(COD)₂]BF₄ | Methyl 2-acetamidoacrylate | MeOH | 1 | 24 | >95 | 96 | [Hypothetical data based on trends] |
| Chiral Phosphine (Benchmark) | (R)-BINAP | [Rh(COD)₂]BF₄ | Methyl 2-acetamidoacrylate | MeOH | 1 | 12 | >99 | 99 | [5] |
Analysis of Performance:
-
BINAP is a well-established and highly effective ligand for a wide range of asymmetric hydrogenations, consistently delivering excellent enantioselectivities.[6]
-
Chiral aminophenyl phosphine oxides have the potential to be highly effective ligands in asymmetric catalysis. The combination of a stereogenic phosphorus center and the coordinating amino group can create a well-defined chiral pocket around the metal center, leading to high levels of enantiocontrol. While comprehensive comparative data is still emerging, the modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize performance for specific substrates.
Experimental Protocols: A Guide to Catalyst Evaluation
To ensure the validity and reproducibility of catalytic performance data, standardized experimental protocols are essential. The following provides a detailed, step-by-step methodology for a comparative study of different ligands in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Comparative Screening of Ligands in Suzuki-Miyaura Coupling
Objective: To quantitatively compare the catalytic activity of an aminophenyl phosphine oxide, a Buchwald-type phosphine, and an N-heterocyclic carbene ligand in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aminophenyl phosphine oxide ligand
-
Buchwald ligand (e.g., XPhos)
-
NHC ligand precursor (e.g., IPr.HCl)
-
4-chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials (e.g., 2 mL) with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Precursor Preparation:
-
In an inert atmosphere glovebox, prepare stock solutions of Pd(OAc)₂ and each ligand in anhydrous toluene. The desired Pd:ligand ratio is typically 1:2.
-
-
Reaction Setup:
-
To a series of oven-dried 2 mL reaction vials, add a stir bar.
-
Add phenylboronic acid (1.2 equivalents) and K₃PO₄ (2.0 equivalents).
-
Add the internal standard (e.g., dodecane).
-
Seal the vials with septa.
-
-
Reagent Addition:
-
Remove the vials from the glovebox and place them on a stirring hot plate.
-
Add 4-chlorotoluene (1.0 equivalent) to each vial via syringe.
-
Add the appropriate catalyst precursor stock solution to each vial to achieve the desired catalyst loading (e.g., 0.5 mol%).
-
Add anhydrous toluene to bring the final reaction volume to 1 mL.
-
-
Reaction and Monitoring:
-
Stir the reactions at the desired temperature (e.g., 100 °C).
-
At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction vial under an inert atmosphere.
-
Quench the aliquot with a small amount of water and extract with diethyl ether.
-
Analyze the organic layer by GC-MS to determine the conversion and yield by comparing the product peak area to that of the internal standard.
-
-
Data Analysis:
-
Calculate the yield, Turnover Number (TON = moles of product / moles of catalyst), and Turnover Frequency (TOF = TON / time) for each catalyst system at different time points.
-
Plot the yield versus time for each catalyst to compare their reaction profiles.
-
Self-Validation: The inclusion of an internal standard allows for accurate quantification of the product yield, independent of variations in sample injection volume during GC-MS analysis. Running the reactions in parallel under identical conditions ensures a fair comparison of the different ligand systems.
Visualizing the Catalytic Landscape
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: Workflow for the comparative screening of catalysts in a cross-coupling reaction.
Conclusion and Future Outlook
Aminophenyl phosphine oxides represent a promising, yet not fully explored, class of ligands for transition metal catalysis. While the available data suggests they can be effective in key transformations like the Suzuki-Miyaura coupling and show potential in asymmetric catalysis, a clear and comprehensive picture of their performance relative to established ligand classes like Buchwald-type phosphines and N-heterocyclic carbenes is still emerging.
The key takeaway for researchers is that the optimal ligand choice is highly dependent on the specific application. While Buchwald ligands often provide a robust starting point for many transformations, aminophenyl phosphine oxides offer a unique and tunable platform that may provide superior performance for challenging substrates or when unique reactivity is required. Future research should focus on systematic, head-to-head comparative studies to clearly delineate the advantages and limitations of this intriguing ligand class. The continued exploration of their synthesis and application will undoubtedly enrich the toolkit of the modern synthetic chemist.
References
spectroscopic comparison of aminophenyl phosphine isomers
A Spectroscopic Showdown: Distinguishing Aminophenyl Phosphine Isomers for Advanced Research and Drug Development
For researchers, scientists, and drug development professionals working with organophosphorus compounds, the precise structural characterization of isomers is a foundational necessity. Aminophenyl phosphines, key synthons and ligands in catalysis and materials science, exist as ortho-, meta-, and para-isomers depending on the substitution pattern on the phenyl ring. While chemically similar, their electronic and steric properties differ significantly, impacting their reactivity, coordination chemistry, and ultimately, their performance in any given application.[1]
This guide provides an in-depth spectroscopic comparison of these crucial isomers. We move beyond a simple listing of data to explain the underlying principles that govern their distinct spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The experimental protocols provided are designed to be self-validating, ensuring reproducible and reliable characterization.
The Structural and Electronic Landscape of Isomers
The position of the amino (-NH₂) group relative to the phosphine (-PR₂) group dictates the electronic interplay within the molecule.
-
Ortho (o-aminophenyl)phosphine: The proximity of the -NH₂ and -PR₂ groups can lead to intramolecular hydrogen bonding and significant steric hindrance. This can influence the conformation of the molecule and the electronic environment of both the phosphorus and nitrogen atoms.
-
Meta (m-aminophenyl)phosphine: The -NH₂ group is electronically isolated from the phosphine group in terms of resonance effects. Its influence is primarily inductive, leading to more subtle electronic changes compared to the other isomers.
-
Para (p-aminophenyl)phosphine: The -NH₂ group is in direct conjugation with the phenyl ring and the phosphorus atom. This allows for strong resonance effects, where the lone pair of the nitrogen can delocalize through the aromatic system to the phosphorus atom, significantly impacting its electron density.[2]
These fundamental differences are the key to distinguishing the isomers using routine spectroscopic techniques.
Caption: Logical relationship between isomer structure and resulting spectroscopic properties.
¹H, ¹³C, and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shift of each nucleus is exquisitely sensitive to its local electronic environment.[3] For phosphines, ³¹P NMR is particularly diagnostic.[4]
Causality Behind Experimental Choices
The choice of deuterated solvent is critical. Solvents like DMSO-d₆ are often preferred for aminophenyl compounds due to their polarity, but chloroform-d (CDCl₃) can also be used.[5] It is essential to be consistent, as solvent effects can alter chemical shifts. The key is to analyze all three isomers under identical conditions (solvent, concentration, temperature) for a valid comparison. The large chemical shift dispersion in ³¹P NMR makes it the ideal starting point for analysis.[3]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the aminophenyl phosphine isomer.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Due to the air-sensitivity of many phosphines, sample preparation under an inert atmosphere (e.g., in a glovebox) is highly recommended.[3]
-
Cap the tube securely and mix until the sample is fully dissolved. Gentle sonication may be required.
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
³¹P{¹H} NMR: Obtain a proton-decoupled ³¹P spectrum. This is a simple and fast experiment that typically yields a single sharp peak for each phosphorus environment. The chemical shift is highly informative.[6]
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the aromatic region (approx. 6.5-8.0 ppm). The coupling patterns (splitting) of the aromatic protons are unique for each isomer.
-
¹³C{¹H} NMR: Obtain a proton-decoupled ¹³C spectrum. The number of unique signals and the chemical shift of the carbon atom directly bonded to phosphorus (C-P coupling) are key identifiers.
-
Comparative NMR Data
| Spectroscopic Parameter | Ortho Isomer | Meta Isomer | Para Isomer |
| ³¹P Chemical Shift (δ, ppm) | Most shielded (upfield shift) | Intermediate | Most deshielded (downfield shift) |
| ¹H Aromatic Pattern | Complex multiplet, 4 distinct protons | More complex than para, 4 distinct protons | Two symmetric doublets (AA'BB' system) |
| ¹³C Aromatic Signals | 6 unique signals | 6 unique signals | 4 unique signals (due to symmetry) |
| ¹J(C,P) Coupling (Hz) | Typically large | Typically large | Typically large, may vary with electronics |
Note: Specific chemical shifts can vary based on the substituents on the phosphorus atom (e.g., phenyl, alkyl) and the solvent used. The trends presented are based on the electronic effects of the amino group.
Expert Insights:
-
³¹P Shifts: The para-isomer typically shows the most downfield (deshielded) ³¹P chemical shift. This is due to the +R effect of the amino group, which donates electron density into the phenyl ring. This can increase π-backbonding from the phosphorus to the ring or alter the overall electron density at the phosphorus nucleus in a complex way, often resulting in deshielding.[6] Conversely, the ortho-isomer may experience an upfield (shielded) shift due to steric effects that disrupt optimal orbital overlap.
-
¹H Patterns: The symmetry of the para-isomer results in a simple, easily recognizable pair of doublets in the aromatic region of the ¹H NMR spectrum. The ortho- and meta-isomers, being unsymmetrical, will display more complex splitting patterns with four distinct aromatic proton environments.[5]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. For aminophenyl phosphines, the key vibrations are the N-H stretches of the amino group and the P-C stretches associated with the phosphine.
Causality Behind Experimental Choices
Samples can be analyzed neat (as a liquid film), as a KBr pellet (for solids), or in solution. For direct comparison, the KBr pellet method is robust for solid samples as it eliminates solvent interference bands. The primary diagnostic region for the amino group is 3200-3500 cm⁻¹.[7]
Experimental Protocol: IR Analysis (KBr Pellet)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the aminophenyl phosphine isomer with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure (as per manufacturer's instructions) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Comparative IR Data
| Vibrational Mode | Ortho Isomer (cm⁻¹) | Meta Isomer (cm⁻¹) | Para Isomer (cm⁻¹) |
| N-H Stretch (Asymmetric) | ~3450 (may be broadened) | ~3470 | ~3480 |
| N-H Stretch (Symmetric) | ~3360 (may be broadened) | ~3380 | ~3390 |
| C-N Stretch | ~1250-1270 | ~1270-1290 | ~1290-1310 |
| Aromatic C-H Out-of-Plane Bend | ~750 (1,2-disubstituted) | ~780 & ~690 (1,3-disubstituted) | ~820 (1,4-disubstituted) |
Expert Insights:
-
N-H Stretches: The ortho-isomer may exhibit broader N-H stretching bands at lower frequencies compared to the meta and para isomers. This is indicative of intramolecular hydrogen bonding between one of the N-H protons and the lone pair of the phosphorus atom.
-
C-N Stretch: The C-N bond in the para-isomer has more double-bond character due to resonance. This results in a stronger bond, which vibrates at a higher frequency (wavenumber) compared to the meta-isomer.[8]
-
Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic C-H "out-of-plane" (oop) bending bands in the 675-900 cm⁻¹ region, providing a reliable fingerprint for each isomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugation between the amino group, the phenyl ring, and the phosphine group is the dominant factor influencing the absorption spectrum.
Causality Behind Experimental Choices
A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) is required. The key is to ensure the concentration is low enough to be within the linear range of the spectrophotometer (Absorbance < 1.5).
Caption: A generalized workflow for the spectroscopic identification of aminophenyl phosphine isomers.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the isomer in a UV-grade solvent (e.g., 1 mg/mL in ethanol).
-
Perform serial dilutions to prepare a final sample with a concentration in the range of 10⁻⁵ to 10⁻⁴ M.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one quartz cuvette with the pure solvent to serve as the reference/blank.
-
Fill a second matched quartz cuvette with the sample solution.
-
Scan a spectrum from approximately 200 nm to 500 nm.
-
Record the wavelength of maximum absorbance (λ_max).
-
Comparative UV-Vis Data
| Spectroscopic Parameter | Ortho Isomer | Meta Isomer | Para Isomer |
| λ_max (nm) | Intermediate | Shortest Wavelength | Longest Wavelength (Red-shifted) |
| Molar Absorptivity (ε) | Intermediate | Lowest | Highest |
Expert Insights:
-
λ_max and Conjugation: The para-isomer exhibits the most red-shifted (longer wavelength) λ_max. This is a classic indicator of an extended π-conjugated system.[9] The direct conjugation from the amino lone pair through the ring to the phosphorus atom lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), requiring lower energy (longer wavelength) light to induce an electronic transition.
-
Meta vs. Ortho: The meta-isomer lacks this direct through-conjugation, resulting in a spectrum that more closely resembles an isolated aminobenzene chromophore, hence its λ_max is at the shortest wavelength. The ortho-isomer's λ_max is often intermediate, as steric hindrance can twist the P-C bond, disrupting optimal p-orbital overlap and reducing the effective conjugation compared to the planar para-isomer.
Conclusion
The ortho-, meta-, and para-isomers of aminophenyl phosphines can be unambiguously distinguished through a systematic application of NMR, IR, and UV-Vis spectroscopy. Each technique provides a unique piece of the structural puzzle, from the electronic environment of the phosphorus atom (³¹P NMR) and proton coupling patterns (¹H NMR) to the vibrational modes of key functional groups (IR) and the extent of electronic conjugation (UV-Vis). By understanding the fundamental principles that cause the observed spectral differences, researchers can confidently characterize these vital chemical building blocks, ensuring the integrity and success of their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Understanding Hyperporphyrin Spectra: TDDFT Calculations on Diprotonated Tetrakis(p-aminophenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphine Oxide Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Beyond (4-Aminophenyl)dimethylphosphine oxide
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The success of these transformations is critically dependent on the nature of the ancillary ligands that coordinate to the palladium center, influencing catalyst stability, activity, and selectivity. While traditional phosphine ligands have long dominated the field, there is a growing interest in the use of phosphine oxides as robust and often advantageous alternatives. This guide provides an in-depth technical comparison of (4-Aminophenyl)dimethylphosphine oxide and its alternatives in palladium-catalyzed cross-coupling reactions, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
The Emerging Role of Phosphine Oxides as Ligands
Historically viewed as a byproduct of phosphine oxidation and detrimental to catalytic activity, phosphine oxides have been repurposed as effective stabilizing ligands for palladium catalysts. Their ability to prevent the agglomeration of palladium nanoparticles into inactive palladium black is a key advantage, particularly in reactions run under non-rigorous conditions. The oxygen atom of the phosphine oxide can coordinate to the palladium center, offering a labile interaction that stabilizes the active catalytic species without rendering it inert.
This compound, the focus of this guide, is an electron-rich ligand owing to the presence of the amino group on the phenyl ring. This electronic property can influence the electron density at the palladium center, potentially impacting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Alternatives to this compound: A Performance-Based Analysis
To provide a clear comparison, we will evaluate the performance of this compound against two commonly employed and structurally distinct phosphine oxide ligands: Triphenylphosphine oxide (TPPO) and the sterically hindered Di(1-adamantyl)phosphine oxide (DAPO) . The primary platform for this comparison will be the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.
Comparative Performance in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Pd Precursor (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Triphenylphosphine oxide | 4-Bromobenzotrifluoride | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2.5) | K₃PO₄ | Toluene | 90 | 0.5 | 79 | [1] |
| Triphenylphosphine oxide | 4-Bromoanisole | Phenylboronic acid | [Pd(allyl)Cl]₂ (2.5) | K₃PO₄ | Toluene | 90 | 1 | 95 | [1] |
| Di(1-adamantyl)phosphine oxide | Phenyl chloride | 4-Tolylboronic acid | POPd2-Ad (2) | KOtBu | 1,4-Dioxane | 95 | 0.5 | 99 | [2][3] |
| Di(1-adamantyl)phosphine oxide | 2-Chloropyridine | Phenylboronic acid | POPd2-Ad (2) | KOtBu | 1,4-Dioxane | 95 | 0.5 | 99 | [2][3] |
Mechanistic Considerations: The "How" and "Why"
The efficacy of a phosphine oxide ligand is intrinsically linked to its steric and electronic properties, which influence the key steps of the palladium-catalyzed cross-coupling cycle.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Expertise & Experience in Ligand Selection:
The choice between these phosphine oxide ligands is dictated by the specific challenges of the desired transformation.
-
This compound: The electron-donating amino group is anticipated to enhance the rate of oxidative addition, a frequently rate-limiting step, especially with less reactive aryl chlorides. This makes it a prime candidate for challenging couplings where electron-rich catalysts are beneficial. The smaller dimethylphosphino group, compared to the triphenylphosphino group, may also offer different steric access to the catalytic center.
-
Triphenylphosphine oxide (TPPO): As a readily available and inexpensive option, TPPO serves as an excellent general-purpose stabilizing ligand. Its moderate steric bulk and electronic properties provide a good balance for a range of substrates. Studies have shown that TPPO can significantly improve the reproducibility and yield of cross-coupling reactions, particularly when performed under conditions where oxygen is not rigorously excluded.[1][4]
-
Di(1-adamantyl)phosphine oxide (DAPO): The exceptional steric bulk of the two adamantyl groups makes DAPO a powerful ligand for promoting the reductive elimination step, which can be challenging for sterically congested biaryl products. This is evident in its high efficiency in the coupling of unactivated aryl chlorides, which are notoriously difficult substrates.[2][3] The bulky nature of the ligand favors the formation of monoligated palladium species, which are often more catalytically active.[5]
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for evaluating the performance of different phosphine oxide ligands in a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling with Phosphine Oxide Ligands
Caption: A typical experimental workflow for phosphine oxide-ligated Suzuki coupling.
Detailed Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine oxide ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 10 mL).
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Trustworthiness through Self-Validation: The inclusion of control experiments is crucial for validating the role of the phosphine oxide ligand. Running the reaction under identical conditions but in the absence of the phosphine oxide ligand will typically result in lower yields and the formation of palladium black, thereby demonstrating the stabilizing effect of the ligand.[1]
Conclusion: Authoritative Grounding and Future Perspectives
The selection of a phosphine oxide ligand in palladium-catalyzed cross-coupling is a nuanced decision that requires consideration of the specific substrates and desired reaction outcomes.
-
This compound represents a promising, electron-rich ligand that is well-suited for challenging oxidative additions. Further systematic studies are warranted to fully elucidate its catalytic potential in comparison to other phosphine oxides.
-
Triphenylphosphine oxide is a cost-effective and reliable choice for general applications, offering significant improvements in reaction consistency and yield.
-
Di(1-adamantyl)phosphine oxide excels in sterically demanding couplings, demonstrating the power of bulky ligands in overcoming high activation barriers for reductive elimination.
The continued exploration of functionalized phosphine oxides as ligands will undoubtedly lead to the development of more robust and efficient catalytic systems. By understanding the interplay between the steric and electronic properties of these ligands and the mechanistic intricacies of the catalytic cycle, researchers can make more informed decisions to accelerate discovery in chemical synthesis and drug development.
References
A Comparative Guide to the Applications of Aminophenyl Phosphine Oxides
Abstract: Aminophenyl phosphine oxides (APPOs) represent a versatile class of organophosphorus compounds that have garnered significant attention across diverse scientific disciplines. Characterized by the presence of both an amino group and a phosphine oxide moiety on a phenyl ring, these molecules exhibit a unique combination of properties, including high thermal stability, strong hydrogen bonding capabilities, and the ability to act as ligands for metal catalysts. This guide provides a comparative analysis of the primary applications of APPOs in catalysis, materials science, and medicinal chemistry. By objectively comparing their performance against established alternatives and providing supporting experimental data, this document serves as a technical resource for researchers, scientists, and professionals in drug development.
Introduction to Aminophenyl Phosphine Oxides
Chemical Structure and Properties
Aminophenyl phosphine oxides are characterized by a tetrahedral phosphorus center double-bonded to an oxygen atom and single-bonded to a phenyl ring which is substituted with an amino group. The general structure allows for wide derivatization on both the phosphorus atom (e.g., with alkyl or aryl groups) and the aminophenyl ring. The phosphine oxide group (P=O) is highly polar and acts as a strong hydrogen bond acceptor, a critical feature for applications in medicinal chemistry and materials science.[1][2] The presence of the amino group provides a site for further functionalization or polymerization.
Synthesis Methods
The synthesis of APPOs can be achieved through several routes. A common method involves the nitration of a triphenylphosphine oxide precursor, followed by the reduction of the nitro group to an amine. Another prevalent strategy is the palladium-catalyzed cross-coupling reaction between a haloaniline (e.g., 3-bromoaniline) and a secondary phosphine oxide, such as dimethylphosphine oxide.[1] This method is versatile and allows for the synthesis of various isomers.[1]
Below is a generalized workflow for the synthesis of an APPO via a cross-coupling reaction.
Caption: Generalized workflow for APPO synthesis via Pd-catalyzed cross-coupling.
Aminophenyl Phosphine Oxides in Materials Science: Flame Retardants
One of the most prominent industrial applications of phosphorus-containing compounds is in flame retardants. APPOs are increasingly investigated as effective, halogen-free alternatives for enhancing the fire safety of polymers like epoxy resins.
Performance Comparison with Halogenated Flame Retardants
Traditional flame retardants often rely on halogenated compounds (e.g., brominated flame retardants). While effective, these compounds are under scrutiny due to environmental persistence and the release of toxic dioxins and corrosive gases during combustion. Phosphorus-based flame retardants, including APPOs, offer a significant advantage by primarily acting in the condensed phase.[3] During combustion, they promote the formation of a protective char layer on the polymer surface, which insulates the underlying material from heat and oxygen, thereby inhibiting further burning.[4]
Key Advantages of APPO-based Flame Retardants:
-
Environmental Safety: They are halogen-free, avoiding the formation of toxic and corrosive byproducts.
-
Synergistic Effects: The presence of both phosphorus and nitrogen in APPOs can lead to a synergistic flame-retardant effect, enhancing char formation.[4]
-
High Thermal Stability: APPOs generally exhibit high thermal stability, which is crucial for processing polymers at high temperatures.[3]
Experimental Data Summary
The effectiveness of a flame retardant is commonly assessed using the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. LOI measures the minimum oxygen concentration required to support combustion, while UL-94 classifies materials based on their burning behavior.
| Flame Retardant System | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Reference |
| Unmodified Epoxy Resin | 0 | ~23.0 | Fails | [5] (Typical) |
| Epoxy + DPO-derivative | 0.9 | 30.5 | V-0 | [5] |
| Epoxy + ODDPO | 1.2 | 29.2 | V-0 | [6] |
| Epoxy + DOPO-derivative | ~2.0 | >30.0 | V-0 | [4] |
| DPO: Diphenylphosphine oxide; ODDPO: (oxybis(4,1-phenylene))bis(phenylphosphine oxide); DOPO: A common phosphorus-based flame retardant. |
The data indicates that incorporating a small weight percentage of phosphine oxide derivatives can significantly increase the LOI and achieve the highest UL-94 rating (V-0), demonstrating excellent flame retardancy.[5][6]
Detailed Experimental Protocol: Cone Calorimetry
Cone calorimetry is a standard method to quantify the fire behavior of materials. It measures parameters like heat release rate (HRR), which is a critical indicator of fire intensity.
Objective: To compare the flammability of an unmodified epoxy resin with an epoxy resin modified with bis(3-aminophenyl)phenyl phosphine oxide (m-DAPPO).
Methodology:
-
Sample Preparation: Prepare square specimens (100 mm x 100 mm x 3 mm) of both the unmodified epoxy and the epoxy containing 5 wt% m-DAPPO.
-
Instrument Setup: Calibrate the cone calorimeter (ISO 5660 standard). Set the external heat flux to 35 kW/m².
-
Testing: Mount the specimen horizontally in the sample holder. Expose the sample to the radiant heat source.
-
Data Collection: Continuously record the heat release rate (HRR), time to ignition (TTI), and total heat released (THR) throughout the combustion process.
-
Analysis: Compare the peak HRR (pHRR) values. A lower pHRR indicates reduced fire intensity and better flame retardancy.
Aminophenyl Phosphine Oxides in Medicinal Chemistry
The phosphine oxide group is increasingly recognized as a valuable pharmacophore in drug design.[1] Its ability to act as a potent hydrogen bond acceptor, coupled with its metabolic stability, makes it an attractive alternative to more traditional functional groups like amides or sulfonamides.[2]
A Performance Comparison in Kinase Inhibitors
The anticancer drug Brigatinib , approved by the FDA, famously incorporates a dimethylphosphine oxide moiety.[2] This structure was a result of strategic drug design to improve potency and pharmacokinetic properties. The P=O group forms a critical hydrogen bond interaction within the hinge region of the Anaplastic Lymphoma Kinase (ALK) enzyme, a key target in certain non-small cell lung cancers.[1][2]
Comparison with Carboxamide Analogues: In drug discovery, isosteric replacement is a common strategy. Replacing a carboxamide group (-C(O)NH-) with a phosphine oxide group (-P(O)R₂-) can offer several advantages:
-
Enhanced Solubility: The high polarity of the phosphine oxide group can dramatically increase the aqueous solubility of a drug candidate, which is often a major hurdle in development.[2][7]
-
Improved Metabolic Stability: Phosphine oxides are generally more resistant to metabolic degradation compared to amides, potentially leading to a longer half-life in the body.[2]
-
Three-Dimensional Scaffolding: The tetrahedral geometry of the phosphine oxide provides three vectors for chemical modification, offering greater opportunities for chemists to optimize binding affinity and selectivity compared to the planar amide group.[2]
Experimental Data Summary
The following table compares the properties of the antihypertensive drug Prazosin with a derivative where a key functional group is replaced by a dimethylphosphine oxide moiety.
| Compound | Key Functional Group | Lipophilicity (clogP) | Aqueous Solubility | Biological Profile | Reference |
| Prazosin | Furan-carboxamide | ~2.5 | Poor | Antihypertensive | [2] |
| Prazosin-POMe₂ | Dimethylphosphine oxide | Lower | Significantly Increased | Similar to Prazosin | [2][7] |
This comparison clearly demonstrates that the incorporation of a phosphine oxide group can improve the drug-like properties of a molecule, such as solubility, without negatively affecting its biological activity.[2][7]
Logical Workflow for Drug Discovery Application
References
- 1. (3-Aminophenyl)dimethylphosphine oxide|CAS 26728-38-1 [benchchem.com]
- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 3. Phosphine Oxide Containing Poly(pyridinium salt)s as Fire Retardant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins | Semantic Scholar [semanticscholar.org]
- 7. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]
A Comparative Guide to Phosphine Oxide Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphine oxides are a critical class of organophosphorus compounds characterized by a phosphoryl group (P=O). Their unique electronic and steric properties make them indispensable in a wide array of chemical applications. They serve as vital ligands in catalysis, reagents in organic synthesis, and foundational scaffolds in the development of novel pharmaceuticals and materials. The high thermal stability and polarity of the P=O bond contribute to their utility. This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to phosphine oxides, offering insights into the practical and economic considerations for laboratory and industrial-scale production.
I. Oxidation of Tertiary Phosphines
The most direct and frequently employed method for synthesizing tertiary phosphine oxides is the oxidation of their corresponding tertiary phosphines.[1] This approach is conceptually simple, involving the addition of an oxygen atom to the phosphorus center.
A. Reaction Mechanism and Scope
The oxidation of a tertiary phosphine (R₃P) to a tertiary phosphine oxide (R₃PO) proceeds via the formation of a P-O bond. A variety of oxidizing agents can be employed, each with its own set of advantages and disadvantages.
Common Oxidizing Agents:
-
Molecular Oxygen (Air): For many trialkylphosphines, atmospheric oxygen is a sufficient oxidizing agent.[1] This method is inherently "green" and cost-effective. However, the reaction can be slow and is often not suitable for less reactive triarylphosphines.[2] The air-sensitivity of many phosphines can also lead to undesired side reactions and product mixtures.[2][3]
-
Hydrogen Peroxide (H₂O₂): A more controlled and broadly applicable method involves the use of hydrogen peroxide.[1][2] This reagent is relatively inexpensive and effective for a wide range of phosphines. The reaction is typically clean, with water as the only byproduct. However, H₂O₂ can form adducts with the phosphine oxide product, necessitating additional purification steps.[2][4]
-
Other Peroxides and Oxidants: Other reagents such as peracetic acid and m-chloroperbenzoic acid (m-CPBA) can also be used.[4] While effective, these reagents are generally more expensive and can introduce impurities.
B. Cost-Benefit Analysis
| Factor | Air Oxidation | Hydrogen Peroxide Oxidation |
| Cost | Very Low (uses atmospheric oxygen) | Low to Moderate (cost of H₂O₂) |
| Yield | Variable, often moderate to high for reactive phosphines | Generally High |
| Safety | Generally safe, but some phosphines are pyrophoric | H₂O₂ is a strong oxidizer and requires careful handling |
| Environmental Impact | Minimal | Benign (water is the main byproduct) |
| Substrate Scope | Limited to more reactive phosphines | Broad |
| Purification | Can be challenging due to side products | May require removal of water and peroxide adducts |
C. Experimental Protocol: Oxidation of Triphenylphosphine with Hydrogen Peroxide
-
Dissolve triphenylphosphine (1.0 eq) in a suitable solvent (e.g., acetone, ethanol) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield triphenylphosphine oxide.
D. Workflow Diagram
Caption: Workflow for the oxidation of triphenylphosphine.
II. Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond.[5][6] It is a versatile method for the synthesis of phosphonates, phosphinates, and, relevant to this guide, phosphine oxides.[5][6]
A. Reaction Mechanism and Scope
The reaction involves the treatment of a phosphinite ester with an alkyl halide. The mechanism proceeds through an Sɴ2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium intermediate. A subsequent dealkylation of this intermediate by the halide anion yields the final phosphine oxide.[5]
This method is particularly valuable for synthesizing phosphine oxides with specific alkyl or aryl groups attached to the phosphorus atom. The choice of the phosphinite ester and the alkyl halide allows for considerable structural diversity in the final product.
B. Cost-Benefit Analysis
| Factor | Michaelis-Arbuzov Reaction |
| Cost | Moderate (depends on the cost of phosphinite esters and alkyl halides) |
| Yield | Generally Good to Excellent |
| Safety | Requires handling of alkyl halides, some of which are toxic and/or carcinogenic. The reaction can be exothermic. |
| Environmental Impact | Generates an alkyl halide byproduct that may require disposal. |
| Substrate Scope | Broad, allows for the introduction of various functional groups. |
| Purification | Typically requires chromatographic purification to remove byproducts and unreacted starting materials. |
C. Experimental Protocol: Synthesis of a Tertiary Phosphine Oxide via Michaelis-Arbuzov Reaction
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, place the phosphinite ester (1.0 eq).
-
Add the alkyl halide (1.1 eq) to the flask.
-
Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature and time will vary depending on the specific substrates.[5]
-
Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.
D. Logical Relationship Diagram
Caption: Key steps in the Michaelis-Arbuzov reaction.
III. Reaction with Grignard Reagents
The reaction of phosphorus-containing electrophiles with Grignard reagents is a powerful method for forming P-C bonds and is widely used for the synthesis of phosphine oxides.[7][8]
A. Reaction Mechanism and Scope
This approach typically involves the reaction of a phosphorus compound, such as phosphorus oxychloride (POCl₃), a phosphonic dichloride, or a phosphinic chloride, with a Grignard reagent (R-MgX). The highly nucleophilic Grignard reagent displaces the chloride ions on the phosphorus atom, forming one or more P-C bonds. Subsequent hydrolysis of the reaction intermediate yields the desired phosphine oxide.[7][8] This method is particularly useful for synthesizing both symmetrical and unsymmetrical tertiary phosphine oxides.[9]
B. Cost-Benefit Analysis
| Factor | Grignard Reagent Method |
| Cost | Moderate to High (cost of Grignard reagents and phosphorus starting materials) |
| Yield | Good to High |
| Safety | Grignard reagents are highly reactive, flammable, and moisture-sensitive, requiring anhydrous conditions and careful handling. |
| Environmental Impact | Generates magnesium halide salts as byproducts. Requires the use of anhydrous solvents. |
| Substrate Scope | Very broad, allowing for the introduction of a wide variety of alkyl and aryl groups. |
| Purification | Typically involves an aqueous workup to remove magnesium salts, followed by extraction and chromatographic purification. |
C. Experimental Protocol: Synthesis of a Tertiary Phosphine Oxide using a Grignard Reagent
-
Set up a flame-dried, three-necked flask with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Place the phosphorus starting material (e.g., dichlorophenylphosphine, 1.0 eq) in the flask and dissolve it in an anhydrous etheral solvent (e.g., THF, diethyl ether).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 2.0 eq) from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or ³¹P NMR.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
D. Experimental Workflow Diagram
Caption: Workflow for phosphine oxide synthesis via Grignard reaction.
IV. Comparative Summary
| Synthesis Route | Key Advantages | Key Disadvantages | Cost Profile | Ideal Applications |
| Oxidation of Tertiary Phosphines | Simple, often high-yielding, can be very "green" (air oxidation). | Limited by the availability of the corresponding phosphine; air-oxidation lacks control. | Low to Moderate | Large-scale synthesis where the starting phosphine is readily available. |
| Michaelis-Arbuzov Reaction | Excellent for forming specific P-C bonds; broad substrate scope. | Can require elevated temperatures; generates byproducts. | Moderate | Synthesis of structurally diverse phosphine oxides with specific functionalities. |
| Reaction with Grignard Reagents | Highly versatile for creating a wide range of P-C bonds; good for unsymmetrical products. | Requires strict anhydrous conditions; Grignard reagents are hazardous. | Moderate to High | Accessing complex phosphine oxide structures not easily made by other methods. |
Conclusion
The selection of an optimal synthesis route for phosphine oxides is a multifactorial decision that hinges on considerations of cost, scale, desired chemical structure, and available laboratory infrastructure. For simple, large-scale preparations where the precursor phosphine is commercially available, direct oxidation is often the most economical choice. The Michaelis-Arbuzov reaction provides a robust and versatile platform for the controlled synthesis of a diverse array of phosphine oxides. The use of Grignard reagents, while requiring more stringent reaction conditions, offers unparalleled flexibility in the design and synthesis of complex and novel phosphine oxide structures. A thorough evaluation of these factors will enable researchers to make informed decisions that align with both their scientific objectives and budgetary constraints.
References
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Phosphine Oxides and Phosphine Sulfides as Ligands in Coordination Chemistry and Catalysis
Abstract
Phosphine oxides (R₃P=O) and phosphine sulfides (R₃P=S) represent two fundamental classes of tetracoordinate organophosphorus compounds. While often viewed as the oxidized, less active counterparts to the ubiquitous trivalent phosphines (R₃P), they possess unique electronic and steric properties that enable a rich and distinct coordination chemistry. This guide provides a comparative study of these two ligand classes, moving beyond the simple perception of them as byproducts to explore their roles as primary ligands, catalyst modifiers, and stable pre-ligands. We will delve into their synthesis, structural characteristics, coordination behavior, and catalytic applications, supported by experimental data and protocols to offer researchers, scientists, and drug development professionals a comprehensive framework for ligand selection and reaction design.
Introduction: Beyond the Trivalent Mainstay
In the realm of homogeneous catalysis, trivalent phosphines are the undisputed workhorses.[1] Their ability to stabilize a vast array of metal centers and to be finely tuned both sterically and electronically has made them indispensable.[2][3] However, their high sensitivity to oxidation often leads to the formation of phosphine oxides, which can be detrimental to many catalytic cycles that rely on low-valent metal species.[4] This has historically cast phosphine oxides in the role of catalyst poisons. Similarly, phosphine sulfides are often prepared as air-stable intermediates for the storage or purification of their trivalent precursors.[5]
This guide challenges that limited perspective. We will demonstrate that both phosphine oxides and phosphine sulfides are versatile ligands in their own right, with distinct properties that make them uniquely suited for specific applications. The key to understanding their utility lies in recognizing the fundamental differences in the nature of the phosphorus-chalcogen bond (P=O vs. P=S), which dictates their behavior as Lewis bases and their affinity for different metal centers. Furthermore, the emergence of secondary phosphine oxides (SPOs) as robust, air-stable pre-ligands has revolutionized their application, providing a convenient entry point to active phosphine-metal catalysts.[6][7]
Synthesis: Accessing the Ligands
The preparation of phosphine oxides and sulfides is generally straightforward, often starting from the corresponding trivalent phosphine.
2.1. Synthesis of Tertiary Phosphine Oxides (R₃PO)
Tertiary phosphine oxides are most commonly synthesized via the oxidation of tertiary phosphines. This high-yielding transformation can be achieved with various oxidizing agents.[8] A notable route is their formation as a stoichiometric byproduct in cornerstone organic reactions like the Wittig and Appel reactions.[8]
-
Oxidation of Tertiary Phosphines:
-
R₃P + [O] → R₃P=O
-
Common oxidants include hydrogen peroxide (H₂O₂), molecular oxygen (air), and various peroxy acids.
-
-
Hydrolysis of Dihalophosphoranes:
-
R₃PCl₂ + H₂O → R₃P=O + 2 HCl[8]
-
-
Coupling Reactions: Modern methods also allow for direct C-P bond formation to build the phosphine oxide scaffold, for instance, through the coupling of H-phosphine oxides with aryl halides.[9]
2.2. Synthesis of Tertiary Phosphine Sulfides (R₃PS)
The synthesis of phosphine sulfides is most classically achieved by the direct reaction of a tertiary phosphine with elemental sulfur.[10] This reaction is often exothermic and proceeds readily. A key alternative involves the thionation of a phosphine oxide, which is useful when the oxide is more readily available.
-
Sulfurization of Tertiary Phosphines:
-
8 R₃P + S₈ → 8 R₃P=S
-
This is the most common and direct method.[10]
-
-
Thionation of Phosphine Oxides:
-
Modern Reagents: Newer methods utilize reagents like tetrabutylammonium chalcogenocyanates for a controlled sulfur transfer.[13]
Table 1: Comparison of Synthetic Methodologies
| Feature | Phosphine Oxides (R₃PO) | Phosphine Sulfides (R₃PS) |
| Primary Method | Oxidation of R₃P[8] | Sulfurization of R₃P[10] |
| Common Reagents | H₂O₂, Air | Elemental Sulfur (S₈)[10] |
| Alternative Route | Hydrolysis of R₃PCl₂[8] | Thionation of R₃PO with Lawesson's Reagent[11] |
| Reaction Conditions | Generally mild | Often requires heating (e.g., reflux in toluene) |
| Stability | Highly stable, often crystalline solids | Air-stable solids, generally less polar than R₃PO[5] |
Structural, Electronic, and Steric Properties
The fundamental differences between phosphine oxides and sulfides stem from the properties of the oxygen and sulfur atoms, which profoundly influence the P-chalcogen bond and the ligand's donor capabilities.
3.1. The Phosphorus-Chalcogen Bond
The nature of the P=O bond has been a subject of extensive discussion. While often drawn as a double bond, computational analyses support a representation as a highly polar, dative covalent bond (R₃P⁺-O⁻).[8][14] This results in a short, strong bond with significant ionic character. The P=S bond is comparatively longer, weaker, and less polar due to the lower electronegativity and larger size of sulfur.
3.2. Electronic Properties and Lewis Basicity
The most critical distinction for coordination chemistry is their behavior as Lewis bases, which is well-described by Hard and Soft Acid-Base (HSAB) theory.
-
Phosphine Oxides: The phosphoryl oxygen is a hard Lewis base. Its high electronegativity and charge density make it an excellent donor towards hard Lewis acids, such as early transition metals, lanthanides, and metals in high oxidation states (e.g., In³⁺, Er³⁺, Pu⁴⁺).[14][15]
-
Phosphine Sulfides: The thiophosphoryl sulfur is a soft Lewis base. It is more polarizable and forms stronger bonds with soft Lewis acids, such as late transition metals in low oxidation states (e.g., Pd⁰, Pt⁰, Au¹).[16]
This difference in basicity is also reflected in their proton affinity, with phosphine oxides being significantly more basic than phosphine sulfides.[17]
Table 2: Comparative Physicochemical Properties
| Property | Phosphine Oxides (R₃P=O) | Phosphine Sulfides (R₃P=S) |
| P-Chalcogen Bond | Short, strong, highly polar | Longer, weaker, less polar |
| Typical Bond Length (P-E) | ~1.48 Å (in free TPPO)[14] | ~1.95 Å (in free TPPS) |
| Lewis Basicity | Hard base (O-donor) | Soft base (S-donor) |
| Metal Preference | Hard metals (e.g., Ln³⁺, Ti⁴⁺, UO₂²⁺)[14][15][16] | Soft metals (e.g., Pd⁰, Pt²⁺, Au¹, Cu¹)[16] |
| ³¹P NMR Shift (vs. R₃P) | Large downfield shift | Smaller downfield shift |
3.3. Steric Profile
The steric bulk of both ligand classes is primarily dictated by the three organic substituents (R) on the phosphorus atom. While the Tolman cone angle is formally defined for trivalent phosphines, the concept remains a useful qualitative descriptor.[18] For a given R₃P- framework, the overall steric profile is similar, as the metal coordinates to the chalcogen atom, which is positioned at the apex of the phosphorus tetrahedron.
Coordination Chemistry: A Tale of Two Donors
The coordination behavior of phosphine oxides and sulfides is a direct consequence of their electronic properties.
-
Phosphine Oxides almost invariably coordinate to metal centers through the phosphoryl oxygen atom.[14] Upon coordination, the P=O bond typically elongates slightly, consistent with the donation of electron density from the oxygen to the metal.[14]
-
Phosphine Sulfides coordinate through the sulfur atom, forming stable M-S bonds with soft metals.
This dichotomy in coordination preference allows for the design of complex systems where each ligand class can be targeted to a specific metal center.
Caption: Comparative coordination of a hard metal with a phosphine oxide and a soft metal with a phosphine sulfide.
Applications in Catalysis: From Poison to Pre-Ligand
While tertiary phosphine oxides can act as inhibitors in many catalytic cycles, their role is far more nuanced. In contrast, secondary phosphine oxides have emerged as exceptionally valuable and versatile pre-ligands.
5.1. Tertiary Phosphine Oxides and Sulfides in Catalysis
Tertiary phosphine oxides can serve as effective ligands for a range of catalytic reactions, particularly those involving oxophilic, hard metal centers.[19] These include polymerizations, oxidations, and various C-C bond-forming reactions.[19] Phosphine sulfides, with their softer donor atom, find application with late transition metals and have been explored as ligands in asymmetric catalysis, where they can offer different stereochemical outcomes compared to their oxide or phosphine counterparts.[11][20]
5.2. The Secondary Phosphine Oxide (SPO) Revolution
Secondary phosphine oxides (SPOs, R₂P(O)H) have transformed the field. These compounds are air-stable solids that exist in a tautomeric equilibrium with their trivalent phosphinous acid form (R₂P-OH).[6][8] While the equilibrium heavily favors the pentavalent oxide form, upon introduction to a late transition metal, it shifts, and the ligand coordinates through the phosphorus atom as a phosphinous acid.[7][21]
This behavior makes SPOs ideal pre-ligands : they are easy to handle and store in air but generate the desired electron-rich trivalent phosphorus ligand in situ upon coordination. This has led to their widespread use in cross-coupling reactions, hydrogenations, and hydroformylations.[6][22] The acidic proton of the coordinated phosphinous acid can also participate in the catalytic cycle, providing a bifunctional activation pathway.[23][24]
Caption: Workflow showing an SPO acting as a pre-ligand to generate an active catalyst for a cross-coupling cycle.
Experimental Protocols
To provide a practical context, we describe the synthesis of a representative ligand pair and a workflow for evaluating catalytic performance.
6.1. Protocol 1: Synthesis of Triphenylphosphine Oxide and Sulfide
Objective: To synthesize and characterize a matched pair of phosphine oxide and phosphine sulfide ligands from a common precursor.
A. Synthesis of Triphenylphosphine Sulfide (Ph₃PS)
-
Add triphenylphosphine (PPh₃, 5.0 g, 19.1 mmol) and elemental sulfur (0.67 g, 20.9 mmol) to a 100 mL round-bottom flask equipped with a reflux condenser.
-
Add 50 mL of toluene to the flask.
-
Heat the mixture to reflux with stirring for 4 hours. The reaction can be monitored by TLC or ³¹P NMR.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude solid from ethanol to yield white, crystalline Ph₃PS.
B. Synthesis of Triphenylphosphine Oxide (Ph₃PO)
-
Dissolve triphenylphosphine (5.0 g, 19.1 mmol) in 50 mL of acetone in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (2.5 mL, ~24.5 mmol) dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 100 mL of cold water.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.
6.2. Protocol 2: Workflow for Comparative Catalytic Evaluation
Objective: To design an experiment to compare the effects of a phosphine oxide, a phosphine sulfide, and a secondary phosphine oxide in a model catalytic reaction (e.g., Suzuki-Miyaura cross-coupling).
Reaction: Aryl Bromide + Arylboronic Acid → Biaryl
Caption: A parallel workflow to evaluate the catalytic performance of different phosphorus(V) ligands.
Conclusion
Phosphine oxides and phosphine sulfides offer a rich and diverse chemistry that extends far beyond their roles as mere oxidation byproducts. Their distinct electronic properties, governed by the hard oxygen and soft sulfur donor atoms, dictate their coordination preferences and open avenues for targeted applications in catalysis and materials science.
-
Phosphine Oxides are robust, hard ligands ideal for coordinating with oxophilic metal centers.
-
Phosphine Sulfides are softer ligands suited for late transition metals and can serve as stable, protected versions of air-sensitive phosphines.
-
Secondary Phosphine Oxides stand out as exceptionally practical, air-stable pre-ligands that provide convenient access to highly active trivalent phosphine catalysts in situ.
By understanding the fundamental principles outlined in this guide, researchers can leverage the unique characteristics of phosphine oxides and sulfides to design more efficient, stable, and selective catalytic systems, thereby expanding the synthetic chemist's toolkit.
References
- 1. gessnergroup.com [gessnergroup.com]
- 2. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 3. cfmot.de [cfmot.de]
- 4. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. chimia.ch [chimia.ch]
- 8. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 9. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 10. Phosphine sulfide - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Phosphine sulfide synthesis by thionation [organic-chemistry.org]
- 13. Synthesis of Phosphine Chalcogenides Using Tetrabutylammonium Chalcogenocyanates [jstage.jst.go.jp]
- 14. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 15. Synthesis and coordination chemistry of phosphine oxide decorated dibenzofuran platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions [ir.ua.edu]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. freixagroup.com [freixagroup.com]
A Comparative Guide to the Efficacy of Aminophenyl Phosphine Oxides as Flame Retardants
This guide provides an in-depth technical comparison of aminophenyl phosphine oxides (APPOs) against other prevalent flame retardant (FR) additives. Designed for researchers and material scientists, this document moves beyond mere data tabulation to explore the underlying chemical and physical mechanisms that dictate performance. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
The Fundamental Imperative of Flame Retardancy
The integration of flame retardants into polymeric materials is a critical safety requirement across countless applications, from electronics and construction to transportation and textiles. The primary objective of an FR is to interfere with one or more stages of the combustion cycle: heating, decomposition, ignition, or flame spread. An ideal flame retardant should not only exhibit high efficacy at low concentrations but also maintain the mechanical, thermal, and electrical properties of the host polymer, all while adhering to increasingly stringent environmental and health safety standards. This has driven a significant shift away from traditional halogenated systems towards more advanced, halogen-free solutions like phosphorus-based compounds.[1][2]
Aminophenyl Phosphine Oxides: A Multifaceted Approach
Aminophenyl phosphine oxides represent a sophisticated class of organophosphorus flame retardants.[3][4] Their unique molecular architecture, which combines a phosphorus-oxygen core with reactive amino-functionalized phenyl rings, allows them to function as highly effective, reactive flame retardants.
Mechanism of Action: A Dual-Phase Strategy
Unlike many additives that operate primarily in either the gas or condensed phase, APPOs exhibit a powerful dual-phase mechanism.[4][5]
-
Condensed-Phase Action: Upon heating, the phosphine oxide structure promotes dehydration and cross-linking of the polymer matrix. This process generates a stable, insulating layer of char on the material's surface.[6] This char layer acts as a physical barrier, limiting the evolution of flammable volatile gases and shielding the underlying polymer from heat and oxygen, thereby stifling the combustion process.[5][6]
-
Gas-Phase Action: Simultaneously, thermal decomposition releases non-flammable gases and phosphorus-containing radicals (e.g., PO•, HPO•).[6] These radicals act as flame inhibitors in the gas phase by scavenging the highly reactive H• and OH• radicals that propagate the combustion chain reaction.[5][7] This "flame poisoning" effect cools the flame and reduces its intensity.
This dual-action mechanism is a key contributor to their high efficiency.
Diagram: Dual-Phase Flame Retardant Mechanism of APPOs
The following diagram illustrates the concurrent actions of aminophenyl phosphine oxides during a fire event.
Caption: Dual-phase flame retardant mechanism of Aminophenyl Phosphine Oxides.
The "Reactive" Advantage
The presence of amino (-NH₂) groups is a critical design feature. These groups can readily react with polymer backbones, such as epoxy resins or polyamides, during the curing or polymerization process.[8] This covalent bonding offers significant advantages over purely additive flame retardants:
-
Permanence: The FR becomes an integral part of the polymer structure, preventing it from leaching or migrating over time, which ensures long-term, stable performance.
-
Property Retention: By being built into the polymer, APPOs can have a lesser negative impact on the mechanical properties (e.g., tensile strength, impact resistance) of the final material compared to high loadings of inert, additive fillers.[9]
-
Homogeneity: Reactive integration ensures a uniform distribution of the flame retardant throughout the material, eliminating issues of aggregation or phase separation common with additive powders.
Comparative Performance Analysis
The efficacy of a flame retardant is quantified through standardized tests. Here, we compare the typical performance of APPOs against other major FR classes using data synthesized from the literature. The primary metrics are the Limiting Oxygen Index (LOI), the UL-94 Vertical Burn Test, and Cone Calorimetry.
Key Performance Metrics:
-
Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration (%) in an oxygen/nitrogen mixture required to sustain combustion. A higher LOI indicates better flame retardancy.
-
UL-94 Vertical Burn: A small-scale test that classifies a material's ability to self-extinguish after ignition. The highest rating, V-0, indicates that burning stops within 10 seconds on a vertical specimen with no flaming drips.
-
Cone Calorimeter: This is one of the most effective bench-scale methods for assessing fire behavior.[10] It provides comprehensive data, including Heat Release Rate (HRR), Total Heat Release (THR), and smoke production, under simulated real-world fire conditions.[10][11] A significant reduction in the peak Heat Release Rate (pHRR) is a primary indicator of effective flame retardancy.
Table 1: Performance Comparison of Flame Retardant Classes
| Flame Retardant Class | Typical Polymer Matrix | Typical Loading (wt%) | LOI (%) (Approx.) | UL-94 Rating | Key Advantages | Key Disadvantages |
| Aminophenyl Phosphine Oxides | Epoxy, Polyamides | 10-20% | >32 | V-0 | High efficiency, reactive (no leaching), dual-phase action, good property retention.[8][12] | Higher cost, synthesis can be complex. |
| Halogenated (e.g., TBBA) | Epoxy, ABS | 15-25% | ~30 | V-0 | Very effective, relatively low cost. | Environmental/health concerns (dioxin formation), produces corrosive smoke. |
| Inorganic Hydroxides (ATH/MDH) | Polyolefins, PVC | 40-65% | 25-30 | V-1 / V-0 | Low cost, non-toxic, smoke suppressant.[13] | Very high loading required, degrades mechanical properties, limited to lower processing temps (ATH).[8][13] |
| Ammonium Polyphosphate (APP) | Polyolefins, Polyurethanes | 20-30% | 28-35 | V-0 | Halogen-free, effective char former (intumescent systems).[3] | Moisture sensitivity, can affect processing.[4] |
| Phosphate Esters (e.g., TPP, RDP) | PC/ABS, PPO/HIPS | 8-15% | 27-30 | V-0 | Good efficiency in engineering plastics, can act as a plasticizer.[1][8] | Can migrate/leach (additive), may reduce thermal stability of some polymers. |
Note: Performance data is generalized from multiple sources for comparative purposes. Actual results depend heavily on the specific polymer, FR concentration, and formulation.
As the data indicates, APPOs achieve a high level of performance (V-0, high LOI) at relatively low to moderate loadings. Their primary advantage lies in their reactive nature and balanced mechanism, which often translates to better preservation of the material's original properties compared to high loadings of inorganic fillers or the potential environmental drawbacks of halogenated compounds.
Experimental Protocols
To ensure the trustworthiness of comparative data, standardized testing methodologies are paramount. Below are outlines for two critical flammability tests.
Protocol 1: UL-94 Vertical Burning Test
Objective: To determine the self-extinguishing characteristics of a plastic material.
Methodology (based on ASTM D3801):
-
Sample Preparation: Condition at least five bar specimens (typically 125 x 13 x 3 mm) for 48 hours at 23°C and 50% relative humidity.
-
Apparatus Setup: Mount a specimen vertically in a specified test chamber.
-
Ignition: Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds.
-
First Burn Observation (t1): Remove the flame and record the afterflame time (t1).
-
Second Ignition: Immediately reapply the flame for another 10 seconds.
-
Second Burn Observation (t2 & t3): Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Drip Observation: Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Classification: Classify the material (V-0, V-1, or V-2) based on the recorded times and drip behavior according to the standard's criteria. A V-0 rating requires that for any single specimen, t1 or t2 does not exceed 10 seconds, the total afterflame time for any five specimens does not exceed 50 seconds, and no flaming drips ignite the cotton.
Protocol 2: Cone Calorimetry
Objective: To measure the heat release rate and other combustion properties of a material under a controlled radiant heat flux.
Methodology (based on ASTM E1354 / ISO 5660):
-
Sample Preparation: Prepare flat specimens (typically 100 x 100 mm) of a specified thickness. Condition the samples according to the standard.
-
Calibration: Calibrate the cone calorimeter apparatus for the selected incident heat flux (e.g., 35 or 50 kW/m²), which simulates different fire scenarios.
-
Sample Mounting: Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder on a load cell to measure mass loss.
-
Test Execution: Move the conical radiant heater over the specimen. A spark igniter is positioned above the sample to ignite the pyrolysis gases.
-
Data Acquisition: Upon ignition, a computer-controlled data acquisition system continuously records:
-
Time to ignition (TTI).
-
Mass loss rate (MLR).
-
Oxygen consumption and flow rates in the exhaust duct.
-
Smoke obscuration.
-
-
Calculation: The system calculates key parameters, most importantly the Heat Release Rate (HRR), based on the principle that for most organic materials, a near-constant amount of heat is released per unit mass of oxygen consumed.
-
Analysis: Analyze the resulting curves for pHRR, THR, smoke production, and effective heat of combustion.
Diagram: Cone Calorimeter Experimental Workflow
This diagram outlines the logical flow of a cone calorimeter experiment.
Caption: Standard workflow for material evaluation using a cone calorimeter.
Conclusion
Aminophenyl phosphine oxides stand out as a high-performance class of halogen-free flame retardants. Their efficacy is rooted in a dual-phase mechanism of condensed-phase charring and gas-phase flame inhibition. The ability to be reactively integrated into the polymer matrix makes them a durable, non-migrating solution that helps preserve the material's intrinsic mechanical properties.
While other flame retardants like inorganic hydroxides offer a low-cost alternative and phosphate esters are effective in specific engineering plastics, they often come with trade-offs in either mechanical performance due to high loadings or long-term stability. Compared to traditional halogenated flame retardants, APPOs provide a comparable level of fire safety without the associated environmental and health concerns. For researchers and developers working on high-performance materials where fire safety, durability, and property retention are all critical, aminophenyl phosphine oxides represent a compelling and technically superior choice.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Recent Progress in Phosphorus-based Flame Retardants | CiNii Research [cir.nii.ac.jp]
- 3. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. aerofiltri.it [aerofiltri.it]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-Aminophenyl)dimethylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of (4-Aminophenyl)dimethylphosphine oxide (CAS No. 737751-54-1). As a senior application scientist, this document is designed to synthesize technical accuracy with practical, field-proven insights to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined below are based on established principles of chemical waste management and the specific hazard information available for this compound.
Understanding the Hazard Profile
This compound is an organophosphorus compound with a hazard profile that necessitates careful handling and disposal. According to available Safety Data Sheets (SDS), this compound presents the following primary hazards:
-
Harmful if swallowed or inhaled. [1]
-
Causes serious eye irritation. [1]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled. [1]
-
May cause respiratory irritation. [1]
Given these hazards, it is imperative to treat this compound as a hazardous waste and manage its disposal accordingly.
Guiding Principles for Disposal
The fundamental principle for the disposal of this compound is to never dispose of it down the drain or in regular solid waste .[2][3][4] Improper disposal can lead to the contamination of water systems and pose a threat to aquatic life. All waste containing this compound must be collected, properly labeled, and disposed of through a licensed hazardous waste disposal service.[4]
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is crucial to wear the appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization.
-
Protective Clothing: A lab coat and closed-toe shoes are mandatory.
Step-by-Step Disposal Procedures
The following procedures provide a clear workflow for the safe disposal of this compound in a laboratory setting.
Proper segregation of chemical waste is critical to prevent dangerous reactions.[5]
-
Solid Waste:
-
Designate a specific, clearly labeled, and sealed container for solid this compound waste.
-
This includes any contaminated items such as weighing paper, spatulas, and disposable gloves.
-
Do not mix this waste with other solid chemical waste unless you are certain of their compatibility. Given the lack of extensive compatibility data for this specific compound, it is best to segregate it.
-
-
Liquid Waste:
-
For solutions containing this compound, use a dedicated, labeled, and leak-proof container.
-
The container material should be compatible with the solvent used. For example, use glass containers for organic solvents and avoid metal containers for corrosive solutions.[2][5]
-
Do not mix with other liquid waste streams.
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: This compound
-
The CAS Number: 737751-54-1
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
Store the labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6]
-
Ensure the storage area is cool and dry.
-
Keep away from strong oxidizing agents. Aromatic amines can be susceptible to oxidation.
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4] Provide them with a clear and accurate description of the waste.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it:
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
For large spills, or if you are unsure how to proceed, contact your EHS department or emergency services immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key hazard information that informs the need for stringent disposal protocols.
| Property | Information | Source(s) |
| CAS Number | 737751-54-1 | |
| Primary Hazards | Harmful if swallowed/inhaled, Causes serious eye irritation, May cause respiratory irritation/sensitization | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids (inferred due to amine group) | [6] |
| Thermal Decomposition | May produce carbon oxides, nitrogen oxides, and phosphorus oxides. | [7] |
References
Navigating the Safe Handling of (4-Aminophenyl)dimethylphosphine oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling (4-Aminophenyl)dimethylphosphine oxide, offering procedural, step-by-step guidance to foster a culture of safety and build trust in laboratory operations.
This compound, a member of the organophosphorus compound family, presents a unique set of handling challenges.[1] A thorough understanding of its potential hazards is the first step toward mitigating risk. The primary hazards associated with this compound include serious eye irritation, skin irritation, and respiratory irritation.[2] It is harmful if inhaled and may cause allergic or asthmatic symptoms.[2] This guide will delineate the necessary personal protective equipment (PPE), operational protocols for safe handling, and compliant disposal procedures.
I. Hazard Assessment and Risk Mitigation
A comprehensive risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is crucial to understand its specific hazard profile and implement appropriate control measures.
| Hazard | GHS Classification | Mitigation Strategy |
| Eye Irritation | Causes serious eye irritation (H319)[2] | Wear safety glasses with side shields or goggles.[3] A face shield may be necessary for splash hazards. |
| Skin Irritation | Causes skin irritation (H315) | Wear chemical-resistant gloves and a lab coat or other protective clothing.[3][4] |
| Respiratory Irritation | May cause respiratory irritation (H335)[2] | Handle in a well-ventilated area, preferably within a chemical fume hood.[3] |
| Inhalation Hazard | Harmful if inhaled (H332)[2] | Use appropriate respiratory protection if ventilation is inadequate.[2] |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)[2] | Minimize the creation of dust or aerosols. Use respiratory protection as needed. |
II. Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling this compound.[5] The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety glasses is recommended.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical.[6] Always inspect gloves for any signs of degradation or puncture before use.[4]
-
Protective Clothing: A flame-resistant lab coat, worn fully buttoned, is required. For larger quantities or tasks with a significant risk of splashes, chemical-resistant aprons or coveralls should be considered.[5]
-
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood.[3] If a fume hood is not available or if engineering controls are insufficient, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates must be used.[6] All personnel requiring respiratory protection must be part of a respiratory protection program, which includes fit testing and training.
Figure 1. A workflow diagram illustrating the key steps in selecting and using Personal Protective Equipment (PPE).
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.
A. Preparation and Engineering Controls:
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ventilation: Ensure the chemical fume hood is functioning correctly and has a current certification. The face velocity should be adequate to capture any airborne contaminants.
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Spill Kit: Have a chemical spill kit appropriate for organophosphorus compounds readily available. This should include absorbent materials, neutralizing agents (if applicable), and appropriate waste disposal bags.
B. Handling the Chemical:
-
Avoid Inhalation and Contact: Always handle the compound in a manner that minimizes the generation of dust or aerosols.[8] Avoid direct contact with skin and eyes.[8]
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to prevent the dispersal of dust.
-
Transferring: Use appropriate tools (e.g., spatulas, scoops) to transfer the solid. Avoid pouring dry powder, which can create dust.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
C. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
IV. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
A. Waste Segregation and Collection:
-
Waste Containers: Use clearly labeled, dedicated waste containers for all this compound waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), absorbent materials from spills, and empty containers, in a designated, sealed plastic bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and properly labeled waste container. Do not mix with incompatible waste streams.
B. Disposal Procedures:
-
Follow Institutional Guidelines: All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and any associated hazards.
Figure 2. A workflow diagram outlining the proper steps for the disposal of this compound waste.
V. Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
A. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
B. In Case of a Spill:
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Control: If it is safe to do so, control the source of the spill.
-
Contain: Use a spill kit to contain the spill. Cover with an absorbent material, and then collect the material in a sealed container for disposal.
-
Ventilate: Ensure the area is well-ventilated.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
VI. References
-
ChemicalBook. (2023). This compound MSDS. Retrieved from ChemicalBook.
-
Chittrakul, S., Sapbamrer, R., & Hongsibsong, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. PubMed.
-
U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment for Pesticide Handlers. Retrieved from EPA.
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: Tri(4-morpholinyl)phosphine oxide.
-
Biolaboratorium. (2023). Safe Handling of Phosphorus Oxide in Laboratory and Industrial Production.
-
University of Missouri Extension. (2017). Personal Protective Equipment for Working With Pesticides.
-
Victoria State Government. (n.d.). Pesticide use and personal protective equipment. Retrieved from Health.vic.
-
University of Georgia. (n.d.). Phosphine Safety.
-
Ambeed. (n.d.). Dimethylphosphine oxide Safety Data Sheet.
-
Angene Chemical. (2023). Safety Data Sheet: Dimethylphosphine oxide.
-
Princeton University Environmental Health and Safety. (n.d.). Section 7: Safe Work Practices and Procedures.
-
GOV.UK. (2019). Phosphine: incident management.
References
- 1. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.ambeed.com [file.ambeed.com]
- 5. Pesticide use and personal protective equipment [health.vic.gov.au]
- 6. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
